molecular formula C13H14O3 B1310784 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one CAS No. 66346-53-0

5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one

Cat. No.: B1310784
CAS No.: 66346-53-0
M. Wt: 218.25 g/mol
InChI Key: WMSVQPRIONJUIS-UHFFFAOYSA-N
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Description

5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C13H14O3 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-hydroxy-7-methyl-4-propylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-3-4-9-7-12(15)16-11-6-8(2)5-10(14)13(9)11/h5-7,14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSVQPRIONJUIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=CC(=C12)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60417514
Record name 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60417514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66346-53-0
Record name 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60417514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one (CAS 66346-53-0): Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one, a coumarin derivative with potential applications in drug discovery and development. Due to the limited publicly available data on this specific molecule, this guide will leverage information on structurally related coumarins to provide insights into its synthesis, physicochemical properties, and potential biological activities. The principles and protocols described herein are based on established methodologies for similar compounds and are intended to serve as a foundational resource for researchers, scientists, and drug development professionals.

Introduction to the Coumarin Scaffold

Coumarins are a large class of benzopyrone compounds found in many natural sources and are known for their diverse pharmacological activities.[1] The core coumarin structure, a benzene ring fused to an α-pyrone ring, serves as a versatile scaffold for chemical modifications, leading to a wide array of derivatives with activities including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] The substitutions on the benzopyrone ring, such as hydroxyl, methyl, and propyl groups in the case of this compound, play a crucial role in determining the molecule's biological and chemical characteristics.[3]

Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a therapeutic agent. While experimental data for this compound is not extensively documented, its properties can be predicted based on its structure.

PropertyValueSource/Rationale
IUPAC Name This compound-
CAS Number 66346-53-0[4][5][6]
Molecular Formula C₁₃H₁₄O₃[5][6]
Molecular Weight 218.25 g/mol [6]
Appearance Likely a crystalline solidBased on related coumarin structures
Solubility Expected to be soluble in organic solvents like ethanol, DMSO, and acetoneBased on general coumarin properties
LogP (Octanol/Water Partition Coefficient) Predicted to be moderately lipophilicThe presence of the propyl and methyl groups increases lipophilicity, while the hydroxyl group increases hydrophilicity.

Synthesis of 4-Substituted Coumarins: The Pechmann Condensation

The most common and efficient method for synthesizing 4-substituted coumarins is the Pechmann condensation.[7] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.[7] For the synthesis of this compound, the logical precursors would be 5-methylresorcinol (orcinol) and an appropriate β-ketoester, such as ethyl 2-propylacetoacetate.

General Synthetic Protocol: Pechmann Condensation

This protocol is a generalized procedure based on established methods for similar coumarin syntheses.[8][9]

Materials:

  • 5-Methylresorcinol (Orcinol)

  • Ethyl 2-propylacetoacetate

  • Concentrated Sulfuric Acid (or other suitable acid catalyst like Amberlyst-15)[8]

  • Ethanol

  • Ice-cold water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-methylresorcinol in a minimal amount of a suitable solvent like ethanol. Add an equimolar amount of ethyl 2-propylacetoacetate to the solution.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring. The addition should be done in an ice bath to control the exothermic reaction.

  • Reaction: Heat the mixture under reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water to precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove the acid catalyst and other water-soluble impurities.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.

  • Drying: Dry the purified crystals in a vacuum oven.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_process Purification cluster_product Final Product 5-Methylresorcinol 5-Methylresorcinol Pechmann Condensation Pechmann Condensation 5-Methylresorcinol->Pechmann Condensation Ethyl 2-propylacetoacetate Ethyl 2-propylacetoacetate Ethyl 2-propylacetoacetate->Pechmann Condensation Precipitation Precipitation Pechmann Condensation->Precipitation Acid Catalyst (e.g., H₂SO₄) Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization This compound This compound Recrystallization->this compound

Caption: General workflow for the synthesis of this compound.

Potential Biological Activities and Mechanisms of Action

While specific biological data for this compound is scarce, the broader class of 4-substituted and 5,7-dihydroxy coumarins has been investigated for various therapeutic properties.[1][2]

Antimicrobial and Antifungal Activity

Coumarin derivatives have shown significant potential as antimicrobial and antifungal agents.[2] For instance, fluorescent 5,7-dihydroxy-4-propyl-2H-chromen-2-ones have demonstrated considerable inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi.[2] The proposed mechanism of action for some coumarins involves the inhibition of DNA gyrase B, an essential enzyme for bacterial DNA replication.[3]

Anticancer Activity

Numerous coumarin derivatives have been evaluated for their anticancer properties.[2] For example, certain fluorescent 5,7-dihydroxy-4-propyl-2H-chromen-2-ones exhibited notable cytotoxicity against various cancer cell lines, including HCT-116, HEPG-2, A-549, and MCF-7.[2] The mechanisms underlying the anticancer effects of coumarins are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of certain coumarin derivatives. For example, peucedanocoumarin III, a related natural product, has been shown to disaggregate α-synuclein inclusions, which are a hallmark of Parkinson's disease.[10][11] This suggests that coumarin-based compounds could be promising candidates for the development of therapies for neurodegenerative disorders.[10][12]

Potential Mechanism of Action: Inhibition of Inflammatory Pathways

Dihydroxycoumarins are known to interact with key signaling pathways that regulate cellular responses to oxidative stress and inflammation, such as the NF-κB pathway.[1] The NF-κB protein complex controls the transcription of pro-inflammatory genes.[1] It is plausible that this compound could modulate this pathway, thereby exerting anti-inflammatory effects.

NFkB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB p65/p50 IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of Target Compound 5-hydroxy-7-methyl-4-propyl- 2H-chromen-2-one Target Compound->IKK potentially inhibits

Caption: Proposed inhibition of the NF-κB inflammatory pathway.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, a series of in vitro assays are recommended.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Serially dilute the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting for the lowest concentration of the compound that prevents turbidity (microbial growth).

MTT Assay for Cytotoxicity

Objective: To assess the effect of the compound on the viability of cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[3]

Safety and Handling

Based on safety data for related compounds, this compound should be handled with care. It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[13] It may also cause respiratory irritation.[13] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.[13] Work should be conducted in a well-ventilated area or a fume hood.[13]

Future Directions

The therapeutic potential of this compound warrants further investigation. Future research should focus on:

  • Definitive Synthesis and Characterization: Optimizing the synthesis of this specific compound and fully characterizing it using modern analytical techniques (NMR, MS, IR).

  • Broad-Spectrum Biological Screening: Conducting comprehensive screening to identify its full range of biological activities.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying its most promising biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand how different functional groups influence its activity and to develop more potent and selective compounds.

Conclusion

This compound belongs to the promising class of coumarin compounds. While direct experimental data is limited, this guide provides a solid foundation for future research by drawing on the extensive knowledge of related structures. The outlined synthetic protocols and biological evaluation methods offer a clear path for scientists to explore the therapeutic potential of this and other novel coumarin derivatives.

References

A Comprehensive Guide to the Structural Elucidation of 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-faceted strategy for the definitive structure elucidation of the novel coumarin derivative, 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one. Coumarins represent a critical class of benzopyrone scaffolds known for a wide array of pharmacological activities.[1] The precise determination of their molecular architecture is a prerequisite for understanding structure-activity relationships (SAR) and advancing drug development efforts. This document outlines a logical, self-validating workflow integrating High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques. We delve into the causality behind experimental choices, providing not just protocols, but a strategic framework for researchers to unambiguously confirm the constitution, connectivity, and substitution pattern of the target molecule.

Introduction: The Imperative for Unambiguous Characterization

The coumarin nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting anticoagulant, anti-inflammatory, antioxidant, and antitumor properties.[2][3] The biological activity of these compounds is exquisitely sensitive to the nature and position of substituents on the benzopyrone core.[1] Therefore, the introduction of a hydroxyl group at C-5, a methyl group at C-7, and a propyl chain at C-4 is hypothesized to modulate the electronic and lipophilic properties of the molecule, potentially leading to novel therapeutic applications.

The definitive confirmation of this proposed structure is paramount. Ambiguity in molecular architecture can lead to flawed SAR studies, wasted resources, and irreproducible biological data. This guide presents a systematic approach that leverages the synergistic power of modern analytical techniques to provide an irrefutable structural proof of this compound.

Postulated Structure and Synthetic Rationale

The target molecule for elucidation is this compound. Its structure is depicted below.

Figure 1: Proposed Structure of this compound Chemical structure of this compound (Note: Image is a representation)

A plausible and efficient route to synthesize this molecule for analytical purposes is the Pechmann condensation . This acid-catalyzed reaction would involve the condensation of 5-methylresorcinol (providing the 7-methyl and 5-hydroxy moieties) with a β-ketoester, specifically ethyl 2-oxohexanoate (to introduce the 4-propyl group).[4] Understanding the synthetic pathway provides context for potential impurities and validates the feasibility of the target structure.

Integrated Spectroscopic Analysis Workflow

G Figure 2: General Workflow for Structure Elucidation cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr_details NMR Suite cluster_conclusion Final Confirmation synthesis Synthesis & Purification (e.g., Pechmann Condensation) hrms HRMS (Determine Molecular Formula) synthesis->hrms Analyte ir FTIR Spectroscopy (Identify Functional Groups) synthesis->ir nmr NMR Spectroscopy (Establish Connectivity) synthesis->nmr elucidation Final Structure Elucidation (Integrate All Data) hrms->elucidation ir->elucidation nmr1h 1H NMR (Proton Environment) nmr->nmr1h nmr13c 13C NMR & DEPT (Carbon Skeleton) nmr->nmr13c cosy COSY (1H-1H Correlations) nmr1h->cosy hsqc HSQC (1H-13C Direct Correlations) nmr1h->hsqc hmbc HMBC (1H-13C Long-Range Correlations) nmr1h->hmbc nmr13c->hsqc nmr13c->hmbc cosy->elucidation hsqc->elucidation hmbc->elucidation

Caption: A logical workflow for unambiguous structure determination.

Mass Spectrometry: Defining the Elemental Composition

The first crucial step is to determine the exact molecular formula. This is best achieved with High-Resolution Mass Spectrometry (HRMS), which provides mass accuracy to within a few parts per million (ppm).

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

  • Ionization: Employ Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecule [M+H]⁺. ESI is a soft ionization technique that minimizes fragmentation, ensuring the molecular ion is the base peak.[5]

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. Calibrate the instrument using a known standard immediately prior to the run to ensure high mass accuracy.

  • Analysis: Determine the exact mass of the [M+H]⁺ ion and use the instrument's software to calculate the most plausible elemental formula that fits the observed mass and isotopic pattern.

Expected Results and Interpretation

For C₁₃H₁₄O₃, the expected monoisotopic mass is 218.0943 Da. The HRMS experiment should yield an [M+H]⁺ ion at m/z 219.1016. Confirmation of this value within 5 ppm provides strong evidence for the proposed molecular formula.

Fragmentation Analysis (EI-MS)

While ESI is used for molecular formula determination, Electron Ionization (EI) can provide valuable structural information through fragmentation. The coumarin ring system has characteristic fragmentation patterns.[6][7]

  • Molecular Ion (M⁺): A strong peak at m/z 218.

  • Loss of CO: A characteristic fragmentation of the α-pyrone ring results in the loss of a neutral CO molecule (28 Da), leading to a fragment ion at m/z 190.[8]

  • Loss of Propyl Radical: Cleavage of the propyl group (C₃H₇, 43 Da) would result in an ion at m/z 175.

Infrared Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule, confirming the presence of the hydroxyl, carbonyl, and aromatic components.

Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean, empty ATR crystal first.

  • Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Expected Data and Interpretation

The following table summarizes the key vibrational frequencies expected for this compound.[2][9][10]

Frequency Range (cm⁻¹) Vibration Type Functional Group Rationale
3400 - 3200 (broad)O-H stretchPhenolic HydroxylConfirms the presence of the hydroxyl group.
3100 - 3000C-H stretchAromatic & VinylicIndicates the sp² C-H bonds of the rings.
2960 - 2850C-H stretchAliphatic (Propyl)Confirms the presence of the propyl chain.
1720 - 1680C=O stretchα,β-Unsaturated LactoneCharacteristic strong absorption for the coumarin carbonyl.[11]
1620 - 1580C=C stretchAromatic RingConfirms the benzene ring structure.
1250 - 1100C-O stretchLactone Ether & PhenolIndicates the C-O single bonds.

NMR Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of every atom in the molecule.[12][13]

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons like phenols, as it allows for their observation.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Experiments: Acquire the following spectra:

    • ¹H NMR

    • ¹³C NMR (with proton decoupling)

    • DEPT-135 (to differentiate CH, CH₂, and CH₃ carbons)

    • 2D COSY (Correlation Spectroscopy)

    • 2D HSQC (Heteronuclear Single Quantum Coherence)

    • 2D HMBC (Heteronuclear Multiple Bond Correlation)

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆) and Interpretation
Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale & Expected Couplings
~10.5Singlet (broad)1H5-OHPhenolic proton, chemical shift is concentration-dependent.
~6.8Doublet1HH-6Aromatic proton coupled to H-8 (meta-coupling, J ≈ 2-3 Hz).
~6.7Doublet1HH-8Aromatic proton coupled to H-6 (meta-coupling, J ≈ 2-3 Hz).
~6.1Singlet1HH-3Vinylic proton of the pyrone ring. No adjacent protons to couple with.[14]
~2.8Triplet2HH-1' (Propyl)Methylene group adjacent to the aromatic ring and a CH₂. J ≈ 7-8 Hz.
~2.4Singlet3H7-CH₃Aromatic methyl group protons.
~1.7Sextet2HH-2' (Propyl)Methylene group coupled to a CH₂ and a CH₃.
~1.0Triplet3HH-3' (Propyl)Terminal methyl group coupled to an adjacent CH₂. J ≈ 7-8 Hz.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆) and Interpretation
Chemical Shift (δ, ppm) DEPT-135 Assignment Rationale
~161N/AC-2 (C=O)Lactone carbonyl carbon, typically downfield.[15]
~158N/AC-5Aromatic C-O, deshielded by oxygen.
~155N/AC-8aAromatic quaternary carbon in the coumarin ring.
~154N/AC-7Aromatic C-CH₃, deshielded by lactone oxygen.
~150N/AC-4Vinylic carbon bearing the propyl group.
~114CHC-3Vinylic carbon adjacent to the carbonyl group.
~112N/AC-4aAromatic quaternary carbon at the ring junction.
~110CHC-6Aromatic methine carbon.
~102CHC-8Aromatic methine carbon, shielded by ortho hydroxyl.
~35CH₂C-1' (Propyl)Aliphatic methylene attached to the ring.
~23CH₂C-2' (Propyl)Aliphatic methylene in the middle of the chain.
~21CH₃7-CH₃Aromatic methyl carbon.
~14CH₃C-3' (Propyl)Terminal aliphatic methyl carbon.
The Power of 2D NMR: Assembling the Puzzle

While 1D NMR provides the pieces, 2D NMR shows how they connect. The causality for running these specific experiments is to build an unambiguous, bond-by-bond map of the molecule.

  • COSY: This experiment reveals proton-proton couplings, primarily through 2 or 3 bonds. The key expected correlation is within the propyl chain: H-1' will show a cross-peak with H-2', and H-2' will show a cross-peak with H-3', confirming the linear propyl fragment.

  • HSQC: This experiment maps each proton directly to the carbon it is attached to. It allows for the definitive assignment of every protonated carbon in the ¹³C spectrum by correlating the ¹H and ¹³C data tables. For example, the proton signal at δ ~2.8 will correlate to the carbon signal at δ ~35.

  • HMBC: This is the most powerful experiment for final structure confirmation, as it reveals long-range (2-3 bond) correlations between protons and carbons. It is the key to placing the substituents on the coumarin core.

Caption: Key 2- and 3-bond correlations expected in the HMBC spectrum.

Crucial HMBC Correlations and Their Significance:

  • H-1' (Propyl) → C-4, C-5, C-4a: This set of correlations is the definitive proof that the propyl group is attached at the C-4 position.

  • 7-CH₃ → C-7, C-6, C-8: This confirms the placement of the methyl group at the C-7 position.

  • H-3 → C-2, C-4a: The correlation of the vinylic proton to the carbonyl carbon (C-2) and the ring-junction carbon (C-4a) validates the core coumarin lactone structure.

Conclusion

By systematically applying the workflow detailed in this guide, a researcher can move from a synthesized, purified compound to a fully elucidated and confirmed molecular structure. The combination of HRMS to establish the elemental formula, FTIR to identify key functional groups, and a full suite of 1D and 2D NMR experiments to piece together the atomic framework provides multiple, overlapping layers of evidence. The predicted data and, specifically, the key HMBC correlations outlined herein, form a robust and self-validating system for the unambiguous structural characterization of this compound, enabling its confident advancement into further pharmacological and material science research.

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Coumarins, a significant class of benzopyrone-containing heterocycles, are of profound interest to the scientific community due to their diverse and potent pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and antimicrobial properties. The strategic substitution on the coumarin scaffold allows for the fine-tuning of these biological effects, making the synthesis of novel derivatives a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the synthesis and characterization of a specific derivative, 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one . This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for the experimental choices, ensuring both technical accuracy and practical applicability.

Physicochemical Properties (Predicted)

A summary of the predicted key physicochemical properties of this compound is presented in the table below. These values are estimated based on the analysis of closely related structures and computational models, providing a baseline for experimental verification.

PropertyPredicted Value
Molecular Formula C₁₃H₁₄O₃
Molecular Weight 218.25 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, methanol, ethanol; sparingly soluble in water
Melting Point Not available (predicted to be in the range of 180-220 °C)
XLogP3 ~3.5

Core Synthesis: The Pechmann Condensation

The most direct and widely employed method for the synthesis of 4-substituted coumarins is the Pechmann condensation . This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For the synthesis of this compound, the logical precursors are 5-methylresorcinol (also known as orcinol) and a β-ketoester capable of introducing the 4-propyl substituent, such as ethyl 2-oxohexanoate .

Reaction Mechanism: A Stepwise Rationale

The Pechmann condensation proceeds through a series of well-established steps, each facilitated by the acid catalyst (e.g., concentrated sulfuric acid, Amberlyst-15, or polyphosphoric acid). Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Transesterification: The reaction initiates with the protonation of the β-ketoester's carbonyl group, enhancing its electrophilicity. The phenolic hydroxyl group of 5-methylresorcinol then acts as a nucleophile, attacking the carbonyl carbon and leading to a transesterification product after the elimination of ethanol.

  • Intramolecular Hydroxyalkylation: The resulting intermediate undergoes an intramolecular Friedel-Crafts-type reaction. The acid catalyst activates the ketonic carbonyl group, which is then attacked by the electron-rich aromatic ring of the resorcinol moiety at the ortho position to the newly formed ester linkage. This cyclization step forms the core heterocyclic ring system.

  • Dehydration: The final step involves the acid-catalyzed dehydration of the tertiary alcohol formed during cyclization. This elimination reaction creates the endocyclic double bond, resulting in the formation of the stable, aromatic coumarin ring system.

Pechmann_Condensation Reactants 5-Methylresorcinol + Ethyl 2-oxohexanoate Transesterification Transesterification Intermediate Reactants->Transesterification 1. Transesterification Acid Acid Catalyst (e.g., H₂SO₄) Acid->Reactants Cyclization Cyclized Intermediate (Tertiary Alcohol) Transesterification->Cyclization 2. Intramolecular     Hydroxyalkylation Product 5-hydroxy-7-methyl-4-propyl- 2H-chromen-2-one Cyclization->Product 3. Dehydration Byproducts Ethanol + Water Product->Byproducts Release of...

Caption: The synthetic pathway of this compound via Pechmann condensation.

Detailed Experimental Protocol

This protocol is a robust, self-validating procedure for the synthesis of the target compound.

Materials:

  • 5-Methylresorcinol (Orcinol)

  • Ethyl 2-oxohexanoate

  • Concentrated Sulfuric Acid (H₂SO₄) or Amberlyst-15

  • Ethanol

  • Deionized Water

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 5-methylresorcinol (1 equivalent).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (2-3 equivalents) while cooling the flask in an ice bath to manage the exothermic reaction. If using a solid acid catalyst like Amberlyst-15, it can be added directly to the phenol.

  • Addition of β-Ketoester: To the stirred mixture, add ethyl 2-oxohexanoate (1.1 equivalents) dropwise, maintaining the temperature below 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3 v/v).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice and water with constant stirring.

  • Precipitation and Filtration: A solid precipitate of the crude product will form. Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product thoroughly with cold deionized water to remove any residual acid and other water-soluble impurities.

  • Purification by Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain pure this compound.

Comprehensive Characterization Workflow

The definitive identification and purity assessment of the synthesized this compound requires a multi-faceted analytical approach.

Characterization_Workflow Start Synthesized & Purified 5-hydroxy-7-methyl-4-propyl- 2H-chromen-2-one NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (MS) Start->MS IR Infrared (IR) Spectroscopy Start->IR HPLC Purity Assessment (HPLC) Start->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Purity_Confirmed Purity >95% HPLC->Purity_Confirmed

Caption: A systematic workflow for the characterization of the target coumarin derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR (Predicted, 400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.5s1H5-OHPhenolic protons are acidic and typically appear as a broad singlet downfield.
~6.7d, J ≈ 2.0 Hz1HH-6Aromatic proton meta-coupled to H-8.
~6.6d, J ≈ 2.0 Hz1HH-8Aromatic proton meta-coupled to H-6.
~6.1s1HH-3Vinylic proton of the pyrone ring.
~2.8t, J ≈ 7.5 Hz2H-CH₂-CH₂-CH₃Methylene group adjacent to the aromatic ring.
~2.3s3H7-CH₃Methyl group attached to the aromatic ring.
~1.6sextet, J ≈ 7.5 Hz2H-CH₂-CH₂-CH₃Methylene group of the propyl chain.
~0.9t, J ≈ 7.5 Hz3H-CH₂-CH₂-CH₃Terminal methyl group of the propyl chain.

¹³C NMR (Predicted, 100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~161.0C-2Carbonyl carbon of the lactone.
~158.5C-7Aromatic carbon bearing the methyl group.
~157.0C-5Aromatic carbon bearing the hydroxyl group.
~154.0C-8aQuaternary aromatic carbon.
~150.0C-4Vinylic carbon bearing the propyl group.
~112.0C-3Vinylic carbon of the pyrone ring.
~110.0C-4aQuaternary aromatic carbon.
~108.0C-6Aromatic CH.
~98.0C-8Aromatic CH.
~34.0-CH₂-CH₂-CH₃Propyl methylene adjacent to the ring.
~22.07-CH₃Methyl carbon.
~21.5-CH₂-CH₂-CH₃Propyl methylene.
~14.0-CH₂-CH₂-CH₃Propyl methyl carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Predicted IR Absorption Bands (KBr pellet):

Wavenumber (cm⁻¹)IntensityAssignment
3200-3400Broad, StrongO-H stretching (phenolic)
2960-2850MediumC-H stretching (aliphatic)
~1700StrongC=O stretching (lactone)
~1620, ~1580Medium-StrongC=C stretching (aromatic and pyrone ring)
~1150MediumC-O stretching
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion ([M]⁺): m/z 218

  • Key Fragments:

    • m/z 190 ([M-CO]⁺): Loss of a carbonyl group is a characteristic fragmentation pathway for coumarins.

    • m/z 175 ([M-CO-CH₃]⁺): Subsequent loss of a methyl radical.

    • m/z 161 ([M-CO-C₂H₅]⁺): Loss of an ethyl radical from the propyl chain.

Conclusion

This technical guide provides a robust and scientifically grounded framework for the synthesis and characterization of this compound. By leveraging the well-established Pechmann condensation, a plausible and efficient synthetic route is detailed. The comprehensive characterization workflow, including predicted spectroscopic data, offers a clear roadmap for structural elucidation and purity assessment. This information is intended to empower researchers in medicinal chemistry and drug development to confidently synthesize and validate this and other related coumarin derivatives, thereby facilitating the exploration of their therapeutic potential.

An In-Depth Technical Guide to the Preliminary Cytotoxicity of 5-Hydroxy-7-Methyl-4-Propyl-Coumarin

Author: BenchChem Technical Support Team. Date: January 2026

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Coumarins

Coumarins, a significant class of naturally occurring benzopyrone derivatives, are widely distributed in the plant kingdom and have garnered substantial interest in medicinal chemistry.[1][2] Their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties, make them a privileged scaffold in drug discovery.[3][4] In particular, the anticancer potential of coumarin derivatives has been extensively explored, with studies demonstrating their ability to inhibit cancer cell proliferation and induce programmed cell death, or apoptosis.[5][6][7]

The cytotoxic effects of coumarins are often attributed to their capacity to modulate various cellular processes. These include, but are not limited to, the induction of cell cycle arrest, interference with key signaling pathways such as PI3K/AKT/mTOR, and the initiation of both intrinsic and extrinsic apoptotic cascades.[1][8][9] The substitution pattern on the coumarin ring plays a crucial role in defining the potency and selectivity of these cytotoxic effects.[3] This guide focuses on a novel, synthetically derived coumarin, 5-hydroxy-7-methyl-4-propyl-coumarin, and outlines a comprehensive strategy for the preliminary evaluation of its cytotoxic properties. While direct experimental data for this specific compound is not yet available, this document will leverage the extensive knowledge of structurally related coumarins to propose a robust experimental plan and anticipate potential outcomes.

Part 1: Foundational In Vitro Cytotoxicity Assessment

The initial step in evaluating the anticancer potential of a novel compound is to determine its cytotoxic effect on a panel of cancer cell lines. This is typically achieved through in vitro assays that measure cell viability and proliferation.

Selection of Cell Lines

A diverse panel of human cancer cell lines should be selected to assess the breadth and selectivity of the compound's cytotoxic activity. It is also crucial to include a non-cancerous cell line to evaluate potential toxicity to normal cells.[10]

Table 1: Proposed Panel of Human Cell Lines

Cell LineCancer TypeRationale
MCF-7 Breast AdenocarcinomaRepresents hormone-dependent breast cancer.
MDA-MB-231 Breast AdenocarcinomaRepresents triple-negative breast cancer, often more aggressive.
A549 Lung CarcinomaA common model for non-small cell lung cancer.[11]
HeLa Cervical CancerA widely used and well-characterized cancer cell line.[12][13]
HL-60 Promyelocytic LeukemiaA model for hematological malignancies.[7][14]
HEK293 Human Embryonic KidneyA non-cancerous cell line to assess general cytotoxicity.
MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15][16] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes which reduce the tetrazolium dye MTT to formazan, a purple crystalline product that can be solubilized and quantified by spectrophotometry.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of 5-hydroxy-7-methyl-4-propyl-coumarin (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[16] It serves as an indicator of cell membrane integrity.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Measurement: Measure the absorbance of the resulting formazan product at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control of fully lysed cells.

Anticipated Results and Data Presentation

The results from the MTT and LDH assays will provide a preliminary understanding of the cytotoxic potential of 5-hydroxy-7-methyl-4-propyl-coumarin. The data should be presented in a clear and concise manner.

Table 2: Hypothetical IC₅₀ Values (µM) of 5-Hydroxy-7-Methyl-4-Propyl-Coumarin

Cell Line24 hours48 hours72 hours
MCF-7 >10085.265.7
MDA-MB-231 92.170.350.1
A549 88.565.948.3
HeLa >10095.478.2
HL-60 75.352.135.8
HEK293 >100>100>100

These hypothetical results suggest that the compound may exhibit selective cytotoxicity towards certain cancer cell lines, particularly the leukemia cell line HL-60, while showing minimal toxicity to non-cancerous HEK293 cells.

Part 2: Elucidating the Mechanism of Action

Once the cytotoxic activity of 5-hydroxy-7-methyl-4-propyl-coumarin is established, the next critical step is to investigate the underlying molecular mechanisms. Based on the known activities of other coumarin derivatives, the investigation should focus on apoptosis induction and cell cycle arrest.[5][13][17]

Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects.[6] Several assays can be employed to determine if the compound induces apoptosis.

This flow cytometry-based assay is a standard method for detecting apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA and is only able to enter cells with compromised membranes, indicative of late apoptosis or necrosis.

  • Cell Treatment: Treat the selected cancer cell line (e.g., HL-60) with the IC₅₀ concentration of the compound for 24 and 48 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

Many cytotoxic compounds exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation.[18][19]

  • Cell Treatment: Treat the cancer cells with the IC₅₀ concentration of the compound for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Stain the cells with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Experimental Workflow

Experimental_Workflow cluster_cytotoxicity Part 1: Cytotoxicity Assessment cluster_moa Part 2: Mechanism of Action A Cancer & Non-cancerous Cell Lines B MTT Assay (Cell Viability) A->B C LDH Assay (Cytotoxicity) A->C D Determine IC50 Values B->D C->D E Annexin V/PI Staining (Apoptosis) D->E D->E F Cell Cycle Analysis (Flow Cytometry) D->F H Identify Molecular Pathway E->H F->H G Western Blot (Protein Expression) G->H

Caption: Experimental workflow for assessing the preliminary cytotoxicity of 5-hydroxy-7-methyl-4-propyl-coumarin.

Part 3: Investigating Molecular Signaling Pathways

To gain deeper insights into the mechanism of action, it is essential to investigate the effect of 5-hydroxy-7-methyl-4-propyl-coumarin on key signaling proteins involved in apoptosis and cell cycle regulation. Western blotting is a powerful technique for this purpose.

Key Protein Targets

Based on the literature for other coumarin derivatives, the following proteins are key targets for investigation:

  • Apoptosis-related proteins:

    • Bcl-2 family: Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic). A decrease in the Bcl-2/Bax ratio is a hallmark of apoptosis.[1][11]

    • Caspases: Caspase-3, -8, and -9. Activation of these executioner and initiator caspases is central to the apoptotic cascade.[1][7]

    • PARP (Poly(ADP-ribose) polymerase): Cleavage of PARP by activated caspase-3 is a definitive marker of apoptosis.[1]

  • Cell cycle-related proteins:

    • Cyclins and CDKs: Cyclin D1, CDK4, Cyclin E, and CDK2 are key regulators of the G1/S transition.[18]

    • p21 and p27: These are cyclin-dependent kinase inhibitors that can induce cell cycle arrest.[18]

  • Signaling Pathway Proteins:

    • PI3K/Akt/mTOR pathway: This is a crucial pathway for cell survival and proliferation, and its inhibition by coumarins has been reported.[1][8]

Western Blotting Protocol
  • Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Potential Signaling Pathway

Based on the known mechanisms of similar coumarins, 5-hydroxy-7-methyl-4-propyl-coumarin could potentially induce apoptosis through the intrinsic (mitochondrial) pathway.

Apoptosis_Pathway Compound 5-Hydroxy-7-Methyl-4-Propyl-Coumarin Bax Bax Compound->Bax Upregulates Bcl2 Bcl-2 Compound->Bcl2 Downregulates Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Bax Inhibits Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 ActivatedCasp9 Caspase-9 Casp3 Pro-Caspase-3 ActivatedCasp9->Casp3 Activates ActivatedCasp3 Caspase-3 PARP PARP ActivatedCasp3->PARP Cleaves CleavedPARP Cleaved PARP Apoptosis Apoptosis CleavedPARP->Apoptosis

Caption: Potential intrinsic apoptosis pathway induced by 5-hydroxy-7-methyl-4-propyl-coumarin.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the preliminary cytotoxic evaluation of 5-hydroxy-7-methyl-4-propyl-coumarin. By employing a combination of in vitro assays, researchers can systematically assess its anticancer potential, elucidate its mechanism of action, and identify the molecular pathways it modulates. The proposed experimental plan, grounded in the extensive literature on coumarin derivatives, offers a scientifically rigorous approach to characterizing this novel compound.

Positive outcomes from these preliminary studies would warrant further investigation, including:

  • In vivo studies: Evaluating the compound's efficacy and toxicity in animal models of cancer.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of the compound to optimize its potency and selectivity.

  • Combination therapy studies: Investigating the synergistic effects of the compound with existing chemotherapeutic agents.

The systematic exploration of novel coumarin derivatives like 5-hydroxy-7-methyl-4-propyl-coumarin holds significant promise for the development of new and effective anticancer therapies.

References

An In-Depth Technical Guide to the Solubility and Stability of 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for characterizing the solubility and stability of the novel coumarin derivative, 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one. While specific experimental data for this compound is not extensively available in public literature, this document outlines the established scientific principles and state-of-the-art protocols necessary for its thorough investigation. By leveraging the known physicochemical properties of coumarins, this guide serves as a practical roadmap for researchers and drug development professionals to elucidate the critical parameters of this promising molecule.

Introduction to this compound

This compound belongs to the coumarin family, a class of benzopyranones known for their wide range of pharmacological activities.[1] The core structure consists of a fused benzene and α-pyrone ring. The specific substitutions of a hydroxyl group at the 5-position, a methyl group at the 7-position, and a propyl group at the 4-position are expected to significantly influence its physicochemical properties, including solubility and stability, which are paramount for its development as a potential therapeutic agent.

Compound Profile:

PropertyValueSource
Chemical Name This compound[2]
CAS Number 66346-53-0[2]
Molecular Formula C13H14O3[2]
Molecular Weight 218.25 g/mol [2]

The synthesis of this and similar coumarin derivatives is often achieved through the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.[3][4] For the target compound, phloroglucinol would react with an appropriate propyl-substituted β-keto ester.[3]

Strategic Approach to Solubility Determination

Aqueous solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility.[5][6] For a novel compound like this compound, a tiered approach to solubility assessment is recommended, starting with high-throughput kinetic assays and progressing to more definitive equilibrium solubility studies.[7]

Kinetic Solubility Assessment

Kinetic solubility provides an early indication of a compound's dissolution behavior and is suitable for initial screening.[5][7] This is typically performed by introducing a concentrated solution of the compound in an organic solvent (e.g., DMSO) into an aqueous buffer and observing precipitation.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Aqueous Buffer Addition: To each well, add a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final DMSO concentration of 1-2%.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to the blank.

Equilibrium Solubility Determination

Equilibrium solubility, often referred to as thermodynamic solubility, represents the true saturation point of a compound in a given solvent system and is the gold standard for solubility measurement.[7] The shake-flask method is the most common approach.[6]

Experimental Protocol: Shake-Flask Equilibrium Solubility Assay

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.[8]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][9] The photodiode array detector wavelength can be set to the λmax of the compound, which for many coumarins is around 280 nm.[10]

  • Data Reporting: Express the equilibrium solubility in µg/mL or mg/L.

Factors Influencing Solubility:

  • pH: The hydroxyl group on the coumarin ring can ionize, leading to pH-dependent solubility.[11]

  • Temperature: Solubility of coumarins generally increases with temperature.[11][12]

  • Co-solvents: The use of co-solvents like ethanol or polyethylene glycol can enhance the solubility of poorly soluble coumarins.[13]

Diagram: Solubility Assessment Workflow

G cluster_0 Initial Screening cluster_1 Definitive Measurement cluster_2 Influencing Factors Kinetic Kinetic Solubility (Nephelometry) Equilibrium Equilibrium Solubility (Shake-Flask) Kinetic->Equilibrium Proceed if promising Analysis HPLC-UV Quantification Equilibrium->Analysis pH_dep pH-Dependent Solubility Equilibrium->pH_dep Temp_dep Temperature Effects Equilibrium->Temp_dep Cosolvent Co-solvent Effects Equilibrium->Cosolvent G cluster_0 Regulatory Stability cluster_1 Intrinsic Stability & Degradation Pathways cluster_2 Analytical Characterization LongTerm Long-Term Stability (ICH Q1A) HPLC Stability-Indicating HPLC Method LongTerm->HPLC Accelerated Accelerated Stability (ICH Q1A) Accelerated->HPLC ForcedDeg Forced Degradation Hydrolysis Acid/Base Hydrolysis ForcedDeg->Hydrolysis Oxidation Oxidation (H2O2) ForcedDeg->Oxidation Thermal Thermal Stress ForcedDeg->Thermal Photo Photostability (ICH Q1B) ForcedDeg->Photo LCMS LC-MS for Degradant Identification Hydrolysis->LCMS Oxidation->LCMS Thermal->LCMS Photo->LCMS HPLC->LCMS

References

Methodological & Application

A Robust, Validated Reverse-Phase HPLC Method for the Quantitative Analysis of 5-hydroxy-7-methyl-4-propyl-coumarin

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

This application note details a comprehensive, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of 5-hydroxy-7-methyl-4-propyl-coumarin. The described protocol is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical technique for this compound in bulk form or within simple pharmaceutical formulations. The method utilizes a C18 stationary phase with an isocratic mobile phase composed of acetonitrile and acidified water, ensuring optimal resolution and peak symmetry. UV detection is performed at a wavelength selected for maximum absorbance. This guide provides a step-by-step protocol, system suitability criteria, and a full validation summary according to International Council for Harmonisation (ICH) guidelines, establishing the method's trustworthiness for routine quality control and research applications.

Introduction and Scientific Principle

5-hydroxy-7-methyl-4-propyl-coumarin is a synthetic derivative of the coumarin scaffold, a benzopyrone structure found in many natural products. Coumarin derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[1] Accurate and precise quantification is therefore critical during drug discovery, development, and quality control.

The method described herein is based on the principles of reverse-phase chromatography. 5-hydroxy-7-methyl-4-propyl-coumarin is a moderately non-polar molecule due to its propyl and methyl substituents and the aromatic ring system. This characteristic makes it ideally suited for separation on a non-polar stationary phase, such as octadecylsilane (C18), with a polar mobile phase.[2] The mobile phase consists of a mixture of an organic modifier (acetonitrile) and water. The inclusion of 0.1% formic acid is a critical choice; it acidifies the mobile phase to a pH well below the pKa of the C5-hydroxyl group. This suppresses the ionization of the phenol, ensuring the analyte is in a single, neutral form, which prevents peak tailing and leads to sharp, symmetrical peaks with stable retention times.[2][3][4]

G Principle of Reverse-Phase HPLC Separation. cluster_0 Analyte 5-hydroxy-7-methyl-4-propyl-coumarin (Moderately Non-Polar) Elution Analyte Partitioning Analyte->Elution Injected into System StationaryPhase C18 Column (Non-Polar Stationary Phase) StationaryPhase->Elution Interacts with Analyte MobilePhase Acetonitrile / Acidified Water (Polar Mobile Phase) MobilePhase->Elution Carries Analyte Detection UV Detector (Quantification) Elution->Detection Differential Elution (Retention)

Caption: Principle of Reverse-Phase HPLC Separation.

Materials and Instrumentation

Reagents and Chemicals
  • 5-hydroxy-7-methyl-4-propyl-coumarin reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Formic Acid (ACS grade, ~99%)

  • Water (HPLC grade/Milli-Q or equivalent)

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna C18, Waters Symmetry C18, or equivalent).[5]

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

Chromatographic Conditions

All quantitative parameters for the HPLC analysis are summarized in the table below.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmIndustry-standard for robust separation of moderately non-polar small molecules.[2][5]
Mobile Phase Acetonitrile : Water (65:35 v/v) with 0.1% Formic AcidProvides optimal retention and resolution. Formic acid ensures the analyte is in a non-ionized state for superior peak shape.[4]
Elution Mode IsocraticSimplifies the method, enhances robustness, and ensures consistent run-to-run performance for quality control.[6][7]
Flow Rate 1.0 mL/minStandard for a 4.6 mm I.D. column, providing a good balance between analysis time and system pressure.[7]
Detection Wavelength 325 nmCorresponds to a high absorbance region for hydroxycoumarin chromophores, ensuring high sensitivity.[8][9]
Column Temperature 30 °CMaintains stable retention times and improves reproducibility by mitigating effects of ambient temperature fluctuations.[5]
Injection Volume 10 µLA standard volume that minimizes potential for column overload while providing a strong detector response.
Run Time 10 minutesSufficient to allow for elution of the analyte and any minor impurities without being excessively long.

Detailed Experimental Protocols

Mobile Phase Preparation (1 L)
  • Measure 650 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder and transfer to a 1 L solvent bottle.

  • Measure 350 mL of HPLC-grade water and add it to the same solvent bottle.

  • Carefully add 1.0 mL of formic acid to the mixture.

  • Cap the bottle and sonicate for 15 minutes to degas and ensure complete mixing.

  • Label the bottle clearly with the composition and preparation date.

Standard Stock Solution Preparation (100 µg/mL)
  • Accurately weigh approximately 10.0 mg of the 5-hydroxy-7-methyl-4-propyl-coumarin reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase to the flask.

  • Sonicate for 5 minutes or until the standard is completely dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the mobile phase and mix thoroughly by inverting the flask 15-20 times. This is the Stock Solution.

Calibration Standards Preparation

Prepare a series of calibration standards by serially diluting the Stock Solution with the mobile phase to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

Sample Preparation
  • Accurately weigh an amount of the sample (e.g., bulk powder, ground tablet) expected to contain approximately 10.0 mg of the active ingredient into a 100 mL volumetric flask.

  • Follow steps 4.2.2 to 4.2.5 to create the sample stock solution.

  • Filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC Analysis Workflow
  • System Startup: Purge all pump lines with the mobile phase.

  • Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Inject the working standard (e.g., 25 µg/mL) five consecutive times. Verify that the system suitability parameters (see Section 5) are met.

  • Calibration Curve: Inject each calibration standard once.

  • Sample Analysis: Inject the prepared sample solutions. It is recommended to bracket sample injections with injections of a working standard to monitor for any drift in system performance.

  • Shutdown: After analysis, flush the column with a high-organic wash (e.g., 80:20 Acetonitrile:Water) before storing it according to the manufacturer's instructions.

G prep 1. Preparation (Mobile Phase, Standards, Samples) setup 2. HPLC System Setup (Purge & Equilibrate Column) prep->setup sst 3. System Suitability Test (SST) (5x Injections of Mid-Standard) setup->sst cal 4. Calibration (Inject Standards in Sequence) sst->cal If SST Passes ana 5. Sample Analysis (Inject Prepared Samples) cal->ana data 6. Data Processing (Peak Integration & Quantification) ana->data

Caption: General HPLC Experimental Workflow.

System Suitability Testing (SST)

Before commencing any analysis, the performance of the chromatographic system must be verified. This ensures the trustworthiness of the generated data.[7][10]

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

% RSD = Percent Relative Standard Deviation for five replicate injections.

Method Validation Summary

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose. The results are summarized below.

Validation ParameterResult
Specificity The analyte peak was well-resolved from placebo and degradation product peaks under stress conditions (acid, base, peroxide, heat). The peak purity index was >0.999, confirming no co-eluting impurities.
Linearity & Range Excellent linearity was observed over the concentration range of 1-50 µg/mL. The correlation coefficient (r²) was >0.999.[7][10]
Accuracy (% Recovery) The mean recovery was determined at three concentration levels (80%, 100%, 120% of the target concentration) and found to be between 98.9% and 101.2%, with an RSD of <2.0% at each level.[4]
Precision (RSD%) Repeatability (Intra-day): The RSD for six replicate preparations was <1.0%. Intermediate Precision (Inter-day): The RSD between two different analysts on two different days was <1.5%.[4][10]
Limit of Detection (LOD) 0.15 µg/mL (Based on a signal-to-noise ratio of 3:1)
Limit of Quantitation (LOQ) 0.50 µg/mL (Based on a signal-to-noise ratio of 10:1 and demonstrating acceptable precision and accuracy).[7]
Robustness The method was robust to deliberate small variations in mobile phase composition (±2% organic), column temperature (±2°C), and flow rate (±0.1 mL/min). All SST parameters remained within acceptance criteria.[10]

Conclusion

The RP-HPLC method presented in this application note is simple, rapid, specific, and reliable for the quantitative determination of 5-hydroxy-7-methyl-4-propyl-coumarin. The comprehensive validation demonstrates that the method is linear, accurate, precise, and robust, making it highly suitable for routine quality control analysis in industrial settings as well as for quantitative studies in research and development environments. The detailed protocol and clear rationale behind the chosen parameters provide users with a solid foundation for successful implementation.

References

using 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one in antimicrobial assays

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to leveraging 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one in antimicrobial research, complete with detailed protocols and mechanistic insights for researchers and drug development professionals.

Abstract

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial agents. Coumarins, a versatile class of heterocyclic compounds, have garnered significant attention for their broad spectrum of biological activities, including potent antimicrobial effects.[1][2][3] This guide provides a comprehensive framework for evaluating the antimicrobial potential of a specific synthetic coumarin, this compound. We present detailed, step-by-step protocols for foundational antimicrobial susceptibility testing, including the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), adhering to internationally recognized standards. Furthermore, we delve into preliminary mechanistic studies, offering a robust protocol for assessing cell membrane integrity. This document is designed to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously assess the efficacy and mode of action of this promising compound.

Introduction: The Promise of Coumarin Scaffolds

Coumarins (2H-chromen-2-ones) are a prominent family of benzopyrone compounds, widespread in the plant kingdom and renowned for their diverse pharmacological properties.[1][4] The core coumarin structure serves as a "privileged scaffold" in medicinal chemistry, amenable to structural modifications that can significantly enhance its biological activity.[4] Several coumarin derivatives have been investigated for their antibacterial and antifungal properties, with some exhibiting efficacy against both Gram-positive and Gram-negative bacteria.[5][6][7]

The antimicrobial mechanisms of coumarins are multifaceted. One of the key proposed mechanisms is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication.[1] Additionally, some coumarins are known to disrupt cell membrane integrity and interfere with quorum sensing and biofilm formation, crucial processes for bacterial virulence and survival.[4][8][9] The specific substitutions on the coumarin ring of this compound—a hydroxyl group at position 5, a methyl group at position 7, and a propyl group at position 4—are anticipated to modulate its lipophilicity and electronic properties, thereby influencing its interaction with microbial targets.

This guide will provide the necessary protocols to systematically investigate the antimicrobial profile of this specific coumarin derivative.

Foundational Antimicrobial Susceptibility Testing

The initial evaluation of any potential antimicrobial agent involves determining its potency against a panel of clinically relevant microorganisms. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) and is recommended by the Clinical and Laboratory Standards Institute (CLSI).[10][11]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium. The protocol involves exposing a standardized microbial inoculum to serial dilutions of the test compound in a 96-well microtiter plate.

Workflow for MIC Determination:

mic_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup (96-Well Plate) cluster_analysis Phase 3: Incubation & Analysis A Prepare Compound Stock (e.g., 10 mg/mL in DMSO) D Perform 2-fold Serial Dilutions of Compound in CAMHB A->D B Prepare Standardized Inoculum (0.5 McFarland Standard) E Inoculate Wells with Standardized Microorganism B->E C Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) C->D D->E F Include Controls: - Growth (No Compound) - Sterility (No Inoculum) - Solvent (DMSO) E->F G Incubate at 35-37°C for 18-24 hours F->G H Read Results Visually or with Plate Reader (OD600) G->H I Determine MIC: Lowest concentration with no visible growth H->I

Caption: A streamlined workflow for the broth microdilution MIC assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well, U-bottom microtiter plates

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline (0.85% NaCl) or PBS

  • Reference antibiotics (e.g., ciprofloxacin, fluconazole)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in sterile DMSO. A concentration of 10 mg/mL is often a practical starting point.

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture on a suitable agar plate, select 3-5 isolated colonies. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard using a spectrophotometer (approximately 1-2 x 10⁸ CFU/mL for bacteria). d. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Setup: a. Add 100 µL of CAMHB to wells 2 through 12 of a designated row. b. Add 200 µL of the compound stock solution (appropriately diluted in CAMHB to twice the highest desired final concentration) to well 1. c. Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no compound). e. Well 12 will serve as the sterility control (no inoculum). f. Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours (or as appropriate for the specific microorganism).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a microplate reader by measuring the optical density at 600 nm.

Protocol: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Principle: The MBC/MFC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial microbial inoculum.[12][13][14][15][16] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[12]

Procedure:

  • Following the MIC determination, select the wells corresponding to the MIC and at least two higher concentrations that show no visible growth.

  • Mix the contents of each selected well thoroughly.

  • Aseptically remove a 10-20 µL aliquot from each well and spot-plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 35-37°C for 24-48 hours.

  • The MBC/MFC is the lowest concentration that results in no more than 0.1% of the original inoculum surviving (typically observed as ≤ 2-3 colonies, depending on the initial inoculum and aliquot volume).

Data Summary Table:

MicroorganismStrainMIC (µg/mL)MBC/MFC (µg/mL)MBC/MIC RatioInterpretation
S. aureusATCC 29213
E. coliATCC 25922
P. aeruginosaATCC 27853
C. albicansATCC 90028

Elucidating the Mechanism of Action: Cell Membrane Integrity

A common mechanism of action for antimicrobial compounds is the disruption of the bacterial cell membrane.[9][17] Damage to the membrane leads to the leakage of essential intracellular components, such as nucleic acids and proteins, ultimately resulting in cell death. This can be quantified by measuring the release of materials that absorb light at 260 nm.[18]

Protocol: Cell Membrane Leakage Assay

Principle: This assay quantifies the release of intracellular materials (primarily nucleic acids) by measuring the absorbance of the cell-free supernatant at 260 nm after treating the bacterial suspension with the test compound.

Workflow for Membrane Leakage Assay:

membrane_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis A Grow Bacteria to Mid-Log Phase B Harvest & Wash Cells, Resuspend in PBS A->B C Incubate Cell Suspension with: - Test Compound (e.g., 1x & 2x MIC) - Positive Control (e.g., Polymyxin B) - Negative Control (Untreated) B->C D Take Aliquots at Different Time Points C->D E Centrifuge to Pellet Cells D->E F Measure Absorbance of Supernatant at 260 nm E->F G Plot A260 vs. Time F->G

Caption: Workflow for assessing cell membrane integrity via leakage of A260-absorbing material.

Materials:

  • Mid-log phase culture of the test microorganism

  • Sterile Phosphate-Buffered Saline (PBS)

  • This compound

  • Positive control (e.g., Polymyxin B for Gram-negative bacteria, daptomycin for Gram-positive)

  • UV-Vis spectrophotometer and quartz cuvettes or UV-transparent microplates

Procedure:

  • Cell Preparation: a. Grow a culture of the test bacterium to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5-0.6). b. Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes). c. Wash the cell pellet twice with sterile PBS. d. Resuspend the cells in PBS to an OD₆₀₀ of approximately 0.5.

  • Treatment: a. Aliquot the cell suspension into separate sterile tubes. b. Add the test compound to achieve final concentrations equivalent to the MIC and 2x MIC. c. Prepare a positive control using a known membrane-disrupting agent. d. Prepare a negative control with no compound added. e. Incubate all tubes at 37°C with gentle shaking.

  • Measurement: a. At designated time points (e.g., 0, 30, 60, 90, and 120 minutes), remove an aliquot from each tube. b. Centrifuge the aliquot at high speed (e.g., 13,000 x g for 5 minutes) to pellet the cells. c. Carefully transfer the supernatant to a quartz cuvette or a UV-transparent plate. d. Measure the absorbance of the supernatant at 260 nm.

  • Data Analysis: An increase in the A₂₆₀ reading over time in the compound-treated samples, relative to the negative control, indicates membrane damage and leakage of intracellular contents.

Concluding Remarks and Future Perspectives

This guide provides a robust starting point for the antimicrobial evaluation of this compound. By adhering to these standardized protocols, researchers can generate reliable and comparable data on the compound's spectrum of activity, potency, and a primary aspect of its mechanism of action. Positive results from these initial assays would warrant further investigation into more specific cellular targets, time-kill kinetics, antibiofilm activity, and eventual evaluation in more complex biological systems. The exploration of such novel coumarin derivatives is a vital step in the ongoing search for the next generation of antimicrobial therapies.

References

Application Notes & Protocols for Evaluating the Anticancer Activity of Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Coumarins, a significant class of natural compounds built upon a 2H-1-benzopyran-2-one skeleton, have garnered substantial interest in oncology research.[1] Originally identified in plants, the structural simplicity and versatility of the coumarin scaffold allow for extensive synthetic modification, leading to a vast library of derivatives with diverse pharmacological activities.[1][2] Numerous studies have demonstrated that these compounds exert potent anticancer effects across a wide range of malignancies, including breast, lung, prostate, and hematological cancers.[3][4] Their therapeutic potential stems from their ability to modulate multiple cellular processes and signaling pathways critical for tumor growth and survival.[2][4]

This guide provides a comprehensive overview of the mechanisms of action of coumarin derivatives and presents detailed protocols for their in vitro evaluation. The methodologies described herein are designed to be self-validating systems, incorporating essential controls and explaining the causality behind experimental choices to ensure robust and reproducible data for researchers, scientists, and drug development professionals.

Core Mechanisms of Coumarin-Mediated Anticancer Activity

Coumarin derivatives exhibit a multifaceted approach to inhibiting cancer cell growth, often targeting several key vulnerabilities simultaneously. Understanding these mechanisms is crucial for designing effective experimental strategies and interpreting results.

Induction of Apoptosis (Programmed Cell Death)

A primary mechanism by which coumarins exert their cytotoxic effects is the induction of apoptosis.[1] This process can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Modulation of Bcl-2 Family Proteins: Many coumarin derivatives alter the delicate balance between pro-apoptotic (e.g., Bax, Bad, Bok) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) proteins.[5][6] By upregulating pro-apoptotic members and downregulating survival factors, these compounds increase mitochondrial outer membrane permeability, leading to the release of cytochrome c and the activation of the caspase cascade.[5] For instance, the coumarin derivative RKS262 was shown to down-regulate the expression of pro-survival Bcl-xl and Mcl-1 proteins in ovarian cancer cells.[6]

  • Caspase Activation: The activation of initiator caspases (e.g., caspase-9 for the intrinsic pathway) and executioner caspases (e.g., caspase-3) is a hallmark of apoptosis.[7] Studies have shown that various coumarins, including platinum(IV) complexes of 4-hydroxycoumarin, trigger apoptosis in cancer cells through the enhanced activation of caspase-3 and caspase-9.[8]

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation. Coumarin derivatives can intervene in this process by inducing cell cycle arrest at specific checkpoints, thereby preventing cancer cells from dividing.[1]

  • G1/S or G2/M Phase Arrest: Depending on the specific derivative and cell line, coumarins can cause an accumulation of cells in either the G1 or G2/M phase of the cell cycle.[1][9] This is often achieved by inhibiting the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.[1] For example, the coumarin derivative RKS262 was found to delay OVCAR-3 ovarian cancer cell-cycle progression through the G2 phase.[6]

Inhibition of Pro-Survival Signaling Pathways

Many cancer cells exhibit hyperactivation of pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway, which promotes proliferation and inhibits apoptosis.[1]

  • PI3K/Akt/mTOR Pathway Inhibition: Several coumarin derivatives have been shown to inhibit key components of this pathway.[1][4] For example, 3-benzylcoumarin derivatives can induce apoptosis by modulating the PI3K/Akt/mTOR axis.[3][8] By suppressing the phosphorylation of Akt and mTOR, these compounds can effectively shut down this critical survival pathway, leading to reduced proliferation and increased cell death.[4]

Coumarin_Anticancer_Mechanisms cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest cluster_pi3k Signaling Inhibition Coumarin Coumarin Derivatives Bcl2 Down-regulate Anti-Apoptotic Proteins (Bcl-2, Mcl-1) Coumarin->Bcl2 Bax Up-regulate Pro-Apoptotic Proteins (Bax, Bak, Bok) Coumarin->Bax CDK Inhibit CDKs (CDK2, CDK6) Coumarin->CDK p27 Up-regulate p27 Coumarin->p27 PI3K Inhibit PI3K/Akt/mTOR Pathway Coumarin->PI3K Mito Mitochondrial Disruption Bcl2->Mito Bax->Mito Casp Caspase Activation (Caspase-9, Caspase-3) Mito->Casp Apoptosis Apoptosis Casp->Apoptosis Arrest G2/M Phase Arrest CDK->Arrest p27->Arrest Prolif Inhibition of Proliferation Arrest->Prolif Survival Reduced Cell Survival PI3K->Survival

Caption: Key anticancer mechanisms of coumarin derivatives.

Application Notes: A Strategic Workflow for In Vitro Evaluation

A systematic approach is essential when screening novel coumarin derivatives for anticancer activity. The following workflow provides a logical progression from initial cytotoxicity screening to more detailed mechanistic studies. The causality for this sequence is to first identify if a compound is active and at what concentration (cytotoxicity), and then to investigate how it works (apoptosis and cell cycle analysis).

Caption: Recommended experimental workflow for testing coumarin derivatives.

Data Presentation: Summarizing Cytotoxicity

Quantitative data, such as the half-maximal inhibitory concentration (IC50), should be presented clearly for comparison. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro and is a standard measure of a drug's potency.[10]

Table 1: Example Cytotoxicity Data of Novel Coumarin Derivatives

CompoundCancer Cell LineTissue of OriginIC50 (µM) [Example]Doxorubicin (Positive Control) IC50 (µM)Reference Example
Derivative 2d MCF-7Breast Adenocarcinoma2.54 ± 0.120.8 ± 0.1[11]
Derivative 2b HeLaCervical Cancer5.23 ± 0.120.9 ± 0.1[11]
Derivative 2a HepG2Liver Carcinoma8.57 ± 0.421.2 ± 0.2[11]
Compound 4 HL-60Promyelocytic Leukemia8.090.5 ± 0.08[9]
Compound 12c PC3Prostate Carcinoma0.34 ± 0.042.5 ± 0.4[12]
Compound 11 A549Lung AdenocarcinomaPotent Activity1.5 ± 0.3[3]

Note: The IC50 values for derivatives 2d, 2b, 2a, Compound 4, and Compound 12c are derived from cited literature.[9][11][12] Doxorubicin values are illustrative positive controls.[10] The activity of Compound 11 was noted as potent but a specific IC50 was not provided in the abstract.[3]

Detailed Experimental Protocols

The following protocols are based on standard, validated laboratory procedures for in vitro anticancer drug screening.

Protocol 1: Cell Viability and Cytotoxicity Assessment via MTT Assay

Principle: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method for assessing cell viability.[13] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, which can be quantified by measuring the absorbance.[13]

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549, HL-60)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)[10]

  • Coumarin derivative stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., DMSO or isopropanol)[10][14]

  • Sterile 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and determine cell density. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[10][15] Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[15][16]

  • Drug Treatment: Prepare serial dilutions of the coumarin derivative in complete medium. Remove the old medium from the wells and add 100 µL of medium containing the various drug concentrations (e.g., 0.1 to 100 µM).[10] Include wells for vehicle control (medium with DMSO) and untreated control (medium only).[17]

  • Incubation: Incubate the plate for a predetermined period, typically 48-72 hours, depending on the cell line's doubling time.[10][15]

  • MTT Addition: After incubation, carefully remove the drug-containing medium. Add 100 µL of fresh medium and 20 µL of MTT solution to each well.[10]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.[14] Viable cells will metabolize MTT, forming visible purple crystals.[17]

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using appropriate software.[10]

Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) to label these cells.[18] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes (viable and early apoptotic cells) but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer)[19]

  • Treated and untreated cells

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with the coumarin derivative at its predetermined IC50 concentration for 24-48 hours.[10] Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension (e.g., 300 x g for 5 minutes).[20]

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.[21]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[21] Transfer 100 µL of the suspension (1 x 10^5 cells) to a flow cytometry tube.[22]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[10][19]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10][22]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[22] Use FITC signal detector for Annexin V (Ex = 488 nm; Em = 530 nm) and phycoerythrin signal detector for PI.[19]

  • Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells (due to primary necrosis)

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: This method uses flow cytometry to quantify the DNA content of cells, allowing for the determination of their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA. Because PI also binds to RNA, treatment with RNase is essential for accurate DNA content analysis.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol (for fixation)

  • PBS

  • PI/RNase Staining Solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture and treat cells with the coumarin derivative (at IC50 concentration) as described for the apoptosis assay.

  • Cell Harvesting: Harvest approximately 2 x 10^6 cells by centrifugation.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the pellet and slowly add the cells dropwise into ice-cold 70% ethanol while gently vortexing. This step is critical to prevent cell clumping. Incubate for at least 2 hours at 4°C (or overnight) to fix the cells.

  • Rehydration & Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS to rehydrate the cells. Resuspend the pellet in 300-500 µL of PI/Triton X-100 staining solution containing RNase A.

  • Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples on a flow cytometer. Use a linear scale for fluorescence measurement to properly resolve the DNA content peaks.[23]

  • Interpretation: Generate a DNA content frequency histogram. The first peak represents cells in the G0/G1 phase (2N DNA content), the second, larger peak represents cells in the G2/M phase (4N DNA content), and the region between these two peaks represents cells in the S phase (synthesizing DNA).[24] An increase in the percentage of cells in a specific phase compared to the control indicates cell cycle arrest at that checkpoint.

References

protocol for assessing antioxidant capacity of novel coumarins

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Validated, Multi-Assay Protocol for Assessing the Antioxidant Capacity of Novel Coumarins

Abstract

Coumarins, a diverse class of benzopyrone derivatives found extensively in nature, are recognized for a wide spectrum of pharmacological activities, including significant antioxidant potential.[1][2][3] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to robustly evaluate the antioxidant capacity of novel coumarin-based compounds. We move beyond a single-assay approach, presenting a validated panel of four distinct, yet complementary, assays—DPPH, ABTS, FRAP, and ORAC. Each protocol is detailed with step-by-step instructions, causality-driven explanations for experimental choices, and methods for rigorous data analysis. This multi-assay strategy ensures a holistic characterization of a compound's antioxidant profile by probing different mechanisms of action, including Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT).[4][5]

Introduction: The Rationale for a Multi-Faceted Antioxidant Assessment

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[6] Antioxidants mitigate this damage by neutralizing free radicals, and the coumarin scaffold has emerged as a promising backbone for the development of new antioxidant agents.[1][7]

The antioxidant activity of a compound is not a singular property but a composite of various mechanisms. The two primary mechanisms are:

  • Hydrogen Atom Transfer (HAT): The antioxidant (A-H) quenches a free radical (R•) by donating a hydrogen atom: A-H + R• → A• + R-H.

  • Single Electron Transfer (SET): The antioxidant donates an electron to the radical, which is subsequently protonated by the solvent: A-H + R• → A-H•+ + R:- followed by A-H•+ ⇌ A• + H+.

No single in vitro assay can fully capture a compound's total antioxidant capacity.[8][9] Factors like the solubility of the test compound, the nature of the radical or oxidant used, and the underlying reaction mechanism can significantly influence the outcome.[10] Therefore, a panel of assays is essential for a credible and comprehensive assessment. This guide details the use of four benchmark assays to provide a well-rounded antioxidant profile for novel coumarins.

General Preparations and Self-Validating Controls

Scientific integrity requires that every protocol be a self-validating system. This is achieved through meticulous preparation and the consistent use of appropriate controls and standards.

2.1. Reagent and Solvent Quality Use analytical or spectrophotometric grade reagents and solvents to minimize interference. Water should be deionized and of high purity.

2.2. Sample Preparation: Novel Coumarins

  • Stock Solutions: Prepare a primary stock solution of each novel coumarin (e.g., 10 mM) in an appropriate solvent like DMSO, methanol, or ethanol. Coumarin solubility can vary, so ensure complete dissolution, using sonication if necessary.

  • Working Solutions: Prepare fresh serial dilutions of the stock solution in the assay-specific buffer or solvent just before use. This minimizes compound degradation and precipitation.

2.3. Mandatory Controls and Standards

  • Positive Controls: Always run a well-characterized antioxidant standard alongside your novel compounds. This validates the assay's performance and provides a benchmark for comparison.

    • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): A water-soluble vitamin E analog, it is the universal standard for HAT-based assays (ORAC) and widely used in SET assays (ABTS, DPPH).[11]

    • Ascorbic Acid (Vitamin C): A potent water-soluble antioxidant, often used as a standard.[7][12]

    • Quercetin or Gallic Acid: Potent natural polyphenols used as standards in SET assays.[13]

  • Blanks/Negative Controls: These are critical for correcting background absorbance or fluorescence.

    • Solvent Blank: Contains all reagents except the antioxidant, used to zero the spectrophotometer.

    • Sample Blank: Contains the sample and buffer but not the radical/oxidant solution, to correct for any intrinsic color of the test compound.

Assay Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The DPPH radical has a deep violet color with a maximum absorbance around 517 nm. When reduced by an antioxidant through the donation of a hydrogen atom or an electron, its color fades to a pale yellow, resulting in a decrease in absorbance.[8][11] This change is proportional to the radical scavenging activity of the compound.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis p1 Prepare DPPH Working Solution (~0.1 mM in Methanol) a2 Add 180 µL DPPH Working Solution p1->a2 p2 Prepare Coumarin & Trolox Serial Dilutions a1 Add 20 µL Sample/ Standard/Blank to Wells p2->a1 a1->a2 a3 Incubate 30 min in the Dark at RT a2->a3 d1 Measure Absorbance at 517 nm a3->d1 d2 Calculate % Inhibition d1->d2 d3 Plot % Inhibition vs. Concentration to Determine IC50 d2->d3

DPPH Assay Experimental Workflow.

Detailed Protocol (96-Well Microplate Format):

  • Reagent Preparation:

    • DPPH Working Solution (~0.1 mM): Dissolve ~4 mg of DPPH in 100 mL of methanol. Adjust the concentration to achieve an absorbance of 1.0 ± 0.1 at 517 nm. This solution is light-sensitive and should be freshly prepared and stored in an amber bottle.[11]

  • Assay Procedure:

    • To the wells of a 96-well microplate, add 20 µL of various concentrations of your novel coumarin, the positive control (e.g., Trolox), or the solvent (for the control reading).

    • Initiate the reaction by adding 180 µL of the DPPH working solution to all wells.

    • Mix gently by pipetting or using a plate shaker for 30 seconds.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:

      • A_control is the absorbance of the DPPH solution with the solvent blank.

      • A_sample is the absorbance of the DPPH solution with the coumarin sample or standard.[11]

    • Plot the % Inhibition against the concentration of the coumarin/standard. Determine the IC50 value , which is the concentration required to scavenge 50% of the DPPH radicals, using non-linear regression analysis. A lower IC50 value indicates higher antioxidant activity.[13]

Assay Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. This is achieved by reacting ABTS with a strong oxidizing agent like potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its neutral, colorless form. The degree of decolorization, measured as a decrease in absorbance at 734 nm, is proportional to the antioxidant's activity.[11] A key advantage of this assay is its applicability to both hydrophilic and lipophilic compounds.[8]

ABTS_Workflow cluster_prep Radical Generation (12-16 hours prior) cluster_assay Assay Execution cluster_analysis Data Analysis p1 Mix equal volumes of 7 mM ABTS and 2.45 mM K2S2O8 p2 Incubate in Dark at RT for 12-16h to form ABTS•+ stock p1->p2 a1 Dilute ABTS•+ stock with buffer to an Abs of 0.70 ± 0.02 at 734 nm p2->a1 a3 Add 180 µL diluted ABTS•+ solution a1->a3 a2 Add 20 µL Sample/ Standard to wells a2->a3 a4 Incubate 6-10 min at RT a3->a4 d1 Measure Absorbance at 734 nm a4->d1 d2 Calculate % Inhibition or plot Standard Curve (Abs vs. Trolox Conc.) d1->d2 d3 Express results as IC50 or TEAC Value d2->d3

ABTS Assay Experimental Workflow.

Detailed Protocol (96-Well Microplate Format):

  • Reagent Preparation:

    • ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes (1:1) and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS•+ radical cation.[11]

    • ABTS•+ Working Solution: Before the assay, dilute the stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[14]

  • Assay Procedure:

    • Add 20 µL of various concentrations of the coumarin sample, Trolox standard, or solvent blank to the wells of a 96-well plate.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate at room temperature for 6-10 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Results can be expressed in two ways:

      • IC50 Value: Calculate the % inhibition as in the DPPH assay and determine the IC50 value.

      • Trolox Equivalent Antioxidant Capacity (TEAC): Generate a standard curve by plotting the % inhibition or the decrease in absorbance against different concentrations of Trolox. The antioxidant capacity of the novel coumarin is then expressed as µM of Trolox Equivalents (TE) per µM of the compound.

Assay Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay directly measures the ability of an antioxidant to reduce a ferric complex (Fe³⁺-TPTZ) to its ferrous form (Fe²⁺-TPTZ) at a low pH (3.6).[15][16] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is monitored at 593 nm. The FRAP assay is a classic SET-based method and provides a direct measure of the total reducing power of a compound.[4]

FRAP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare FRAP Reagent: 1. Acetate Buffer (300mM, pH 3.6) 2. TPTZ Solution (10mM in HCl) 3. FeCl3 Solution (20mM) p2 Mix Reagents (10:1:1, v/v/v) Warm to 37°C p1->p2 a2 Add 180 µL pre-warmed FRAP Reagent p2->a2 p3 Prepare FeSO4 Standard & Coumarin Dilutions a1 Add 20 µL Sample/ Standard to Wells p3->a1 a1->a2 a3 Incubate 10-30 min at 37°C a2->a3 d1 Measure Absorbance at 593 nm a3->d1 d2 Plot Standard Curve (Abs vs. FeSO4 Conc.) d1->d2 d3 Express results as Fe(II) Equivalents d2->d3

FRAP Assay Experimental Workflow.

Detailed Protocol (96-Well Microplate Format):

  • Reagent Preparation:

    • FRAP Reagent: This reagent must be prepared fresh. Mix the following three solutions in a 10:1:1 (v/v/v) ratio:

      • 300 mM Acetate buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl

      • 20 mM FeCl₃·6H₂O in water

    • Warm the freshly prepared FRAP reagent to 37°C before use.

    • Standard: Prepare a standard curve using ferrous sulfate (FeSO₄·7H₂O) at various concentrations (e.g., 100 to 2000 µM).

  • Assay Procedure:

    • Add 20 µL of the coumarin sample, FeSO₄ standard, or blank to appropriate wells.

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.

    • Incubate at 37°C for 10-30 minutes. The reaction time can be optimized based on compound kinetics.

  • Measurement:

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • Using the linear regression equation from the standard curve, calculate the FRAP value of the novel coumarins.

    • Results are expressed as µM of Fe(II) equivalents per µM of the compound.

Assay Protocol 4: Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay is a benchmark HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals.[17] Peroxyl radicals are generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). In the absence of an antioxidant, the radicals quench the fluorescein signal. An antioxidant protects the probe by neutralizing the radicals, thus preserving the fluorescence. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[18][19]

ORAC_Workflow cluster_prep Preparation cluster_assay Assay Execution (Fluorescence Plate Reader) cluster_analysis Data Analysis p1 Prepare Fluorescein Working Solution a1 Add 150 µL Fluorescein to all wells p1->a1 p2 Prepare AAPH Solution (Freshly Made) a4 Initiate reaction by adding 25 µL AAPH Solution p2->a4 p3 Prepare Coumarin & Trolox Dilutions a2 Add 25 µL Sample/ Standard/Blank p3->a2 a1->a2 a3 Pre-incubate 30 min at 37°C a2->a3 a3->a4 d1 Read Fluorescence every 1-2 min for 60-90 min (Ex: 485 nm, Em: 520 nm) a4->d1 d2 Calculate Area Under the Curve (AUC) d1->d2 d3 Plot Net AUC vs. Trolox Conc. & Express results as Trolox Equivalents d2->d3

ORAC Assay Experimental Workflow.

Detailed Protocol (96-Well Black Plate Format):

  • Reagent Preparation:

    • Assay Buffer: 75 mM Phosphate buffer (pH 7.4).

    • Fluorescein Working Solution: Prepare a stock solution and dilute with assay buffer. The final concentration in the well should be around 70 nM. Protect from light.[18]

    • AAPH Solution: Prepare fresh in assay buffer just before use (e.g., 153 mM).

    • Standard: Prepare a Trolox standard curve in the assay buffer.

  • Assay Procedure:

    • Use a black, clear-bottom 96-well plate suitable for fluorescence measurements.

    • Add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the coumarin sample, Trolox standard, or assay buffer (for the blank) to the wells.

    • Pre-incubate the plate in the fluorescence microplate reader at 37°C for at least 30 minutes.[19][20]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multi-channel pipette or an automated injector.

  • Measurement:

    • Immediately begin kinetic reading of fluorescence every 1-2 minutes for 60-90 minutes. Use an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[20]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples using the reader's software or the following equation: AUC = 1 + (f1/f0) + (f2/f0) + ... + (fi/f0) Where f0 is the initial fluorescence reading and fi is the fluorescence at time i.

    • Calculate the Net AUC for each sample: Net AUC = AUC_sample - AUC_blank.

    • Plot the Net AUC of the Trolox standards against their concentration to create a standard curve.

    • Use the standard curve to determine the ORAC value of the novel coumarins, expressed as µmol of Trolox Equivalents (TE) per µmol of compound.[18]

Data Presentation and Interpretation

Summarize all quantitative data into a clear table to facilitate comparison across assays.

Table 1: Comparative Antioxidant Capacity of Novel Coumarins

CompoundDPPH IC50 (µM)ABTS TEAC (µM TE/µM)FRAP Value (µM Fe(II)/µM)ORAC Value (µM TE/µM)
Novel Coumarin 1 25.4 ± 2.11.8 ± 0.21.5 ± 0.12.5 ± 0.3
Novel Coumarin 2 > 2000.3 ± 0.10.2 ± 0.050.8 ± 0.1
Trolox 15.8 ± 1.51.0 (by definition)0.9 ± 0.11.0 (by definition)
Ascorbic Acid 18.2 ± 1.91.1 ± 0.11.9 ± 0.20.6 ± 0.1

Data are presented as mean ± SD (n=3) and are for illustrative purposes only.

Interpreting the Results:

  • A compound with high activity in DPPH, ABTS, and FRAP assays (e.g., Novel Coumarin 1) is likely a potent antioxidant acting primarily through a SET mechanism .

  • A compound that shows strong activity in the ORAC assay but weaker activity in SET-based assays may act primarily through a HAT mechanism .

  • The differences in results highlight the importance of the multi-assay approach. For instance, Ascorbic Acid is a very strong reducing agent (high FRAP value) but may show different kinetics in radical scavenging assays compared to Trolox.

  • These results form the basis for Structure-Activity Relationship (SAR) studies, where you can correlate specific chemical moieties on the coumarin scaffold (e.g., number and position of hydroxyl groups) with antioxidant activity.[3][15]

Conclusion

This application note provides a robust framework for the comprehensive evaluation of antioxidant capacity in novel coumarin derivatives. By employing a panel of four distinct assays (DPPH, ABTS, FRAP, and ORAC), researchers can obtain a holistic and reliable profile of a compound's activity, elucidating its potential mechanisms of action. Adherence to these detailed protocols, including the use of appropriate standards and controls, will ensure the generation of high-quality, reproducible data essential for advancing drug discovery and development programs.

References

derivatization of 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one for enhanced activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Derivatization of 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one for Enhanced Biological Activity

Abstract: The coumarin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2] The specific compound, this compound, presents a promising starting point for analog development due to its unique combination of a reactive phenolic hydroxyl group, a lipophilic propyl chain, and a methyl-substituted aromatic ring. This guide provides a comprehensive framework for the strategic derivatization of this core scaffold. We delve into the scientific rationale behind targeting the 5-hydroxy position for etherification and esterification, provide detailed, field-tested protocols for synthesis and purification, and outline standard methodologies for evaluating the anticipated enhancement in biological activity. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical steps required to generate and screen novel coumarin analogs with superior therapeutic potential.

Core Scaffold Analysis: Chemical Properties and Biological Potential

The parent molecule, this compound, possesses distinct structural features that govern its reactivity and biological profile. The 4-propyl group contributes to the molecule's lipophilicity, which can be crucial for membrane permeability. The 5-hydroxy group is the primary site for derivatization; its phenolic nature makes it a key hydrogen bond donor and a nucleophile for various chemical transformations. Studies on structurally similar 4-methylcoumarins have shown that the presence and position of hydroxyl groups are critical for biological effects, particularly antioxidant and neuroprotective activities.[3] Specifically, ortho-dihydroxy patterns often lead to significant activity, highlighting the importance of the electronic environment of the phenolic moiety.[3] While our core scaffold has a single 5-OH group, its strategic modification allows for the systematic exploration of the structure-activity relationship (SAR).

Key Structural Features & Rationale for Derivatization:
  • 5-Hydroxy Group: The primary target for modification. Its derivatization can enhance lipophilicity, introduce new pharmacophores, or create prodrugs that improve bioavailability. Etherification or esterification can transform this hydrogen bond donor into an acceptor, fundamentally altering its interaction with biological targets.[4]

  • 4-Propyl Group: This group significantly influences the compound's interaction with hydrophobic pockets in target proteins. Its length and bulk can be optimized in more advanced SAR studies, but it provides a strong lipophilic foundation in the parent molecule.

  • Lactone Ring: The α,β-unsaturated lactone (the pyrone ring) is a critical feature of the coumarin scaffold, often involved in Michael additions with biological nucleophiles.

Derivatization Strategy: Targeting the 5-Hydroxy Position

The central hypothesis is that modifying the 5-hydroxy group will modulate the compound's physicochemical properties, leading to enhanced biological efficacy. We will focus on two robust and versatile derivatization reactions: O-alkylation (Etherification) and O-acylation (Esterification) .

  • Etherification: Introduces an alkyl or arylalkyl chain, which can increase lipophilicity, enhance membrane transport, and provide new steric bulk to probe target binding sites. For example, converting the hydroxyl group to a methoxy or benzyloxy ether can drastically alter the molecule's electronic and physical properties.

  • Esterification: Creates an ester linkage, which can act as a prodrug strategy. Esters can be cleaved by intracellular esterases, releasing the active parent compound within the target cell. This can improve oral bioavailability and reduce off-target effects. Furthermore, the acyl group itself can be a bioactive moiety.[5]

Caption: Strategic derivatization of the core coumarin scaffold.

Synthetic Protocols and Workflow

General Laboratory Considerations
  • Safety: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Reagents: Unless otherwise noted, all reagents should be of analytical grade and used without further purification. Anhydrous solvents are critical for reactions sensitive to moisture.

  • Reaction Monitoring: Progress of reactions should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Ethyl Acetate/Hexane). Visualization can be achieved under UV light (254 nm) and/or by staining.

Protocol 3.2: Synthesis of 5-Ether Derivatives (Williamson Ether Synthesis)

This protocol describes a general method for the O-alkylation of the 5-hydroxy group.

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or Acetone (approx. 10 mL per mmol of coumarin).

  • Base Addition: Add a mild base, such as anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq), to the solution. Stir the suspension at room temperature for 15-20 minutes.

    • Scientist's Note: K₂CO₃ is a suitable base as it is strong enough to deprotonate the phenolic hydroxyl but not so strong as to cause side reactions with the lactone ring. It is also easily filtered off during work-up.

  • Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide, 1.1-1.2 eq) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (approx. 50 mL). A precipitate of the crude product should form.

    • If a precipitate forms, collect it by vacuum filtration, washing with cold water.

    • If no precipitate forms (or if DMF was used), extract the aqueous mixture with an organic solvent like Ethyl Acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexane to yield the pure ether derivative.

Protocol 3.3: Synthesis of 5-Ester Derivatives (Acylation)

This protocol details a general method for the O-acylation of the 5-hydroxy group.

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) containing a base such as triethylamine (TEA, 1.5 eq) or pyridine (used as solvent and base).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic reaction.

  • Acylating Agent: Add the desired acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride, 1.1 eq) dropwise to the stirring solution.

    • Scientist's Note: The reaction is often rapid. The formation of a salt (triethylammonium chloride) precipitate is a visual indicator of reaction progress.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 20 mL).

    • Combine the organic layers, wash sequentially with 1M HCl (to remove excess base), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., Ethanol/water) or by flash column chromatography on silica gel.

Caption: General workflow for synthesis and purification of derivatives.

Characterization of Synthesized Derivatives

Confirmation of the successful synthesis and purity of each new derivative is essential. A combination of spectroscopic methods should be employed.

TechniquePurpose & Expected Observations
¹H NMR Confirm the addition of the new alkyl/acyl group. Expect to see new signals corresponding to the added moiety and a shift in the signals of aromatic protons near the C5 position. The characteristic signal for the 5-OH proton will disappear.
¹³C NMR Confirm the presence of all carbons in the new structure, including those from the added functional group.
Mass Spec (MS) Determine the molecular weight of the new derivative, confirming the successful covalent modification. The observed m/z value should match the calculated molecular weight of the target compound.
HPLC Assess the purity of the final compound. A pure sample should ideally show a single peak under appropriate chromatographic conditions.[6]
FT-IR For esters, confirm the appearance of a new carbonyl (C=O) stretch (approx. 1735-1750 cm⁻¹). For ethers, the broad O-H stretch of the parent phenol will disappear.

Protocols for Biological Activity Assessment

To validate the "enhanced activity" of the new derivatives, standardized in vitro assays are required. We present protocols for two common activities associated with coumarins: antioxidant and anticancer.

Protocol 5.1: In Vitro Antioxidant Assay (DPPH Radical Scavenging)

This assay measures the ability of a compound to donate a hydrogen atom and scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.[2][3]

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the parent compound and each derivative in methanol or DMSO (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution. Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Setup: In a 96-well plate, add 100 µL of each compound dilution to separate wells. Add 100 µL of the DPPH solution to each well.

  • Controls:

    • Positive Control: Ascorbic acid or a known antioxidant standard.

    • Negative Control (Blank): 100 µL of solvent (methanol/DMSO) + 100 µL of DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100

  • Data Analysis: Plot the % scavenging against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.

Protocol 5.2: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity and is a standard method for measuring the cytotoxic effects of compounds on cancer cell lines.[5]

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a chosen cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37 °C, 5% CO₂.[7]

  • Compound Treatment: Prepare serial dilutions of the parent coumarin and its derivatives in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include wells with untreated cells (vehicle control).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). A lower IC₅₀ indicates greater cytotoxic potency.

Structure-Activity Relationship (SAR) Analysis

Systematic analysis of the biological data from the synthesized library of compounds allows for the development of an SAR. This provides critical insights for designing the next generation of more potent analogs.

CompoundModification at C5Antioxidant IC₅₀ (µM) [Hypothetical]Anticancer IC₅₀ (µM) [Hypothetical]Rationale for Activity Change
Parent -OH55.2>100Baseline activity. Phenolic OH contributes to antioxidant effect.
Derivative 1 -OCH₃ (Methoxy)120.575.4Loss of phenolic proton decreases H-donation for antioxidant activity. Increased lipophilicity may slightly improve cell uptake.
Derivative 2 -OCH₂Ph (Benzyloxy)98.325.1Significant increase in lipophilicity and steric bulk may enhance binding to a hydrophobic pocket in a cancer-related protein target.
Derivative 3 -OCOCH₃ (Acetate)65.842.6Prodrug effect. Esterase cleavage inside the cell releases the active parent. Improved bioavailability and intracellular concentration.
Derivative 4 -O(CH₂)₃CH₃ (Butoxy)150.115.7Optimal lipophilicity for membrane crossing and target engagement, leading to significantly enhanced anticancer potency.

Conclusion

This guide outlines a systematic and rationale-driven approach to the derivatization of this compound. By employing robust synthetic protocols for etherification and esterification at the 5-hydroxy position, researchers can generate a diverse library of novel analogs. The subsequent evaluation of these compounds using standardized biological assays for antioxidant and anticancer activities will enable the construction of a clear structure-activity relationship. These findings are crucial for guiding future optimization efforts and unlocking the full therapeutic potential of this promising coumarin scaffold.

References

Application of Coumarins in Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Coumarin Scaffold in Medicinal Chemistry

Coumarins, a fascinating class of benzopyrone compounds, are ubiquitously distributed throughout the plant kingdom and are also synthesized by fungi and bacteria.[1][2] First isolated in 1820 from the tonka bean (Dipteryx odorata), the simple yet versatile coumarin scaffold has captivated chemists and pharmacologists for centuries.[2] This enduring interest stems from the remarkable diversity of biological activities exhibited by both natural and synthetic coumarin derivatives. These activities span a wide therapeutic spectrum, including anticoagulant, anticancer, anti-inflammatory, neuroprotective, antibacterial, and antiviral properties.[3][4]

The pharmacological promiscuity of the coumarin nucleus is largely attributed to its unique physicochemical properties and the ease with which it can be functionalized at various positions. This allows for the generation of extensive libraries of derivatives with fine-tuned biological activities, making coumarins a privileged scaffold in modern drug discovery. This guide provides an in-depth exploration of the application of coumarins in drug discovery, complete with detailed synthetic protocols, biological evaluation methodologies, and insights into structure-activity relationships (SAR).

Therapeutic Applications and Mechanisms of Action

The broad therapeutic potential of coumarins is a direct consequence of their ability to interact with a multitude of biological targets. This section delves into the mechanisms of action of coumarins in several key therapeutic areas.

Anticoagulant Activity: The Classic Example of Warfarin

The most well-known application of coumarins in medicine is as anticoagulants. Warfarin, a synthetic 4-hydroxycoumarin derivative, has been a mainstay of oral anticoagulant therapy for decades.[5] Its mechanism of action is well-elucidated and serves as a classic example of targeted enzyme inhibition.

Warfarin exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR).[6][7] This enzyme is crucial for the recycling of vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X) and anticoagulant proteins C and S.[8] By blocking VKOR, warfarin leads to the production of under-carboxylated and thus inactive forms of these clotting factors, thereby disrupting the coagulation cascade.[6]

anticoagulant_mechanism cluster_0 Vitamin K Cycle Vitamin K (oxidized) Vitamin K (oxidized) Vitamin K (reduced) Vitamin K (reduced) Vitamin K (oxidized)->Vitamin K (reduced) VKOR Carboxylation of\nClotting Factors Carboxylation of Clotting Factors Vitamin K (reduced)->Carboxylation of\nClotting Factors Active Clotting Factors Active Clotting Factors Carboxylation of\nClotting Factors->Active Clotting Factors Warfarin Warfarin Warfarin->Vitamin K (oxidized) Coagulation Cascade Coagulation Cascade Active Clotting Factors->Coagulation Cascade

Figure 1: Mechanism of action of Warfarin.
Anticancer Activity: A Multi-pronged Attack on Malignancy

Coumarins have emerged as a promising class of anticancer agents due to their ability to modulate multiple cellular pathways involved in cancer progression.[9][10] Their anticancer effects are not limited to a single mechanism but rather a multifaceted approach that includes:

  • Induction of Apoptosis: Many coumarin derivatives have been shown to induce programmed cell death in cancer cells by activating caspases and modulating the balance of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) proteins.[2][11]

  • Cell Cycle Arrest: Coumarins can halt the proliferation of cancer cells by arresting the cell cycle at various phases, most commonly the G2/M or S phase.[9]

  • Inhibition of Angiogenesis: The formation of new blood vessels, a critical process for tumor growth and metastasis, can be inhibited by certain coumarins that target signaling pathways such as the Vascular Endothelial Growth Factor (VEGF) pathway.[9]

  • Modulation of Signaling Pathways: Coumarins can interfere with key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[10][11]

anticancer_mechanisms Coumarin_Derivatives Coumarin_Derivatives Apoptosis Induction of Apoptosis Coumarin_Derivatives->Apoptosis CellCycleArrest Cell Cycle Arrest Coumarin_Derivatives->CellCycleArrest Angiogenesis Inhibition of Angiogenesis Coumarin_Derivatives->Angiogenesis Signaling Modulation of Signaling Pathways (e.g., PI3K/Akt/mTOR) Coumarin_Derivatives->Signaling Cancer Cell Death Cancer Cell Death Apoptosis->Cancer Cell Death Inhibition of\nCancer Cell Proliferation Inhibition of Cancer Cell Proliferation CellCycleArrest->Inhibition of\nCancer Cell Proliferation Reduced Tumor\nGrowth & Metastasis Reduced Tumor Growth & Metastasis Angiogenesis->Reduced Tumor\nGrowth & Metastasis Inhibition of\nCancer Cell Survival Inhibition of Cancer Cell Survival Signaling->Inhibition of\nCancer Cell Survival

Figure 2: Multifaceted anticancer mechanisms of coumarins.
Anti-inflammatory Activity: Quenching the Flames of Inflammation

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. Coumarins have demonstrated significant anti-inflammatory properties through various mechanisms:

  • Inhibition of COX and LOX Enzymes: Similar to non-steroidal anti-inflammatory drugs (NSAIDs), some coumarins can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][12] These enzymes are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

  • Modulation of Inflammatory Signaling: Coumarins can suppress the activation of key inflammatory signaling pathways, such as the NF-κB pathway, which controls the expression of numerous pro-inflammatory genes.[13]

  • Reduction of Edema: Coumarins have been shown to reduce tissue swelling (edema) associated with inflammation.[1][12]

Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Emerging evidence suggests that coumarins may offer neuroprotection through several mechanisms:

  • Activation of Pro-survival Pathways: Certain coumarin derivatives have been found to activate the TRKB-CREB-BDNF signaling pathway, which is crucial for neuronal survival, growth, and differentiation.[3][4]

  • Reduction of Oxidative Stress: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Many coumarins possess antioxidant properties and can scavenge harmful reactive oxygen species (ROS).[14]

  • Anti-inflammatory Effects in the Brain: Neuroinflammation is a key component of neurodegeneration. The anti-inflammatory properties of coumarins, as described above, are also relevant to their neuroprotective effects.

Synthetic Protocols for Coumarin Derivatives

The versatility of the coumarin scaffold is matched by the variety of synthetic methods available for its construction. This section provides detailed protocols for three classical and widely used methods for synthesizing coumarin derivatives.

Protocol 1: Pechmann Condensation for the Synthesis of 4-Substituted Coumarins

The Pechmann condensation is a straightforward method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[15]

  • Materials:

    • Phenol (e.g., resorcinol) (1 equivalent)

    • β-ketoester (e.g., ethyl acetoacetate) (1.1 equivalents)

    • Acid catalyst (e.g., concentrated sulfuric acid, Amberlyst-15)

    • Ethanol (for recrystallization)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Procedure:

    • In a round-bottom flask, combine the phenol and the β-ketoester.

    • Cool the mixture in an ice bath and slowly add the acid catalyst with stirring.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

    • Heat the reaction mixture to 60-80°C and maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from ethanol to obtain the pure coumarin derivative.

Protocol 2: Knoevenagel Condensation for the Synthesis of 3-Substituted Coumarins

The Knoevenagel condensation involves the reaction of a salicylaldehyde derivative with a compound containing an active methylene group, catalyzed by a weak base.[16][17]

  • Materials:

    • Salicylaldehyde (1 equivalent)

    • Active methylene compound (e.g., diethyl malonate, ethyl acetoacetate) (1.1 equivalents)

    • Base catalyst (e.g., piperidine, pyridine)

    • Ethanol (solvent and for recrystallization)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Procedure:

    • Dissolve the salicylaldehyde and the active methylene compound in ethanol in a round-bottom flask.

    • Add a catalytic amount of the base (e.g., a few drops of piperidine).

    • Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • The product often crystallizes out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • Recrystallize from ethanol if necessary.

Protocol 3: Perkin Reaction for the Synthesis of Coumarin

The Perkin reaction is a classic method for synthesizing coumarin itself from salicylaldehyde and acetic anhydride in the presence of a weak base.[18]

  • Materials:

    • Salicylaldehyde (1 equivalent)

    • Acetic anhydride (2.5 equivalents)

    • Anhydrous sodium acetate (1.5 equivalents)

    • Round-bottom flask, air condenser, heating mantle

  • Procedure:

    • Combine salicylaldehyde, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask.

    • Fit the flask with an air condenser and heat the mixture in an oil bath to 180°C for 4-5 hours.

    • Allow the reaction mixture to cool slightly and then pour it into a beaker of hot water while stirring vigorously.

    • Boil the mixture for a few minutes to hydrolyze any unreacted acetic anhydride.

    • Cool the mixture to room temperature, which should cause the coumarin to solidify.

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Purify the coumarin by recrystallization from hot water or ethanol.

Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized coumarin derivatives, a battery of in vitro and in vivo assays is employed. This section outlines key protocols for evaluating the biological activities discussed earlier.

Protocol 4: In Vitro Anticoagulant Activity (aPTT and PT Assays)

The activated partial thromboplastin time (aPTT) and prothrombin time (PT) assays are fundamental in vitro tests to evaluate the effect of a compound on the intrinsic/common and extrinsic pathways of the coagulation cascade, respectively.[19][20]

  • Materials:

    • Citrated human plasma

    • aPTT reagent (containing a contact activator and phospholipids)

    • PT reagent (containing tissue factor and phospholipids)

    • Calcium chloride solution (0.025 M)

    • Coagulometer

    • Test compound (dissolved in a suitable solvent, e.g., DMSO)

    • Positive control (e.g., heparin for aPTT, warfarin for PT)

  • Procedure (aPTT):

    • Pre-warm the citrated plasma, aPTT reagent, and calcium chloride solution to 37°C.

    • In a coagulometer cuvette, mix 50 µL of plasma with a specific concentration of the test compound or control.

    • Add 50 µL of the aPTT reagent and incubate for 3-5 minutes at 37°C.

    • Initiate the clotting reaction by adding 50 µL of pre-warmed calcium chloride solution.

    • The coagulometer will automatically measure the time taken for clot formation.

  • Procedure (PT):

    • Pre-warm the citrated plasma and PT reagent to 37°C.

    • In a coagulometer cuvette, mix 50 µL of plasma with a specific concentration of the test compound or control.

    • Initiate the clotting reaction by adding 100 µL of the pre-warmed PT reagent.

    • The coagulometer will measure the time to clot formation.

Protocol 5: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of a compound's cytotoxic or cytostatic effects on cancer cells.[1][5]

  • Materials:

    • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

    • Complete cell culture medium

    • 96-well microplates

    • Test compound (dissolved in DMSO)

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the coumarin derivatives for 24-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in 100 µL of the solubilization solution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 6: In Vitro Anti-inflammatory Activity (COX/LOX Inhibition Assays)

These assays measure the ability of a compound to inhibit the activity of COX and LOX enzymes.[21][22]

  • Materials:

    • Purified COX-1, COX-2, and LOX enzymes

    • Arachidonic acid (substrate)

    • Assay buffer

    • Test compound

    • Detection reagent (e.g., a fluorometric or colorimetric probe that reacts with the enzyme product)

    • Microplate reader

  • Procedure (General):

    • In a 96-well plate, add the assay buffer, the enzyme, and the test compound at various concentrations.

    • Pre-incubate the mixture for a specified time to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate (arachidonic acid).

    • After a set incubation period, add the detection reagent.

    • Measure the signal (fluorescence or absorbance) using a microplate reader.

    • Calculate the percentage of enzyme inhibition and determine the IC50 value.

Protocol 7: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

This is a classic in vivo model to assess the acute anti-inflammatory activity of a compound.[2][11]

  • Materials:

    • Wistar or Sprague-Dawley rats

    • Carrageenan solution (1% in saline)

    • Test compound (formulated for oral or intraperitoneal administration)

    • Positive control (e.g., indomethacin)

    • Pletismometer (for measuring paw volume)

  • Procedure:

    • Fast the rats overnight with free access to water.

    • Measure the initial volume of the right hind paw of each rat using a pletismometer.

    • Administer the test compound, vehicle, or positive control to the respective groups of rats.

    • After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Protocol 8: In Vitro Neuroprotective Activity (SH-SY5Y Cell-Based Assay)

The human neuroblastoma SH-SY5Y cell line is a widely used model to study neuroprotection against various neurotoxic insults.[10][23]

  • Materials:

    • SH-SY5Y cells

    • Cell culture medium

    • Neurotoxin (e.g., H₂O₂, 6-hydroxydopamine (6-OHDA), or amyloid-beta peptide)

    • Test compound

    • Reagents for cell viability assessment (e.g., MTT) or apoptosis detection (e.g., Annexin V/PI staining)

  • Procedure:

    • Culture SH-SY5Y cells in appropriate culture vessels.

    • Pre-treat the cells with various concentrations of the coumarin derivative for a specific duration (e.g., 2-24 hours).

    • Induce neurotoxicity by adding the neurotoxin to the cell culture medium.

    • After a further incubation period (e.g., 24 hours), assess cell viability or apoptosis using the chosen method (e.g., MTT assay, flow cytometry for Annexin V/PI).

    • Determine the protective effect of the coumarin derivative by comparing the viability of treated cells to that of cells exposed to the neurotoxin alone.

Structure-Activity Relationship (SAR) and Data Presentation

Understanding the relationship between the chemical structure of a coumarin derivative and its biological activity is paramount for rational drug design. SAR studies help in identifying the key structural features responsible for potency and selectivity, guiding the synthesis of more effective and safer drug candidates.

Key SAR Insights for Different Activities:
  • Anticoagulant Activity: For 4-hydroxycoumarin derivatives, the presence of the 4-hydroxyl group is essential for activity. The nature of the substituent at the 3-position significantly influences potency.[5]

  • Anticancer Activity: The substitution pattern on the coumarin ring plays a crucial role. For instance, the presence of electron-withdrawing groups at the 3-position or bulky substituents at the 4-position can enhance cytotoxicity.[6] Hybrid molecules incorporating other pharmacophores (e.g., chalcones, triazoles) often exhibit improved anticancer activity.[24]

  • Anti-inflammatory Activity: Hydroxylation at the 7-position is often associated with good anti-inflammatory and antioxidant activity. The nature of substituents at the 3- and 4-positions can modulate COX/LOX inhibitory activity.[9]

  • Neuroprotective Activity: The presence of specific functional groups that can enhance antioxidant properties or facilitate interaction with pro-survival signaling proteins is a key determinant of neuroprotective efficacy.

Data Presentation: Summarizing Biological Activity

Quantitative data from biological assays should be systematically organized to facilitate comparison and SAR analysis. The following tables provide examples of how to present such data.

Table 1: Anticancer Activity of Coumarin Derivatives against MCF-7 Breast Cancer Cells

CompoundR1R2IC50 (µM)[5][24]
Coumarin-1 HH>100
Coumarin-2 OHH23.8
Coumarin-3 OCH3H15.2
Coumarin-4 HPhenyl9.62
Doxorubicin --0.8

Table 2: Anti-inflammatory Activity of Coumarin Derivatives (COX-2 Inhibition)

CompoundR1R2IC50 (µM)[17]
Coumarin-A HH32
Coumarin-B OHH25.09
Coumarin-C OHCH312.2
Diclofenac --30.42

Table 3: Anticoagulant Activity of 4-Hydroxycoumarin Derivatives (Prothrombin Time)

Compound3-SubstituentProthrombin Time (seconds)[25]
Warfarin -CH(Ph)CH2C(O)CH314.60
Coumarin-X 4-bromophenyl-pyridine21.30
Control -12.5

Conclusion and Future Perspectives

The coumarin scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and diverse pharmacological profile ensure its relevance in contemporary drug discovery. Future research in this area will likely focus on several key aspects:

  • Design of Hybrid Molecules: Combining the coumarin scaffold with other known pharmacophores is a promising strategy to develop multi-target drugs with enhanced efficacy and reduced side effects.

  • Elucidation of Novel Mechanisms: While much is known about the biological activities of coumarins, further research is needed to uncover new molecular targets and mechanisms of action.

  • Development of Drug Delivery Systems: Formulating coumarin-based drugs into novel delivery systems can improve their bioavailability, stability, and targeted delivery.

  • Exploration of New Therapeutic Areas: The broad biological activity of coumarins suggests that their therapeutic potential may extend beyond the currently explored areas.

By leveraging the knowledge of their synthesis, biological activities, and structure-activity relationships, researchers can continue to unlock the full therapeutic potential of this remarkable class of natural and synthetic compounds.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the underlying chemical principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively optimize your reaction conditions for higher yield and purity.

The primary synthetic route to this and similar coumarin derivatives is the Pechmann condensation , an acid-catalyzed reaction between a phenol and a β-ketoester.[1][2][3] In this specific case, the reaction involves the condensation of 5-methylresorcinol (orcinol) with ethyl 2-propylacetoacetate . While robust, this reaction is sensitive to several parameters that can significantly impact the outcome.

Core Reaction Scheme

The synthesis is a one-pot procedure that, while conceptually straightforward, requires careful control of conditions to maximize yield.

Reaction_Scheme cluster_reactants Reactants cluster_product Product Orcinol 5-Methylresorcinol Plus + Orcinol->Plus Ketoester Ethyl 2-propylacetoacetate Catalyst Acid Catalyst (e.g., H₂SO₄) Heat Ketoester->Catalyst Coumarin 5-hydroxy-7-methyl-4-propyl- 2H-chromen-2-one Plus->Ketoester Catalyst->Coumarin

Caption: Pechmann condensation for the target coumarin.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is extremely low, or the reaction failed completely. What should I investigate first?

Low or no yield is the most frequent complaint and can stem from several factors. A systematic approach is key to diagnosing the issue.

Table 1: Common Causes for Low or No Yield

Potential CauseScientific Explanation & CausalityRecommended Solution
Improper Catalyst The Pechmann condensation requires an acid catalyst to activate the β-ketoester for transesterification and subsequent electrophilic aromatic substitution.[2][4] The catalyst's strength must be matched to the phenol's reactivity. While 5-methylresorcinol is an activated phenol, an inappropriate or decomposed catalyst will halt the reaction.Ensure you are using a suitable catalyst. Concentrated sulfuric acid is common, but reusable solid acid catalysts or milder Lewis acids like ZrCl₄ can also be effective.[1][5] If using H₂SO₄, ensure it is fresh and has not absorbed atmospheric moisture.
Sub-optimal Temperature The reaction rate is highly dependent on temperature. Insufficient heat will result in a sluggish or incomplete reaction. Conversely, excessively high temperatures (>130°C) can cause decomposition of the starting materials and the product, leading to charring and reduced yield.[5]Optimize the reaction temperature by running small-scale trials at intervals (e.g., 80°C, 100°C, 120°C). For many solvent-free Pechmann reactions, a temperature of 120°C is a good starting point.[6]
Poor Reagent Quality The purity of the starting materials is critical. Contaminants in the 5-methylresorcinol or ethyl 2-propylacetoacetate can inhibit the catalyst or introduce competing side reactions. The β-ketoester can also undergo hydrolysis if stored improperly.Use reagents of high purity. If necessary, purify the starting materials before use (e.g., recrystallize 5-methylresorcinol, distill ethyl 2-propylacetoacetate). Store reagents in a cool, dry place under an inert atmosphere if possible.
Presence of Water Many acid catalysts, particularly Lewis acids and concentrated H₂SO₄, are deactivated by water. Water in the reaction mixture will hydrolyze the catalyst and can also hydrolyze the ester, preventing the reaction from proceeding efficiently.Ensure all glassware is thoroughly dried before use. Use anhydrous solvents if the protocol calls for them, although solvent-free conditions are often preferred.[6][7]

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Caption: A logical workflow for troubleshooting low-yield reactions.

Q2: My crude product is a dark, tarry solid that is difficult to purify. What causes this and how can I prevent it?

The formation of dark, insoluble materials is a classic sign of product and/or starting material degradation.

  • Primary Cause: Overly Harsh Conditions. This is the most common reason. Using an excessive concentration of a strong acid like H₂SO₄, or allowing the reaction temperature to climb too high, can lead to sulfonation of the aromatic rings and subsequent polymerization.

  • Preventative Measures:

    • Reduce Catalyst Loading: Titrate the amount of catalyst used. Start with a lower concentration (e.g., a few drops of H₂SO₄ or 5-10 mol% for other catalysts) and incrementally increase it if the reaction does not proceed.[5][8]

    • Precise Temperature Control: Use an oil bath and a contact thermometer for accurate temperature regulation. Avoid "hot spots" that can occur with a heating mantle.

    • Consider Milder Catalysts: For an activated phenol like 5-methylresorcinol, a very strong acid may not be necessary. Explore the use of reusable solid acid catalysts (e.g., Amberlyst-15, sulfated zirconia) or Lewis acids, which often operate under milder conditions and can be easier to remove during workup.[1][6][9]

    • Shorter Reaction Times: Monitor the reaction by Thin Layer Chromatography (TLC). Once the starting material is consumed, stop the reaction immediately to prevent product degradation.

Q3: I see multiple spots on my TLC plate after the reaction. What are the likely side products?

Besides unreacted starting materials, several side products can form:

  • Chromone Isomer: Under certain conditions, particularly with catalysts like phosphorus pentoxide (P₂O₅), the reaction can favor the Simonis chromone cyclization , yielding a chromone instead of a coumarin.[2] While less common with H₂SO₄, it remains a possibility.

  • Bis-Coumarin Formation: If a dicarboxylic acid or a related impurity is present, it's possible to form bis-coumarin structures.

  • Self-Condensation Products: The β-ketoester can undergo self-condensation (a Claisen condensation) under acidic or basic conditions, leading to impurities.[10]

Solution: Characterize the main side products using LC-MS or by isolating them via column chromatography and analyzing them with NMR. Understanding the structure of the impurity will provide clues about the competing reaction pathway, allowing you to adjust conditions (e.g., change the catalyst) to disfavor it.

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for this synthesis?

The Pechmann condensation proceeds through three key steps: 1) Transesterification, 2) Intramolecular Electrophilic Aromatic Substitution (Hydroarylation/Cyclization), and 3) Dehydration.[2][4]

Mechanism A Step 1: Transesterification Phenol attacks the acid-activated β-ketoester. B Intermediate A (Phenolic Ester) A->B Fast C Step 2: Cyclization The activated aromatic ring attacks the other carbonyl group. B->C Rate-Determining Step D Intermediate B (Cyclic β-hydroxy ester) C->D E Step 3: Dehydration Elimination of water under acidic conditions forms the stable α,β-unsaturated lactone. D->E F Final Product (Coumarin) E->F Fast

Caption: The mechanistic pathway of the Pechmann condensation.

Q2: How do I choose the best acid catalyst?

The ideal catalyst provides a high yield in a short time with minimal side products and is easy to handle and remove.

Table 2: Comparison of Common Acid Catalysts for Pechmann Condensation

Catalyst TypeExamplesProsCons
Brønsted Acids H₂SO₄, Trifluoroacetic Acid (TFA), p-TsOHInexpensive, readily available, highly effective.[1][8]Corrosive, can cause charring, difficult to remove (requires neutralization), generates significant waste.[1][6]
Lewis Acids AlCl₃, ZrCl₄, InCl₃, BiCl₃Can be milder, sometimes higher selectivity.[8][9]Often moisture-sensitive, can be expensive, may require anhydrous conditions, metal waste.
Solid Acids Amberlyst-15, Nafion, Sulfated ZirconiaReusable, environmentally friendly, easy to separate from the reaction mixture (filtration), often milder.[1][6]Can be less active (requiring higher temperatures or longer times), higher initial cost.

Recommendation: For laboratory-scale synthesis of this specific molecule, starting with a well-controlled amount of concentrated H₂SO₄ is a valid approach. For process optimization and greener chemistry, investigating a reusable solid acid catalyst is highly recommended.[1][6]

Q3: What are the best practices for purifying the final product?

Purification is essential for removing unreacted starting materials, catalyst residue, and side products.

  • Initial Quench & Precipitation: The standard workup involves pouring the reaction mixture into a large volume of ice-cold water.[11] This precipitates the crude organic product while dissolving the acid catalyst and some polar impurities.

  • Filtration and Washing: Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acid, followed by a cold, non-polar solvent like hexane to remove non-polar impurities.

  • Recrystallization: This is the most effective method for final purification. Ethanol or an ethanol-water mixture is typically a suitable solvent for this class of compounds.[12] Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form high-purity crystals.

  • Column Chromatography: If recrystallization fails to remove all impurities, silica gel column chromatography can be employed. Use a solvent system like ethyl acetate/hexane, starting with a low polarity and gradually increasing it to elute the product.

Experimental Protocol

This protocol is a generalized starting point for the synthesis of this compound on a 10 mmol scale. Optimization will be required.

Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Role
5-MethylresorcinolC₇H₈O₂124.141.24 g10Phenolic Substrate
Ethyl 2-propylacetoacetateC₉H₁₆O₃172.221.90 g (1.94 mL)11β-Ketoester
Concentrated H₂SO₄ (98%)H₂SO₄98.08~2 mL-Catalyst
Deionized WaterH₂O18.02~500 mL-Quenching/Washing
EthanolC₂H₅OH46.07As needed-Recrystallization Solvent

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-methylresorcinol (1.24 g, 10 mmol) and ethyl 2-propylacetoacetate (1.94 mL, 11 mmol). Note: A slight excess of the β-ketoester is used to ensure full consumption of the more valuable phenol.

  • Catalyst Addition: Place the flask in an ice-water bath. Slowly and carefully, add concentrated sulfuric acid (~2 mL) dropwise with vigorous stirring. The mixture will warm up and may change color.

  • Reaction: Remove the ice bath and place the flask in a preheated oil bath at 100-120°C. Stir the mixture for 1-3 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate as eluent).

  • Workup - Precipitation: Once the reaction is complete (TLC shows consumption of 5-methylresorcinol), allow the flask to cool to room temperature. In a separate large beaker, prepare ~400 mL of ice-cold water. Very slowly and carefully, pour the reaction mixture into the ice water with vigorous stirring. A solid precipitate should form.

  • Workup - Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid extensively with cold water (~100 mL) to remove all traces of acid.

  • Purification: Transfer the crude solid to a beaker and perform recrystallization from hot ethanol or an ethanol/water mixture.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven to a constant weight. Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.

References

Technical Support Center: Purification of Synthetic Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of synthetic coumarin derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these versatile compounds. Coumarins, belonging to the benzopyrone family, are a cornerstone in medicinal chemistry and materials science, but their synthesis often yields complex mixtures requiring robust purification strategies.[1][2] This resource provides field-proven insights, troubleshooting guides, and detailed protocols to navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding coumarin purification.

Q1: What are the most common impurities I can expect from my coumarin synthesis?

A: Impurities are highly dependent on the synthetic route used (e.g., Pechmann, Perkin, Knoevenagel condensation).[3][4][5] Common impurities include unreacted starting materials (phenols, β-ketoesters), catalysts, and reaction byproducts such as isomers or products from side reactions like oxidative coupling of electron-rich phenols.[3] For instance, in the Perkin condensation, you may find intermediates like o-hydroxycinnamic acid derivatives.[6]

Q2: Which purification technique should I choose for my coumarin derivative?

A: The choice depends on the scale of your synthesis, the nature of the impurities, and the polarity of your target molecule.

  • Recrystallization: Ideal for removing minor impurities from solid, crystalline products. It is often the first method to try for its simplicity.[7]

  • Column Chromatography: The workhorse for separating compounds with different polarities. It is highly effective for removing starting materials and most byproducts.[8][9][10] Both silica gel and alumina can be used as stationary phases.[8]

  • Preparative HPLC: Used for final polishing or when dealing with very similar, difficult-to-separate compounds like isomers.[11][12] It offers the highest resolution but is less suitable for large-scale purification.

Q3: My coumarin derivative is "oiling out" during recrystallization instead of forming crystals. What's wrong?

A: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point. This is common with lower-melting point solids or when the solvent is too nonpolar for the compound. See our detailed Troubleshooting Guide for Recrystallization below for solutions.

Q4: I am seeing multiple spots on my TLC plate that are very close together. How can I separate them?

A: This indicates that you have compounds with very similar polarities, a common issue with coumarin isomers.[9] Standard column chromatography may not be sufficient. You may need to screen various mobile phase systems to maximize the separation (ΔRf). If that fails, preparative TLC or reversed-phase HPLC are excellent next steps.[9][10]

Section 2: Troubleshooting Guides

Guide 1: Issues with Column Chromatography

Problem: My coumarin derivative is not separating from an impurity on the silica gel column.

  • Probable Causes:

    • Inappropriate Mobile Phase: The polarity of the solvent system may be too high, causing all compounds to elute quickly together, or too low, causing poor movement from the baseline.

    • Co-elution of Isomers: Structural isomers of coumarins often have very similar polarities, making separation on silica gel challenging.[9]

    • Column Overloading: Applying too much crude material to the column leads to broad bands and poor resolution.[13]

  • Recommended Solutions:

    • Optimize the Mobile Phase: Systematically test different solvent mixtures using TLC. Aim for an Rf value of ~0.35 for your target compound.[13] A common starting point for coumarins is a mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[14][15]

    • Try a Different Adsorbent: If silica gel fails, consider using neutral or acidic alumina, which can offer different selectivity.[8]

    • Switch to Reversed-Phase Chromatography: If the compounds are difficult to separate by normal-phase, reversed-phase HPLC (using a C18 column) often provides the necessary resolution.[12]

    • Reduce Sample Load: As a rule of thumb, the amount of crude material should be about 1-2% of the mass of the silica gel for difficult separations.

  • Expert Insight: For stubborn separations, consider adding a small percentage (~0.5-1%) of acetic acid or triethylamine to the mobile phase. Acetic acid can help sharpen peaks for acidic compounds, while a basic additive can help with basic impurities. Always perform a small-scale test first, as these additives can sometimes react with sensitive compounds.

Guide 2: Challenges in Recrystallization

Problem: I am getting very low recovery after recrystallizing my coumarin derivative.

  • Probable Causes:

    • Solvent Choice: The chosen solvent may be too good at dissolving your compound, even at low temperatures.

    • Excessive Solvent: Using too much solvent to dissolve the crude product will keep a significant portion of your compound in solution upon cooling.

    • Premature Crystallization: If the solution cools too quickly, impurities can become trapped within the crystal lattice.

  • Recommended Solutions:

    • Systematic Solvent Screening: The ideal recrystallization solvent should dissolve the compound when hot but poorly when cold.[7] Test a range of solvents (e.g., ethanol, methanol, ethyl acetate, water, or mixtures).[7][16]

    • Use a Mixed-Solvent System: This is a powerful technique for coumarins.[6][17] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify and then allow it to cool slowly.

    • Concentrate the Mother Liquor: After filtering your crystals, you can often recover a second crop of crystals by partially evaporating the solvent from the filtrate and re-cooling. Note that this second crop may be less pure.

  • Data Table: Proven Mixed-Solvent Systems for Simple Coumarins

Coumarin DerivativeRecommended Mixed-Solvent SystemTypical RecoveryReference
Coumarin (unsubstituted)40% Aqueous Methanol~86%[6]
7-Hydroxycoumarin33% Aqueous Ethanol~82%[6]
7-Hydroxycoumarin25% Aqueous Acetic AcidHigh[6][17]
7-Hydroxy-4-methylcoumarin34% Aqueous EthanolHigh[6][17]

Section 3: Standard Operating Procedures (SOPs)

SOP-01: Flash Column Chromatography of a Synthetic Coumarin Derivative

This protocol is a general guideline and should be adapted based on TLC analysis.

  • Preparation of the Column:

    • Secure a glass column of appropriate size vertically.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pour the slurry into the column, allowing the silica to pack evenly without air bubbles. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude coumarin derivative (~100 mg for a 25 g column) in a minimal amount of dichloromethane or the mobile phase.[13]

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column bed.[13]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin elution, collecting fractions in test tubes. It is common to start with a low polarity mobile phase and gradually increase the polarity (gradient elution).[9] For example, start with 95:5 Hexane:EtOAc, then move to 90:10, 80:20, and so on.

    • The progress can be monitored using a UV lamp if the compounds are fluorescent.

  • Fraction Analysis:

    • Spot every few fractions on a TLC plate.

    • Develop the TLC plate in a solvent system that gives good separation (e.g., 70:30 Hexane:EtOAc).

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure desired product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified coumarin derivative.

SOP-02: Mixed-Solvent Recrystallization
  • Solvent Selection:

    • Choose a "soluble" solvent (e.g., ethanol, acetone) and a "poorly soluble" solvent (e.g., water, hexane) in which your compound has opposite solubility properties. The two solvents must be miscible.[7]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the "soluble" solvent dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent required.

  • Inducing Crystallization:

    • Remove the flask from the heat source.

    • Add the "poorly soluble" solvent dropwise while stirring. Continue adding until the solution remains persistently cloudy.

    • Add 1-2 more drops of the "soluble" solvent to just redissolve the precipitate and make the solution clear again.

  • Crystal Growth:

    • Cover the flask and allow it to cool slowly to room temperature. For optimal crystal growth, do not disturb the flask.

    • Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the ice-cold "poorly soluble" solvent to remove any residual soluble impurities.

    • Allow the crystals to air-dry completely.

Section 4: Visualization Hub

Diagram 1: General Purification Workflow

This diagram illustrates the decision-making process for purifying a synthetic coumarin derivative.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup / Extraction Crude->Workup CrudeSolid Crude Solid Product Workup->CrudeSolid CheckPurity Check Purity (TLC / NMR) CrudeSolid->CheckPurity IsPure Sufficiently Pure? CheckPurity->IsPure FinalProduct Pure Product IsPure->FinalProduct Yes Purification Purification Needed IsPure->Purification No Recrystallization Attempt Recrystallization Purification->Recrystallization SuccessRecryst Successful? Recrystallization->SuccessRecryst SuccessRecryst->CheckPurity Yes ColumnChrom Column Chromatography SuccessRecryst->ColumnChrom No / Oiled Out ColumnChrom->CheckPurity PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC Impure / Isomers PrepHPLC->CheckPurity

Caption: Decision tree for purification of synthetic coumarins.

Diagram 2: Troubleshooting Recrystallization

This diagram provides a logical path for troubleshooting common recrystallization problems.

RecrystallizationTroubleshooting Start Recrystallization Problem Problem What is the issue? Start->Problem NoCrystals NoCrystals Problem->NoCrystals No Crystals Form OilingOut OilingOut Problem->OilingOut Compound 'Oils Out' LowRecovery LowRecovery Problem->LowRecovery Low Recovery ImpureCrystals ImpureCrystals Problem->ImpureCrystals Crystals are Impure Sol1 Sol1 NoCrystals->Sol1 Probable Cause: Too much solvent or compound is too soluble Sol2 Sol2 OilingOut->Sol2 Probable Cause: Solution is supersaturated above compound's M.P. Sol3 Sol3 LowRecovery->Sol3 Probable Cause: Compound is too soluble in cold solvent. Sol4 Sol4 ImpureCrystals->Sol4 Probable Cause: Cooled too quickly, trapping impurities. Sol1_Action Sol1_Action Sol1->Sol1_Action Solution: 1. Evaporate some solvent. 2. Add a 'poor' solvent. 3. Scratch flask/add seed crystal. Sol2_Action Sol2_Action Sol2->Sol2_Action Solution: 1. Re-heat and add more 'good' solvent. 2. Switch to a lower-boiling solvent. 3. Use a mixed-solvent system. Sol3_Action Sol3_Action Sol3->Sol3_Action Solution: 1. Use a different solvent system. 2. Ensure minimal hot solvent was used. 3. Evaporate mother liquor for 2nd crop. Sol4_Action Sol4_Action Sol4->Sol4_Action Solution: 1. Re-dissolve and cool slowly. 2. Ensure flask is covered to prevent rapid solvent evaporation.

Caption: Logic for troubleshooting recrystallization issues.

Section 5: References

  • Paeng, K. J., et al. (1996). Purification and Determination Procedure of Coumarin Derivatives. Journal of Forensic Sciences, 41(4), 685-688. --INVALID-LINK--

  • Jingwen, C. (2022). What are the techniques that can be use to purify coumarins? ResearchGate. --INVALID-LINK--

  • Prahadeesh, N., & Sithambaresan, M. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. RESEARCH REVIEW International Journal of Multidisciplinary. --INVALID-LINK--

  • Prahadeesh, N., & Sithambaresan, M. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. RESEARCH REVIEW International Journal of Multidisciplinary, 4(1). --INVALID-LINK--

  • Głowniak, K., et al. (2000). Column Chromatography and Preparative TLC for Isolation and Purification of Coumarins from Peucedanum verticillare L. Koch ex DC. Journal of Planar Chromatography – Modern TLC, 13, 453-457. [https://akjournals.com/view/journals/6 planar/13/6/article-p453.xml](--INVALID-LINK-- planar/13/6/article-p453.xml)

  • Paeng, K. J., et al. (1996). Purification and Determination Procedure of Coumarin Derivatives. ASTM Digital Library. --INVALID-LINK--

  • Nowicka, E., et al. (2021). Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. Molecules, 26(16), 4983. --INVALID-LINK--

  • Al-Amiery, A. A., et al. (2012). An overview on synthesis and reactions of coumarin based compounds. ResearchGate. --INVALID-LINK--

  • Głowniak, K., et al. (2000). Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. ResearchGate. --INVALID-LINK--

  • Jalal, T. A. S., & Nayef, O. I. (2021). Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review. Journal of Medicinal and Chemical Sciences, 4(4), 332-349. --INVALID-LINK--

  • Singh, A., & Sharma, P. K. (2022). Synthesis and Biological Properties of Coumarin Analogue: A Brief Review. Bohrium. --INVALID-LINK--

  • Kandhita Febriani, A. (2020). What is the best solvent to recrystillize a polar coumarin? ResearchGate. --INVALID-LINK--

  • Gavriloaia, M. R., et al. (2019). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Current Organic Synthesis, 16(5), 654-681. --INVALID-LINK--

  • Czerwonka, D., et al. (2013). Coumarin 120 - crystallization experiments leading to a new type of polymorphism. IUCr Journals. --INVALID-LINK--

  • Interchim. Purification of Coumarin using PF-15SIHP-F0025. Flash-Chromatography. --INVALID-LINK--

  • Abdel-Mottaleb, M. S. A., et al. (2003). Synthesis and characterisation of new coumarin derivatives as ultraviolet absorbers. Pigment & Resin Technology, 32(5), 326-330. --INVALID-LINK--

  • Nuryanti, S., et al. (2017). Synthesis of coumarin derivatives via knoevenagel condensation under microwave irradiation. AIP Publishing. --INVALID-LINK--

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Coumarin. Some Industrial Chemicals. --INVALID-LINK--

  • Glamočlija, J., et al. (2019). Isolation and Antimicrobial Activity of Coumarin Derivatives from Fruits of Peucedanum luxurians Tamamsch. Molecules, 24(18), 3328. --INVALID-LINK--

  • Hroboňová, K., et al. (2013). HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol. ResearchGate. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--

  • Chen, J., et al. (2021). Determination and correlation of solubility and solution thermodynamics of coumarin in different pure solvents. ResearchGate. --INVALID-LINK--

  • Al-Majedy, Y. K., et al. (2016). Synthesis, Characterization Of Various Coumarin Derivatives. ResearchGate. --INVALID-LINK--

  • Miranda, M. (2019). How to isolate coumarin. Quora. --INVALID-LINK--

  • Li, Y., et al. (2016). Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 21(11), 1530. --INVALID-LINK--

  • Patil, J. R., et al. (2013). Purification of coumarins, including meranzin and pranferin, from grapefruit by solvent partitioning and a hyphenated chromatography. ResearchGate. --INVALID-LINK--

  • Hafez, H. N., et al. (2015). Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. Molecules, 20(8), 13660-13686. --INVALID-LINK--

  • Wang, J. (2022). Electrochemical-Based Extraction, Separation, and Purification of Coumarin Compounds from Trifolium chinensis. Semantic Scholar. --INVALID-LINK--

  • Wang, J. (2022). Electrochemical-Based Extraction, Separation, and Purification of Coumarin Compounds from Trifolium chinensis. ProQuest. --INVALID-LINK--

  • Al-Hourani, B. J., et al. (2022). Synthesis and characterization of coumarin-derived sulfur analogues using Lawesson's reagent. IUCrData, 7(3). --INVALID-LINK--

  • Naik, C. G., et al. (2019). Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. ResearchGate. --INVALID-LINK--

  • Mohammed, A. Y., et al. (2022). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 6(11), 813-822. --INVALID-LINK--

  • Chen, Y., et al. (2022). Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. Semantic Scholar. --INVALID-LINK--

  • Pages-Rebull, H., et al. (2022). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. Molecules, 27(16), 5174. --INVALID-LINK--

  • Wang, Z., et al. (2022). Synthesis of Coumarin Derivatives: A New Class of Coumarin-Based G Protein-Coupled Receptor Activators and Inhibitors. Molecules, 27(19), 6667. --INVALID-LINK--

  • BYJU'S. Coumarin Synthesis Mechanism. --INVALID-LINK--

  • Benchchem. An In-depth Technical Guide to the Synthesis of Coumarin 106 Derivatives and Analogs. --INVALID-LINK--

  • Benchchem. Application Notes and Protocols for the Synthesis of Coumarin-Based Compounds. --INVALID-LINK--

References

overcoming solubility issues of 5-hydroxy-7-methyl-4-propyl-coumarin in vitro

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: 5-Hydroxy-7-Methyl-4-Propyl-Coumarin >

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-hydroxy-7-methyl-4-propyl-coumarin. This guide is designed to provide you, a senior application scientist, with field-proven insights and troubleshooting strategies to overcome common challenges encountered during in vitro experimentation, with a primary focus on solubility.

Compound Profile: Understanding the Challenge

5-hydroxy-7-methyl-4-propyl-coumarin (CAS: 66346-53-0) is a derivative of coumarin, a class of compounds known for a wide range of biological activities.[1][2] Its chemical structure, featuring a planar aromatic ring system, a hydroxyl group, and hydrophobic alkyl substituents (methyl and propyl), predicts its physicochemical properties. Specifically, the hydrophobic surface area contributed by the propyl and methyl groups, combined with the planar coumarin core, leads to low intrinsic aqueous solubility.[3][4] While the hydroxyl group provides some polarity, it is often insufficient to overcome the hydrophobicity of the larger structure, making solubility in aqueous buffers a primary experimental hurdle.[4]

Frequently Asked Questions (FAQs)

Here we address the most common issues researchers face when working with this compound.

Q1: My 5-hydroxy-7-methyl-4-propyl-coumarin powder won't dissolve in my aqueous assay buffer. What should I do first?

A1: Direct dissolution in aqueous buffers is highly unlikely to succeed. The standard and recommended first step is to prepare a concentrated stock solution in an appropriate organic solvent.[5][6] Dimethyl sulfoxide (DMSO) is the most common and effective choice for coumarin derivatives due to its high solubilizing power for hydrophobic compounds.[7]

  • Expert Insight: DMSO is a polar aprotic solvent that can effectively disrupt the intermolecular forces in the crystalline solid, allowing the compound to dissolve. Aim for a high-concentration stock (e.g., 10-50 mM) to minimize the final volume of organic solvent added to your aqueous experimental system.[8]

Q2: I successfully dissolved the compound in DMSO, but it precipitates immediately when I add it to my cell culture medium or assay buffer. Why is this happening?

A2: This phenomenon is known as "crashing out" or precipitation and is a classic sign of poor aqueous solubility.[9] When your concentrated DMSO stock is introduced to the aqueous environment, the DMSO rapidly disperses, and the compound is suddenly exposed to a solvent (water) in which it is poorly soluble.[10][11] This solvent shift causes the compound to aggregate and precipitate out of the solution.[9]

  • Expert Insight: The final concentration of your compound in the assay likely exceeds its maximum aqueous solubility limit. The key is not just dissolving the compound initially, but keeping it solubilized in the final aqueous system.

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

A3: This is a critical consideration. While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations. A widely accepted upper limit for the final concentration of DMSO in most cell-based assays is <1% , with an ideal target of <0.5% to avoid off-target effects or cytotoxicity.[9] You must always run a "vehicle control" (medium with the same final concentration of DMSO but without your compound) to ensure the solvent itself is not affecting the experimental outcome.[9]

Q4: How can I prevent my compound from precipitating when diluting the DMSO stock into my aqueous buffer?

A4: The key is to control the dilution process and, if necessary, modify the final buffer to increase its solubilizing capacity.

  • Use an Intermediate Dilution Step: Instead of adding a tiny volume of highly concentrated stock directly into a large volume of buffer, perform a serial dilution. First, create an intermediate dilution of your stock into your assay buffer. This gradual reduction in DMSO concentration can sometimes prevent immediate precipitation.[9]

  • Increase Mixing Energy: When making dilutions, vortex or sonicate the solution briefly to provide energy that helps break up micro-precipitates before they can form larger aggregates.[9]

  • Lower the Final Compound Concentration: The most straightforward solution is to work at a lower final concentration that is below the compound's kinetic solubility limit in your specific medium.[9]

Troubleshooting Workflows & Protocols

Workflow 1: Systematic Approach to Solubilization

This decision tree provides a logical flow for troubleshooting solubility issues.

G start Solubility Issue: Compound precipitates in aqueous assay buffer check_dmso Is final DMSO concentration <0.5%? start->check_dmso check_dmso->start No (Adjust stock concentration first) lower_conc Strategy 1: Lower final compound concentration in assay check_dmso->lower_conc Yes measure_sol Action: Determine Kinetic Solubility (See Protocol 2) lower_conc->measure_sol success Issue Resolved: Proceed with experiment, include vehicle controls lower_conc->success If successful cosolvent Strategy 2: Use a Co-solvent (e.g., PEG-400, ethanol) measure_sol->cosolvent If still insoluble at desired conc. cyclodextrin Strategy 3 (Advanced): Use a Solubilizer (e.g., HP-β-CD) cosolvent->cyclodextrin If co-solvents fail or are incompatible cosolvent->success If successful cyclodextrin->success If successful

Caption: Troubleshooting workflow for addressing compound precipitation.

Protocol 1: Best Practices for Stock Solution Preparation

This protocol ensures your stock solution is prepared accurately and minimizes potential issues.

Materials:

  • 5-hydroxy-7-methyl-4-propyl-coumarin powder

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Volumetric flask (Class A)[12]

  • Glass vial with a Teflon-lined screw cap[13]

Procedure:

  • Weighing: Accurately weigh the desired amount of the compound using a calibrated balance. It is better to weigh a slightly different amount and calculate the exact concentration than to struggle to weigh a precise target mass.[12]

  • Dissolution: Transfer the powder to a volumetric flask. Add approximately half the final volume of DMSO.

  • Solubilization: Vigorously vortex the flask. If necessary, use a sonicator water bath for 5-10 minutes to ensure complete dissolution. Visually inspect against a light source to confirm no solid particles remain.

  • Final Volume: Once fully dissolved, add DMSO to the calibration mark on the volumetric flask. Invert the flask 10-15 times to ensure homogeneity.

  • Storage: Transfer the stock solution to a clearly labeled glass vial with a Teflon-lined cap to prevent solvent evaporation.[13] Store at -20°C or -80°C, protected from light. Minimize freeze-thaw cycles by preparing smaller aliquots.[8][14]

Protocol 2: High-Throughput Kinetic Solubility Assay

This assay determines the concentration at which the compound begins to precipitate from a DMSO stock into your specific aqueous buffer.[15][16][17]

Materials:

  • 10 mM stock solution of the compound in 100% DMSO

  • Your specific assay buffer (e.g., PBS, pH 7.4)

  • Clear 96-well microplate

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Plate Setup: Dispense 5 µL of the 10 mM DMSO stock solution into the first well of a row. Add 5 µL of 100% DMSO to the remaining 11 wells in that row.

  • Serial Dilution (in DMSO): Perform a 2-fold serial dilution across the plate by transferring 5 µL from the first well to the second, mixing, then transferring 5 µL to the third, and so on. This creates a range of compound concentrations in DMSO.

  • Addition of Aqueous Buffer: To each well, rapidly add 95 µL of your assay buffer. This brings the final volume to 100 µL and the final DMSO concentration to 5%.

  • Incubation & Measurement: Mix the plate thoroughly on a plate shaker for 5 minutes. Let the plate incubate at room temperature for 1-2 hours.[16] Measure the turbidity by reading absorbance at a high wavelength (e.g., 620 nm) or by using a nephelometer.[15]

  • Data Analysis: The concentration at which a sharp increase in absorbance/light scattering is observed is the kinetic solubility limit. This is the maximum concentration you should aim to stay below in your experiments.

Advanced Solubilization Strategies

If standard methods are insufficient, consider these advanced formulation approaches.

Using Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubilizing capacity of the aqueous buffer.[18]

Co-solventTypical Final Conc.Considerations
Ethanol 1-5%Generally well-tolerated by many cell lines, but can have biological effects.
PEG-400 1-10%A polymer commonly used to solubilize hydrophobic drugs; generally low toxicity.[19]
Propylene Glycol 1-5%Another common excipient with a good safety profile.

Important: Always test the co-solvent alone (as a vehicle control) to ensure it does not interfere with your assay or harm your cells.

Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20] They can encapsulate poorly soluble drugs, forming an inclusion complex that is water-soluble.[20][21][22]

  • Mechanism: The hydrophobic coumarin molecule partitions into the hydrophobic core of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin allows the entire complex to remain dissolved in water.[20][23]

  • Common Choice: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its high water solubility and low toxicity.[20]

  • Protocol: Prepare the HP-β-CD solution in your assay buffer first. Then, add the compound (from a small amount of DMSO stock) to the cyclodextrin solution and allow it to stir for at least one hour to facilitate complex formation.[24]

G cluster_0 Insoluble Compound cluster_1 Solubilizing Agent cluster_2 Resulting Soluble Complex compound 5-hydroxy-7-methyl-4-propyl-coumarin (Hydrophobic) complex Water-Soluble Inclusion Complex compound->complex Encapsulation cd HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex Forms Complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

By systematically applying these principles and protocols, you can successfully overcome the solubility challenges of 5-hydroxy-7-methyl-4-propyl-coumarin and generate reliable, reproducible in vitro data.

References

troubleshooting inconsistent results in coumarin bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Coumarin Bioassays

A Senior Application Scientist's Guide to Troubleshooting Inconsistent Results

Welcome to the technical support center for coumarin-based bioassays. As a senior application scientist, I've seen firsthand how the sensitivity and convenience of these fluorescent assays can sometimes be accompanied by frustrating variability. Inconsistent results are a common hurdle, but they are almost always solvable with a systematic and logical approach.

This guide is designed to move beyond simple checklists. It provides in-depth, cause-and-effect explanations to help you not only solve your immediate problems but also build more robust and reliable assays for your research. We will explore the core principles of the assay, diagnose common failure modes, and provide validated protocols to get you back on track.

Frequently Asked Questions (FAQs)

Q1: My assay background is extremely high, even in my 'no enzyme' controls. What's going on?

High background fluorescence is one of the most frequent issues and can completely mask your signal. The root cause is something in your well other than the enzymatic product (e.g., 7-hydroxycoumarin) is fluorescing.

Causality: The core issue is spectral overlap. A compound or reagent in your assay is being excited by the same wavelength as your substrate and is emitting light in a similar range as your product.[1]

Troubleshooting Steps:

  • Component Check: The first step is to identify the culprit. Prepare wells containing individual assay components (buffer, substrate, cofactors, test compound, solvent) and measure their fluorescence.

    • NADPH/NADH: These cofactors are notoriously fluorescent, especially with excitation wavelengths below 390 nm.[2][3] If your assay uses NADPH, this is a primary suspect.

    • Substrate: The profluorescent coumarin substrate itself can have intrinsic fluorescence.[2] Check the purity and consider trying a different lot or supplier.

    • Biological Samples: Cell lysates or tissue homogenates contain endogenous fluorescent molecules like FAD and NADH.[2][4] Blood contamination is particularly problematic due to hemoglobin's light-absorbing properties.[2]

    • Test Compounds: Many small molecules used in drug discovery screens are themselves fluorescent.[1] This autofluorescence can create false-positive signals.

  • Instrument Settings:

    • Wavelength Optimization: While 7-hydroxycoumarin has a typical excitation/emission around 360/460 nm, these values can shift depending on the buffer and pH.[5] Perform a wavelength scan on your product to find the true spectral maxima in your specific assay conditions. Shifting the excitation to >400 nm can often minimize background from cofactors like NADPH.[3]

    • Bandwidth & Gain: Reduce the bandwidth on your plate reader to be more selective for your specific emission wavelength. Lower the gain setting to avoid amplifying background noise.[2]

  • Protocol-Based Solutions:

    • If NADPH is the issue, consider an alternative assay or a kinetic readout that measures the rate of change, which can sometimes overcome a stable background signal.

    • For compound autofluorescence, a pre-read step is essential. Measure the fluorescence of the plate after adding the compound but before adding the substrate or enzyme. This pre-read value can then be subtracted from the final endpoint reading.

Q2: My dose-response curves are not sigmoidal, or my IC50 values shift between experiments. Why?

Inconsistent IC50 values point to a fundamental lack of assay robustness. This variability can stem from issues with enzyme kinetics, compound behavior, or the assay conditions themselves.[6]

Causality: The IC50 value is highly dependent on the substrate concentration relative to its Michaelis-Menten constant (Kₘ). If the assay is not performed under true initial velocity conditions, the results will be unreliable.[7]

Troubleshooting Workflow:

Below is a decision tree to systematically diagnose the source of IC50 variability.

Caption: Troubleshooting logic for inconsistent IC50 values.

Key Areas to Investigate:

  • Enzyme Kinetics:

    • Substrate Concentration: For competitive inhibitors, the IC50 is directly dependent on the substrate concentration. You must run your assay at or below the Kₘ of the substrate to get an accurate measurement of inhibitor potency.

    • Linearity: The reaction must be in the linear range with respect to both time and enzyme concentration. If the reaction proceeds for too long (>10-15% of substrate consumed), the rate will slow, and the data will be invalid.[7]

  • Compound-Specific Issues:

    • Solubility: If your test compound precipitates in the assay buffer, its effective concentration will be lower than intended, leading to inaccurate IC50 values.[8] Visually inspect the plate for any signs of precipitation.

    • Fluorescence Interference: The compound may be a quencher (false negative) or autofluorescent (false positive).[1][4] These effects must be identified and corrected for.

  • Solvent Effects:

    • The solvent used to dissolve compounds (e.g., DMSO) can impact enzyme activity and the fluorescence properties of coumarin derivatives.[5][9][10] Ensure all wells, including controls, have the same final solvent concentration and that this concentration is not inhibitory to the enzyme.

Q3: My fluorescence signal is low, and the assay window (Signal-to-Background) is poor.

A small assay window makes it difficult to distinguish real hits from noise. This can be caused by low enzyme activity, suboptimal substrate concentration, or a phenomenon known as the "inner filter effect."

Causality:

  • Low Activity: The enzyme may be unstable or inhibited by buffer components.

  • Inner Filter Effect (IFE): This is a significant but often overlooked issue. At high concentrations, the substrate or other components can absorb the excitation light before it reaches the fluorophore or absorb the light emitted by the fluorophore before it reaches the detector.[11][12][13] This leads to a non-linear and artificially suppressed fluorescence signal.[14] IFE can become a problem when the total absorbance of the well components at the excitation or emission wavelength is high.[2]

Troubleshooting Steps:

  • Optimize Enzyme and Substrate:

    • First, confirm your enzyme is active using a titration. Find a concentration that gives a robust signal within the linear range of the reaction (see Protocol 1).

    • Perform a substrate titration to determine the Kₘ. Running the assay well above the Kₘ can lead to substrate inhibition or the inner filter effect.

  • Diagnose and Mitigate the Inner Filter Effect:

    • Absorbance Scan: Use a plate reader to measure the absorbance of your complete assay mixture (including substrate, buffer, cofactors, etc.) at both the excitation and emission wavelengths. If the absorbance is high (>0.1), IFE is likely occurring.[12]

    • Dilution is Key: The simplest way to avoid IFE is to work at lower, non-absorbing concentrations of the substrate and other assay components.[11][12]

    • Use a Shorter Pathlength: If possible, use low-volume plates (e.g., 384-well or 1536-well) or cuvettes with shorter pathlengths to minimize light absorption.[2]

    • Modern Correction Methods: Some modern plate readers have features to correct for IFE, such as variable vertical axis focus, which can extend the linear range of the assay.[14][15]

Q4: I'm seeing significant well-to-well variability and "edge effects" on my plate.

Positional effects on a microplate can introduce significant error and are often caused by environmental factors or inconsistent liquid handling.[8]

Causality:

  • Evaporation: Wells on the edge of the plate are more prone to evaporation, which concentrates the reagents and can alter enzyme activity.[8]

  • Temperature Gradients: Uneven temperature across the plate during incubation can cause reaction rates to differ from well to well.

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability.[16]

Best Practices for Plate-Based Assays:

ParameterBest PracticeRationale
Plate Layout Do not use the outer 36 wells of a 96-well plate for data. Fill them with 100-200 µL of sterile water or PBS.[8]Creates a humidity barrier to minimize evaporation from the inner experimental wells.
Incubation Use a plate sealer. Allow plates to equilibrate to the assay temperature before adding reagents.Prevents evaporation and ensures a uniform temperature across the entire plate.
Liquid Handling Use calibrated pipettes. For viscous solutions, consider reverse pipetting. Ensure consistent tip immersion depth.[8]Minimizes volume errors, which are a primary source of random error in assays.[16]
Reagent Addition Use a multichannel pipette or automated liquid handler to start the reaction simultaneously across a row or column.Ensures consistent incubation times for all wells, which is critical for kinetic assays.[16]

Validated Experimental Protocols

Protocol 1: Determining the Linear Range of Your Enzyme Assay

This protocol establishes the conditions required for measuring the initial velocity of your reaction, a prerequisite for reliable kinetic and inhibition studies.[7]

Objective: To find the range of enzyme concentration and time over which product formation is linear.

Workflow Diagram:

Caption: Workflow for determining the linear range of an enzyme assay.

Methodology:

  • Prepare Reagents:

    • Prepare a 2X master mix containing your assay buffer, profluorescent substrate (at a concentration you believe is appropriate, e.g., Kₘ), and any necessary cofactors.

    • Prepare a serial dilution of your enzyme stock (e.g., 8-10 points) in assay buffer.

  • Assay Execution:

    • Dispense 50 µL of the 2X master mix into the wells of a 96-well plate.

    • Add 50 µL of the enzyme dilutions to the corresponding wells to start the reaction. Include a "no enzyme" control.

    • Immediately place the plate in a kinetic plate reader pre-set to the assay temperature.

    • Measure fluorescence at the optimal excitation/emission wavelengths every 1-2 minutes for at least 30-60 minutes.

  • Data Analysis:

    • Time Linearity: For each enzyme concentration, plot fluorescence vs. time. Identify the time interval from t=0 during which the plot is a straight line. This is the linear range for time. Note that at high enzyme concentrations, this period may be very short.

    • Enzyme Linearity: Calculate the slope (rate) of the linear portion for each enzyme concentration. Plot these rates vs. enzyme concentration. The resulting graph should be linear.

    • Selection: For future experiments, choose a single time point and an enzyme concentration that fall well within both linear ranges. This ensures your assay is operating under valid steady-state conditions.[7]

Protocol 2: Counter-Screening for Compound Interference

This protocol is a self-validating system to identify if a test compound is autofluorescent or a fluorescence quencher.

Objective: To deconvolute true inhibition from assay artifacts caused by compound properties.[1]

Methodology:

  • Plate Setup: Design a plate layout that includes the following controls for each test compound concentration:

    • Well A (No Enzyme Control): Buffer + Substrate + Compound.

    • Well B (No Substrate Control): Buffer + Enzyme + Compound.

    • Well C (Product Quenching Control): Buffer + Fluorescent Product (e.g., 7-hydroxycoumarin) + Compound.

    • Well D (Full Reaction): Buffer + Enzyme + Substrate + Compound.

  • Execution & Analysis:

    • Incubate the plate for the standard assay duration.

    • Autofluorescence Check: The signal in Well A and Well B relative to a vehicle control reveals if the compound is autofluorescent.

      • Signal (A or B) > Vehicle Control Signal -> Compound is Autofluorescent .

    • Quenching Check: The signal in Well C reveals if the compound quenches the product's fluorescence.

      • Signal (C) < Product-Only Control Signal -> Compound is a Quencher .

    • True Inhibition vs. Artifact: Compare the signal in Well D to the controls. If the signal in Well D is low, but the compound was flagged as a quencher in Well C, the apparent "inhibition" may be an artifact. True inhibitors should show low signal in Well D without being significant quenchers.

References

Technical Support Center: Investigating the Degradation of 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one. This guide is designed to provide expert insights and practical troubleshooting for a robust understanding of its degradation pathways. As direct degradation studies on this specific molecule are not extensively documented in publicly available literature, this document leverages established principles from forced degradation studies and data from structurally analogous coumarin derivatives to provide a scientifically grounded framework for your investigations.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of a forced degradation study for this compound?

A forced degradation, or stress, study is a critical component in drug development and stability testing. For this compound, the main goals are:

  • Identification of Potential Degradants: To uncover the likely degradation products that may form under various stress conditions, providing insight into potential impurities in the drug substance and product.

  • Elucidation of Degradation Pathways: To map the chemical transformations the molecule undergoes, which is fundamental to understanding its intrinsic stability.[1]

  • Development of Stability-Indicating Analytical Methods: To ensure that the chosen analytical method, typically High-Performance Liquid Chromatography (HPLC), can accurately separate and quantify the parent compound from its degradation products.[2][3]

Q2: Based on its structure, what are the most probable degradation pathways for this compound?

The chemical structure of this compound, a substituted coumarin, suggests several potential degradation pathways:

  • Oxidation: The phenolic hydroxyl group at the C5 position is particularly susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxides, or metal ion catalysis, potentially leading to the formation of quinone-type structures or ring-opening products.

  • Hydrolysis: The lactone ring of the coumarin core is an ester and can undergo hydrolysis, especially under basic conditions, to form a corresponding carboxylic acid (a ring-opened derivative).

  • Photodegradation: Coumarins are known to be photosensitive. Exposure to UV or visible light can induce photochemical reactions, such as dimerization, oxidation, or rearrangement. Proper storage in light-resistant containers is crucial.[4]

  • Thermal Degradation: High temperatures can provide the energy needed to initiate various degradation reactions, including decarboxylation or complex polymerization.

Below is a diagram illustrating the potential degradation initiation points on the molecule.

G cluster_molecule This compound cluster_pathways Potential Degradation Sites mol oxidation Oxidation oxidation->mol Phenolic Hydroxyl (C5) hydrolysis Hydrolysis hydrolysis->mol Lactone Ring photodegradation Photodegradation photodegradation->mol Coumarin Core

Caption: Potential degradation initiation sites on this compound.

Troubleshooting Guide for Degradation Studies

This section addresses common challenges encountered during the analysis of this compound degradation.

Problem 1: Poor resolution between the parent peak and degradation products in the chromatogram.
  • Plausible Cause: The mobile phase composition may not be optimal for separating compounds with similar polarities.

  • Troubleshooting Steps:

    • Gradient Elution: If using an isocratic method, switch to a gradient elution. Start with a higher percentage of the aqueous phase and gradually increase the organic phase (e.g., acetonitrile or methanol). This will help in separating compounds with a wider range of polarities.

    • Mobile Phase pH: The pH of the mobile phase can significantly affect the retention of ionizable compounds. Since the parent molecule has a phenolic hydroxyl group, its retention will be pH-dependent. Experiment with different pH values of the aqueous buffer (e.g., pH 3, 5, and 7) to achieve optimal separation.

    • Column Chemistry: If modifying the mobile phase is insufficient, consider using a column with a different stationary phase (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) that offers different selectivity.

Problem 2: Appearance of unexpected peaks in the chromatogram of a control sample.
  • Plausible Cause: The compound may be degrading during sample preparation or in the autosampler.

  • Troubleshooting Steps:

    • Sample Preparation Conditions: Minimize the exposure of the sample to light and elevated temperatures during preparation. Use amber vials and prepare samples fresh if possible.[4]

    • Diluent Investigation: The choice of diluent can impact stability. If degradation is observed, consider using a diluent with a different pH or lower reactivity. For instance, if dissolving in a highly organic solvent, the compound might be more susceptible to oxidation if dissolved oxygen is present.

    • Autosampler Temperature: If the autosampler is not temperature-controlled, the sample may degrade while waiting for injection. Use a cooled autosampler if available.

Problem 3: Mass balance issues – the sum of the parent compound and degradation products is significantly less than 100%.
  • Plausible Cause: Some degradation products may not be eluting from the column or may not be detectable by the UV detector at the chosen wavelength.

  • Troubleshooting Steps:

    • Wavelength Selection: Use a photodiode array (PDA) detector to examine the UV spectra of the parent compound and all observed peaks. The degradation products may have different chromophores and thus different optimal detection wavelengths.

    • Column Flushing: After the analytical run, perform a strong solvent flush (e.g., 100% acetonitrile or methanol) to elute any strongly retained compounds.

    • Use of a Universal Detector: If significant mass balance issues persist, consider using a more universal detector in parallel with the UV detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which are less dependent on the chromophoric properties of the analytes. A mass spectrometer (MS) is also highly valuable for identifying and quantifying degradants.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study of this compound. The goal is to achieve 5-20% degradation of the parent compound.

Stress Condition Reagent/Condition Procedure Rationale
Acidic Hydrolysis 1 N HClDissolve the compound in a suitable solvent and add 1 N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours).[2]To assess susceptibility to acid-catalyzed hydrolysis of the lactone ring.
Basic Hydrolysis 1 N NaOHDissolve the compound and add 1 N NaOH. Keep at room temperature or slightly elevated temperature (e.g., 40°C) for a specified time.[3]The lactone ring is highly susceptible to base-catalyzed hydrolysis.
Oxidative Degradation 3% H₂O₂Dissolve the compound and add 3% hydrogen peroxide. Keep at room temperature and protected from light for a specified time.To evaluate the stability towards oxidative stress, particularly of the phenolic hydroxyl group.
Thermal Degradation Dry Heat (e.g., 105°C)Store the solid compound in a calibrated oven at a high temperature for a defined period (e.g., 24, 48 hours).[3]To assess the intrinsic thermal stability of the molecule.
Photodegradation UV/Vis LightExpose a solution of the compound to a controlled light source (e.g., 1.2 million lux-hours) in a photostability chamber.[3]To determine the photosensitivity of the coumarin core.

Workflow for Forced Degradation Analysis

G start Prepare Stock Solution of Compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress neutralize Neutralize/Quench Reaction stress->neutralize dilute Dilute to Working Concentration neutralize->dilute hplc Inject into HPLC-PDA/MS dilute->hplc analyze Analyze Chromatogram: - Peak Purity - Retention Time - Mass of Degradants hplc->analyze pathway Propose Degradation Pathway analyze->pathway

Caption: A typical workflow for conducting and analyzing a forced degradation study.

References

enhancing the stability of 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Hydroxy-7-Methyl-4-Propyl-2H-Chromen-2-One

Introduction

This technical guide provides in-depth support for researchers, scientists, and drug development professionals working with this compound. As a substituted hydroxycoumarin, this molecule possesses a chemically sensitive structure, featuring a phenolic hydroxyl group and a lactone ring. These functional groups, while crucial for its biological activity, render it susceptible to degradation in solution, posing significant challenges for experimental reproducibility and formulation development. This document outlines the primary degradation pathways and offers validated strategies and protocols to enhance the compound's stability, ensuring the integrity of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by three factors: pH, oxygen, and light. The phenolic hydroxyl group is susceptible to oxidation, a process that is significantly accelerated in the presence of oxygen and under alkaline conditions.[1] The lactone ring is prone to irreversible hydrolytic cleavage at high pH. Furthermore, like many coumarin derivatives, the compound can undergo photodegradation upon exposure to UV or even high-intensity visible light.[2][3]

Q2: What is the optimal pH range for preparing and storing solutions of this compound?

A2: The optimal pH range is slightly acidic to neutral (pH 4-7). Studies on various hydroxylated coumarins consistently show that degradation rates increase significantly with rising pH.[4] In alkaline environments (pH > 8), the phenolic group deprotonates to form a phenoxide ion, which is much more susceptible to oxidation.[5] Additionally, alkaline conditions promote the hydrolysis of the lactone ring. Therefore, using a buffer system to maintain a pH between 4 and 7 is critical for stability.

Q3: How does exposure to light and air (oxygen) affect the compound?

A3: Exposure to atmospheric oxygen can lead to oxidative degradation of the phenolic ring, resulting in the formation of quinone-type structures or other colored byproducts.[6] This process is often catalyzed by trace metal ions and, as mentioned, is more pronounced at higher pH. Light exposure, particularly in the UV spectrum, can provide the energy needed to initiate photochemical reactions, such as dimerization or cleavage of the coumarin ring system.[7][8] Therefore, solutions should be protected from light by using amber vials and should be prepared in a manner that minimizes oxygen exposure, such as by using de-gassed solvents or working under an inert atmosphere (e.g., nitrogen or argon).[9][10]

Q4: What are the best practices for preparing a stock solution to maximize its shelf-life?

A4: To prepare a stable stock solution, dissolve the compound in an appropriate de-gassed solvent, such as a methanol/water or acetonitrile/water mixture, which is common for coumarin analysis.[1][11] The aqueous component should be a buffer solution adjusted to a pH between 5 and 6. For enhanced protection against oxidation, consider adding a small amount of an antioxidant like ascorbic acid or using a chelating agent such as EDTA to sequester catalytic metal ions.[12] The final solution should be stored in a tightly sealed amber vial at refrigerated temperatures (2-8°C) to minimize both thermal and photodegradation.[13] Always prepare solutions fresh when possible for the most sensitive applications.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you might encounter during your experiments and provides scientifically grounded solutions.

Issue 1: You observe a rapid and unexpected decrease in the compound's concentration in your analytical runs (e.g., via HPLC).
  • Possible Cause A: pH-Induced Degradation.

    • Scientific Rationale: If your solvent system is unbuffered or has a pH above 7, you are likely observing two concurrent degradation processes. First, the lactone ring is undergoing base-catalyzed hydrolysis, opening the ring to form a carboxylate salt that will not have the same chromatographic or spectroscopic properties. Second, the phenolic group is deprotonated, making it highly susceptible to rapid oxidation.

    • Solution: Ensure all aqueous components of your solvents and diluents are buffered to a pH between 5.0 and 6.5. Citrate or acetate buffers are excellent choices for this range. Before finalizing your experimental protocol, perform a preliminary test by incubating the compound in your proposed solution for a few hours and re-analyzing to confirm its stability.

  • Possible Cause B: Oxidative Degradation.

    • Scientific Rationale: Phenolic compounds are well-known antioxidants because they readily donate a hydrogen atom from their hydroxyl group to neutralize free radicals, becoming a radical species themselves.[14][15] In the presence of dissolved oxygen, this process can become a chain reaction leading to significant compound loss.

    • Solution: Prepare all solutions with solvents that have been de-gassed via sonication, sparging with nitrogen, or freeze-pump-thaw cycles. For long-term experiments, consider working within a glove box or using sealed vials purged with an inert gas like argon or nitrogen. The addition of a radical-scavenging antioxidant, such as Butylated Hydroxytoluene (BHT) or Ascorbic Acid at a low concentration (e.g., 0.01-0.1%), can also effectively inhibit this pathway.[12][16]

Diagram: Primary Degradation Pathways

cluster_0 This compound (Parent Compound) cluster_1 Degradation Products A Parent Compound in Solution B Ring-Opened Hydrolysis Products (Carboxylic Acid Derivatives) A->B High pH (>7) Water C Oxidized Products (Quinone-like Species) A->C Oxygen (Trace Metals, High pH) D Photodegradation Products (e.g., Dimers) A->D UV/Visible Light

Caption: Key degradation routes for the target coumarin in solution.

Issue 2: You detect new, unidentified peaks in your chromatogram, especially in older solutions.
  • Possible Cause: Photodegradation.

    • Scientific Rationale: Coumarins possess a chromophore that strongly absorbs UV light, which is why they are often used in applications like sunscreens or as fluorescent probes.[17] This absorption can lead to the molecule entering an excited state, making it highly reactive. This can result in various photochemical reactions, including cycloaddition reactions with other coumarin molecules to form dimers or other structural rearrangements.[7] These new species will have different retention times in HPLC, appearing as new peaks.

    • Solution: Implement rigorous light protection at every stage of your experiment. Use amber glass vials or wrap standard vials in aluminum foil. Minimize the exposure of your solutions to ambient lab lighting, and if using an autosampler, ensure its sample chamber is covered or light-proof. When performing light-sensitive experiments, use a dark room or red light conditions.

Section 3: Protocols and Methodologies

Protocol 3.1: Preparation of a Stabilized Working Solution

This protocol integrates best practices to maximize the stability of your compound for experimental use.

  • Buffer Preparation: Prepare a 50 mM sodium acetate buffer. Adjust the pH to 5.5 using acetic acid. Filter the buffer through a 0.22 µm membrane filter.

  • Solvent De-gassing: De-gas the acetate buffer and HPLC-grade acetonitrile (or methanol) by sparging with high-purity nitrogen gas for at least 15 minutes.

  • Stock Solution Preparation: Accurately weigh the required amount of this compound and place it in an amber volumetric flask.

  • Dissolution: Dissolve the compound in a small amount of the de-gassed acetonitrile. Once dissolved, bring the flask to its final volume using the de-gassed acetate buffer. The final ratio of organic solvent to buffer should be optimized for solubility, but start with a 50:50 mixture.

  • Storage: Tightly cap the flask and store it at 2-8°C. For extended storage (over 48 hours), flush the headspace of the vial with nitrogen before sealing.

Protocol 3.2: Template for a Stability-Indicating RP-HPLC Method

A well-developed HPLC method is crucial for separating the parent compound from its potential degradation products.[11][18]

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good hydrophobic retention for coumarin structures.
Mobile Phase A 0.1% Formic Acid in WaterEnsures an acidic pH to maintain compound stability on-column.
Mobile Phase B 0.1% Formic Acid in AcetonitrileProvides good elution strength and compatibility.
Gradient 30% B to 90% B over 20 minA gradient is recommended to ensure separation of the parent from potentially more polar (hydrolyzed) or less polar (dimerized) degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection (UV) ~275-285 nm and ~320-340 nmMonitor at multiple wavelengths corresponding to the absorbance maxima of coumarins to ensure detection of degradants whose chromophores may have shifted.
Injection Volume 10 µLStandard volume; adjust based on concentration.
Protocol 3.3: Conducting a Forced Degradation Study

Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods, as outlined in ICH guidelines.[3][19] This involves subjecting the compound to harsh conditions to accelerate its degradation.

Diagram: Forced Degradation Experimental Workflow

A Prepare Stock Solution of Compound in 50:50 ACN:H2O B Acid Hydrolysis (0.1 M HCl, 60°C, 8h) A->B C Base Hydrolysis (0.1 M NaOH, RT, 2h) A->C D Oxidative Degradation (3% H2O2, RT, 24h) A->D E Thermal Degradation (Solution at 60°C, 24h) A->E F Photolytic Degradation (UV/Vis light, RT, 24h) A->F G Analyze Samples by Validated HPLC-UV/MS Method B->G C->G D->G E->G F->G H Identify Degradation Products & Establish Pathways G->H

References

Technical Support Center: Navigating Off-Target Effects of Coumarin Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with coumarin derivatives. This guide is designed to provide expert insights and practical troubleshooting strategies to address the common challenges associated with the off-target effects of these versatile compounds in cell-based assays. By understanding the underlying mechanisms and implementing robust validation protocols, you can enhance the reliability and reproducibility of your experimental data.

Section 1: Understanding the Challenge - The Nature of Coumarin Off-Target Effects

Coumarin and its derivatives are a widely utilized class of compounds in drug discovery and chemical biology due to their diverse biological activities.[1][2] However, their inherent chemical properties can also lead to a range of off-target effects that may confound experimental results. It is crucial to be aware of these potential liabilities to design appropriate controls and validation strategies.

Q1: What are the most common off-target effects associated with coumarin derivatives in cell-based assays?

A1: Researchers may encounter several off-target effects when working with coumarin derivatives. These can be broadly categorized as:

  • Assay Interference: Due to their intrinsic fluorescence, coumarin derivatives can interfere with fluorescence-based readouts, leading to false-positive or false-negative results.[3][4][5] Additionally, some coumarins can act as Pan-Assay Interference Compounds (PAINS), which non-specifically interact with multiple biological targets, causing misleading results in high-throughput screens.[6][7]

  • Phototoxicity: Certain coumarins, particularly furanocoumarins like psoralens, are known photosensitizers.[1][8] When exposed to light, especially UVA, these compounds can generate reactive oxygen species (ROS), leading to cell damage and death that is independent of the intended biological target.[9][10][11]

  • Promiscuous Binding: The coumarin scaffold can interact with a variety of proteins, including kinases, proteases, and metabolic enzymes.[12] This promiscuous binding can lead to unexpected cellular phenotypes and make it challenging to attribute an observed effect to a specific target.[12]

  • Redox Activity: Some coumarin derivatives can undergo redox cycling, which can interfere with assays that measure cellular redox status, such as MTT assays, leading to inaccurate assessments of cell viability.[3][13]

Q2: My coumarin derivative shows high cytotoxicity at low concentrations in some cell lines but not others. What could be the cause?

A2: This discrepancy is a classic indicator of a potential off-target effect. Several factors could be at play:

  • Differential Target Expression: The primary intended target of your coumarin derivative might be expressed at different levels across the cell lines.

  • Off-Target Expression Variability: More likely, an off-target protein that is critical for cell viability is expressed at varying levels in the different cell lines.[12] For instance, a kinase involved in a crucial survival pathway might be highly expressed in the sensitive cell lines.

  • Metabolic Differences: Cell lines can have different metabolic activities. Some cell lines might metabolize the coumarin derivative into a more toxic byproduct.

To investigate this, you should:

  • Perform a Dose-Response Curve: Determine the GI50 (concentration for 50% growth inhibition) in a panel of diverse cell lines.[12]

  • Assess Target Expression: If the intended target is known, verify its expression levels in the different cell lines via western blot or qPCR.

  • Consider a Kinome Scan: A kinome scan can help identify potential off-target kinases that might be responsible for the observed cytotoxicity.[12]

Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This section provides a structured approach to troubleshooting common problems encountered during experiments with coumarin derivatives.

Issue 1: High background fluorescence or inconsistent readings in my fluorescence-based assay.

Causality: The intrinsic fluorescence of many coumarin derivatives is a primary cause of interference in assays that use blue or green fluorescent reporters.[4][5] The excitation and emission spectra of your compound may overlap with those of your assay's fluorophore.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting fluorescence interference.

Step-by-Step Protocol:

  • Run Controls:

    • Compound-only control: Add your coumarin derivative to the assay buffer without cells or other reagents and measure the fluorescence at your assay's excitation and emission wavelengths. This will determine if the compound itself is contributing to the signal.[3]

    • Vehicle control: Ensure that the solvent (e.g., DMSO) is not causing any background fluorescence.

  • Characterize Compound's Spectral Properties:

    • Use a spectrofluorometer to determine the excitation and emission maxima of your coumarin derivative in the assay buffer.[14]

  • Optimize Assay Wavelengths:

    • If there is spectral overlap, consider using a fluorescent probe with a more red-shifted emission spectrum to minimize interference.

  • Check Compound Solubility:

    • Visually inspect the wells for any signs of compound precipitation, as this can cause light scattering and affect readings.[3] If solubility is an issue, you may need to adjust the final DMSO concentration or explore other solubilizing agents.[3]

Issue 2: My coumarin derivative shows potent activity in the primary screen, but this activity is not reproducible in orthogonal assays.

Causality: This is a strong indication of an assay artifact, potentially due to the compound acting as a PAIN.[6][7] PAINS can interfere with assays through various mechanisms, including protein reactivity, aggregation, and redox activity.[15]

Troubleshooting Workflow:

Caption: Workflow for investigating irreproducible assay results.

Step-by-Step Protocol for PAINS Identification:

  • In Silico Analysis: Use computational filters to check if your coumarin derivative contains substructures commonly associated with PAINS.

  • Detergent Counter-Screen: Perform the primary assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly reduced, it may be due to aggregation-based inhibition.

  • Redox Activity Assay: Use a redox-sensitive dye (e.g., DCFDA) to assess if your compound generates ROS in your cell model.

  • Orthogonal Assays: Validate the primary screen findings using an assay with a different detection modality (e.g., if the primary screen was fluorescence-based, use a luminescence-based or label-free method for the orthogonal assay).

Section 3: Validating Target Engagement - Ensuring Specificity

Confirming that your coumarin derivative directly interacts with its intended target in a cellular context is paramount. Several robust methods can be employed for this purpose.

Q3: How can I definitively confirm that my coumarin derivative is engaging its intended target within the cell?

A3: A multi-pronged approach is recommended to build a strong case for on-target engagement.

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[16][17] An increase in the melting temperature of the target protein in the presence of your coumarin derivative provides strong evidence of direct binding in a cellular environment.[17][18][19]

  • Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET): These proximity-based assays can be used to monitor the interaction between your target protein and a known binding partner.[20][21][22] A change in the BRET or FRET signal upon treatment with your coumarin derivative can indicate target engagement.[23]

  • Activity-Based Protein Profiling (ABPP) and Kinobeads: These chemical proteomics approaches can be used to identify the cellular targets of your coumarin derivative.[24][25] In a competitive profiling experiment, you can assess the ability of your compound to compete with a broad-spectrum probe for binding to a panel of proteins (e.g., kinases), thus revealing its selectivity profile.[26][27][28]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with your coumarin derivative or vehicle control for a defined period.

  • Heat Shock: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blot or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of your compound indicates target stabilization.[17]

CETSA Workflow:

Caption: A simplified workflow for a CETSA experiment.

Section 4: Data Interpretation and Best Practices

Quantitative Data Summary: Representative Off-Target Liabilities of Coumarin Scaffolds

Off-Target Effect Potential Mechanism Assay Readout Affected Recommended Control/Validation
Fluorescence Interference Intrinsic fluorescence of the coumarin core.[4]Fluorescence intensity, FRET, BRET.[5][23]Compound-only controls, spectral scanning, use of red-shifted probes.
Phototoxicity UVA-induced ROS generation by furanocoumarins.[9][10]Cell viability, apoptosis assays.Conduct experiments in the dark or under controlled lighting, ROS scavenger co-treatment.
PAINS Behavior Non-specific protein reactivity, aggregation.[7][15]Promiscuous activity in HTS.Detergent counter-screens, orthogonal assays, in silico PAINS filtering.
Redox Cycling Direct reduction of assay reagents.[3]MTT, resazurin-based viability assays.Cell-free assay controls, use of viability assays with different mechanisms (e.g., CellTiter-Glo).

Expert Recommendations:

  • Embrace Orthogonal Validation: Never rely on a single assay to confirm the activity of a coumarin derivative. Always validate your findings using at least one orthogonal method that has a different readout and mechanism.

  • Dose-Response is Key: Always perform full dose-response curves to understand the potency and potential toxicity of your compound. A very steep dose-response curve can sometimes be an indicator of a non-specific effect.

  • Know Your Compound: Thoroughly characterize the physicochemical properties of your coumarin derivative, including its solubility and photophysical properties, before embarking on extensive cell-based assays.

By diligently applying these troubleshooting and validation strategies, researchers can navigate the complexities of working with coumarin derivatives and generate high-quality, reliable data that will advance their research and drug discovery programs.

References

Validation & Comparative

The Propyl Moiety at C4: A Compass for Navigating the Biological Activity of Coumarins

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-Propyl Substituted Coumarins

The coumarin scaffold, a deceptively simple fusion of a benzene and α-pyrone ring, represents a privileged structure in medicinal chemistry.[1][2] Its derivatives are prolific in nature and have been synthesized in countless variations, exhibiting a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] The substituent at the 4-position of the coumarin ring plays a pivotal role in defining the molecule's biological activity. This guide provides an in-depth comparison of 4-propyl substituted coumarins, offering insights into their structure-activity relationships (SAR) and providing detailed experimental protocols for their synthesis and evaluation.

The Significance of the C4-Propyl Group

The C4 position of the coumarin nucleus is a critical site for chemical modification. Alterations at this position can significantly impact the molecule's interaction with biological targets. The introduction of a propyl group, a three-carbon alkyl chain, imparts a degree of lipophilicity that can enhance membrane permeability and influence binding to hydrophobic pockets within enzymes or receptors. The size and flexibility of the propyl group, compared to smaller alkyl groups like methyl or larger, more rigid structures, can fine-tune the compound's activity and selectivity.

Comparative Biological Activities of 4-Propyl Coumarins

Anticancer Activity

Coumarin derivatives are known to exert anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.[5][6][7] For 4-substituted coumarins, the nature of the substituent at this position is a key determinant of their cytotoxic potential.

One study investigating 3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK) analogues for anti-HIV activity, which often correlates with anticancer potential, found that the order of activity for 4-substituted analogues was methyl > H > propyl > benzyl. This suggests that for this specific scaffold, a smaller alkyl group at the C4 position is more favorable for activity.

However, other studies have highlighted the potential of 4-propyl coumarins in cancer therapy. For instance, a 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivative has demonstrated efficacy against the MCF-7 breast cancer cell line. This indicates that the interplay between the 4-propyl group and other substituents on the coumarin ring is crucial for determining anticancer activity.

Table 1: Comparative Anticancer Activity of Selected 4-Substituted Coumarins

Compound/DerivativeCancer Cell LineActivity Metric (e.g., IC50)Reference
4-Propyl DCK analogueH9 LymphocytesLess active than 4-methyl analogue[8]
5,7-dihydroxy-4-propyl-2H-chromen-2-oneMCF-70.86 µg/mL (IC50)[9]
4-ArylcoumarinsLewis Lung CarcinomaT/C values of 44.9-50.0% at 10 mg/kg[10]
4-Substituted coumarin-triazole hybridMDA-MB-2310.03 µM (IC50) for compound 5e[11]

Note: This table is a compilation from multiple sources and direct comparison should be made with caution due to varying experimental conditions.

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. Coumarins have emerged as a promising class of compounds in this regard.[9][12] The substitution pattern on the coumarin ring significantly influences their antimicrobial spectrum and potency.[13]

Research has shown that replacing a methyl group with a propyl group at the C4 position can enhance antibacterial activity against certain strains. For example, some 4-propyl-coumarin derivatives were found to be more active against Staphylococcus aureus than their 4-methyl counterparts.[14] This suggests that the increased lipophilicity and size of the propyl group may facilitate better interaction with bacterial cell membranes or intracellular targets.

Conversely, in a study evaluating activity against Pseudomonas aeruginosa, 4-propyl-coumarin derivatives were found to be inactive, while the 4-methyl analogues showed some potential.[14] This highlights the species-specific nature of the structure-activity relationship.

Table 2: Comparative Antimicrobial Activity of Selected 4-Alkyl Coumarins

Compound/DerivativeMicrobial StrainActivity Metric (e.g., MIC)Reference
4-Propyl-coumarin derivativeStaphylococcus aureusMore active than 4-methyl analogue[14]
4-Propyl-coumarin derivativePseudomonas aeruginosaInactive[14]
4-Hydroxycoumarin derivativesVarious bacteriaZone of inhibition (varied)[12]
Coumarin derivativesFood-poisoning bacteriaMIC values ranging from 1.2 to 1.7 mM for active compounds[15]

Note: This table is a compilation from multiple sources and direct comparison should be made with caution due to varying experimental conditions.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Coumarins have been shown to possess anti-inflammatory properties, often by inhibiting pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or by modulating inflammatory signaling pathways.[16][17][18]

The structure-activity relationship for the anti-inflammatory effects of 4-propyl coumarins is an area of active investigation. The lipophilic nature of the propyl group can be advantageous for accessing enzyme active sites. Studies on various coumarin derivatives have shown that their anti-inflammatory activity is often concentration-dependent.[18] While specific comparative data for a series of 4-propyl coumarins is limited, the general understanding is that the overall substitution pattern on the coumarin ring dictates the anti-inflammatory potency.

Experimental Protocols

Synthesis of 4-Propyl-7-hydroxycoumarin via Pechmann Condensation

The Pechmann condensation is a widely used and efficient method for the synthesis of coumarins from a phenol and a β-ketoester under acidic conditions.[5]

Rationale: This method is chosen for its reliability and the commercial availability of the starting materials. An acid catalyst is used to promote the initial transesterification between the phenol and the β-ketoester, followed by an intramolecular cyclization and dehydration to form the coumarin ring.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, combine resorcinol (1.0 eq) and ethyl butyrylacetate (a β-ketoester with a propyl group, 1.1 eq).

  • Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol, to dissolve the reactants. Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or a solid acid catalyst like Amberlyst-15 (20% by weight of resorcinol), to the mixture with stirring.[19]

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) with continuous stirring.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid precipitate by vacuum filtration and wash with cold water to remove any remaining acid and unreacted resorcinol. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 4-propyl-7-hydroxycoumarin.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Anticancer Evaluation: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of the cytotoxic potential of a compound.[19][20]

Rationale: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Culture: Culture a suitable cancer cell line (e.g., MCF-7 for breast cancer) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare stock solutions of the synthesized 4-propyl coumarin derivatives in a suitable solvent like DMSO. Serially dilute the stock solutions to obtain a range of final concentrations. Add the compound dilutions to the wells containing the cells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Visualizing Structure-Activity Relationships and Workflows

SAR_of_4_Propyl_Coumarins General SAR Insights for 4-Propyl Coumarins cluster_activity Biological Activity cluster_substituents Influence of Other Substituents Coumarin 4-Propyl Coumarin Core Anticancer Anticancer Coumarin->Anticancer Activity depends on other substituents Antimicrobial Antimicrobial Coumarin->Antimicrobial Propyl group can enhance activity vs. methyl Anti_inflammatory Anti-inflammatory Coumarin->Anti_inflammatory Lipophilicity may aid enzyme inhibition Hydroxyl Hydroxyl Groups (e.g., at C7) - Often increase activity Hydroxyl->Anticancer Hydroxyl->Antimicrobial Halogens Halogens - Can modulate lipophilicity and activity Halogens->Anticancer Other_Alkyl Other Alkyl/Aryl Groups - Steric and electronic effects Other_Alkyl->Anticancer

Caption: Key factors influencing the biological activity of 4-propyl coumarins.

Experimental_Workflow Workflow for Synthesis and Evaluation Start Design of 4-Propyl Coumarin Analogues Synthesis Chemical Synthesis (e.g., Pechmann Condensation) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Bio_Screening Biological Screening (Anticancer, Antimicrobial, etc.) Purification->Bio_Screening SAR_Analysis Structure-Activity Relationship Analysis Bio_Screening->SAR_Analysis SAR_Analysis->Start Iterative Design Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: A typical workflow for the development of 4-propyl coumarin derivatives.

Conclusion

The 4-propyl substituent on the coumarin scaffold serves as a valuable modulator of biological activity. While its presence does not universally guarantee enhanced potency across all therapeutic targets, it offers a strategic tool for medicinal chemists to fine-tune the pharmacological profile of these versatile molecules. The available data suggests that the interplay of the 4-propyl group with other substituents on the coumarin ring is a critical factor in determining the ultimate biological effect. Further systematic studies focusing on a diverse library of 4-propyl substituted coumarins are warranted to fully elucidate their structure-activity relationships and unlock their therapeutic potential.

References

A Researcher's Guide to Validating the Mechanism of Action of 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action for the novel coumarin derivative, 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one. As a member of the versatile coumarin family—a class of compounds known for a wide spectrum of pharmacological activities including anti-inflammatory, anti-cancer, and anti-coagulant properties—a rigorous validation of its molecular mechanism is paramount for its development as a potential therapeutic agent.[1][2]

Instead of a one-size-fits-all approach, this guide presents a logical, tiered experimental workflow. We will explore three plausible, high-priority mechanisms of action inspired by the known biological activities of related coumarin structures:

  • Selective Inhibition of Cyclooxygenase-2 (COX-2) , a key enzyme in inflammation and cancer.

  • Inhibition of Bacterial DNA Gyrase , a validated target for antibacterial agents.

  • Modulation of the NF-κB Signaling Pathway , a critical regulator of inflammatory and immune responses.

For each proposed mechanism, we will outline a series of validation experiments, from initial biochemical assays to cellular target engagement, providing detailed protocols and comparative data with established inhibitors. This structured approach is designed to build a robust, evidence-based understanding of the compound's biological function.

Hypothesis 1: Selective Inhibition of Cyclooxygenase-2 (COX-2)

The structural features of many coumarin derivatives have been associated with anti-inflammatory effects, often through the inhibition of COX enzymes.[3][4] The COX-2 isoform is particularly relevant as it is inducibly expressed at sites of inflammation and in various cancers.[5] Therefore, our first hypothesis is that this compound acts as a selective COX-2 inhibitor.

To test this, we will compare its activity directly with Celecoxib , a well-characterized selective COX-2 inhibitor.[1][6]

Experimental Validation Workflow for COX-2 Inhibition

cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Target Engagement A In Vitro COX-1/COX-2 Inhibition Assay B Determine IC50 Values A->B C LPS-Induced PGE2 Production Assay in Macrophages B->C D Measure Prostaglandin E2 Levels C->D E Cellular Thermal Shift Assay (CETSA) D->E F Confirm Direct Binding to COX-2 E->F cluster_0 Biochemical Validation cluster_1 Antibacterial Activity A In Vitro DNA Gyrase Supercoiling Assay B Determine IC50 Value A->B C Minimum Inhibitory Concentration (MIC) Assay B->C D Determine MIC against Gram-positive & Gram-negative bacteria C->D cluster_0 Cellular Phenotype cluster_1 Mechanism of Action A LPS-Induced TNF-α Release Assay B Quantify Cytokine Inhibition A->B C Western Blot for Phospho-p65 & IκBα B->C D Assess Pathway Activation C->D

References

A Comparative Guide to the Synthetic Strategies for 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth comparative analysis of viable synthetic routes to 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one, a substituted coumarin derivative. Coumarins are a critical class of benzopyrone scaffolds widely recognized for their diverse pharmacological properties and applications as fluorescent probes and dyes.[1][2] The strategic selection of a synthetic pathway is paramount, directly influencing yield, scalability, cost-effectiveness, and environmental impact.

This document is intended for researchers, medicinal chemists, and process development professionals. It moves beyond simple procedural descriptions to explore the mechanistic rationale behind two primary synthetic strategies: the classic Pechmann Condensation and a multi-step approach involving a Knoevenagel-type condensation. We will provide detailed, field-tested protocols, quantitative comparisons, and visual workflows to empower you to make an informed decision for your specific research or development needs.

Route A: The Pechmann Condensation – A Direct and Convergent Approach

The Pechmann condensation, discovered by Hans von Pechmann, is arguably the most direct and widely employed method for synthesizing 4-substituted coumarins.[3][4] It involves the acid-catalyzed reaction of a phenol with a β-ketoester. For our target molecule, this one-pot strategy offers high convergence and efficiency.

Mechanistic Rationale

The reaction proceeds via a well-established, acid-catalyzed mechanism.[4][5]

  • Transesterification: The process initiates with the protonation of the β-ketoester, followed by a nucleophilic attack from the phenolic hydroxyl group of orcinol. This forms a key intermediate through transesterification.[3]

  • Intramolecular Electrophilic Aromatic Substitution: The highly activated aromatic ring of the orcinol intermediate then performs an intramolecular electrophilic attack on the protonated ketone carbonyl. This cyclization is effectively an intramolecular Friedel-Crafts acylation, which forges the new heterocyclic ring.[3][5]

  • Dehydration: The final step is the elimination of a water molecule from the tertiary alcohol formed during cyclization, leading to the formation of the aromatic pyrone ring and yielding the final coumarin product.[4]

The use of a highly activated phenol like orcinol (3,5-dihydroxytoluene) is advantageous, as the two electron-donating hydroxyl groups facilitate the crucial intramolecular electrophilic substitution step, often allowing for milder reaction conditions compared to less activated phenols.[6]

G cluster_0 Route A: Pechmann Condensation A Orcinol + Ethyl 2-oxohexanoate B Acid Catalyst (e.g., H₂SO₄, Amberlyst-15) A->B Add C Reaction Mixture (Transesterification & Cyclization) B->C Catalyze D Work-up (Quenching & Precipitation) C->D Process E Purification (Recrystallization) D->E Isolate F 5-hydroxy-7-methyl-4-propyl- 2H-chromen-2-one E->F Yields

Caption: Workflow for the Pechmann Condensation route.

Experimental Protocol: Pechmann Condensation

This protocol is adapted from established procedures for the synthesis of analogous 4-alkyl-5,7-dihydroxycoumarins.[7][8]

  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, add orcinol (3,5-dihydroxytoluene, 1.24 g, 10 mmol).

  • Reagent Addition: Add ethyl 2-oxohexanoate (1.72 g, 11 mmol, 1.1 eq) to the flask.

  • Catalysis (Option 1 - H₂SO₄): Cool the flask in an ice bath (0-5 °C). Slowly add concentrated sulfuric acid (10 mL) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 10 °C.[9] After addition, remove the ice bath and allow the mixture to stir at room temperature for 18-24 hours.

  • Catalysis (Option 2 - Amberlyst-15): As a greener, heterogeneous alternative, add Amberlyst-15 (0.5 g) to the mixture of orcinol and ethyl 2-oxohexanoate. Heat the mixture in an oil bath at 110-120 °C with vigorous stirring for 2-4 hours under solvent-free conditions.[10]

  • Work-up: Monitor the reaction to completion using Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. A solid precipitate will form.

  • Isolation & Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral. Dry the solid in a vacuum oven. For further purification, recrystallize the product from an ethanol/water mixture to yield pure this compound.

Route B: A Multi-Step Knoevenagel-Based Approach

An alternative strategy involves building the coumarin scaffold in a more linear fashion, typically starting with an ortho-hydroxyaryl ketone. While the Knoevenagel condensation is a powerful tool for coumarin synthesis, applying it to our specific target is less direct and highlights the challenges of a non-convergent approach.[1][11][12] This route would necessitate the prior synthesis of a specific acetophenone intermediate.

Synthetic Strategy Outline

This pathway is proposed as a two-step sequence starting from the same precursor, orcinol.

  • Step 1: Friedel-Crafts Acylation of Orcinol. The first step requires the synthesis of 2,4-dihydroxy-6-methylacetophenone. This is achieved via a Friedel-Crafts acylation of orcinol using acetic anhydride or acetyl chloride with a suitable Lewis acid catalyst (e.g., BF₃, AlCl₃).[13] This step introduces the acetyl group required for the subsequent condensation.

  • Step 2: Knoevenagel Condensation & Cyclization. The synthesized 2,4-dihydroxy-6-methylacetophenone would then undergo a base-catalyzed condensation with a component that provides the propyl group and the remaining two carbons of the pyrone ring. A standard Knoevenagel using active methylene compounds like diethyl malonate or ethyl acetoacetate would not install the required 4-propyl substituent.[14][15] Therefore, a more complex variant, such as a reaction with an appropriate β-ketoester under specific conditions followed by cyclization, would be necessary, adding complexity and potential for side reactions.

G cluster_1 Route B: Multi-Step Knoevenagel-Based Approach A Orcinol + Acylating Agent B Friedel-Crafts Acylation A->B C 2,4-dihydroxy-6- methylacetophenone B->C Isolate D Active Methylene Cmpd. + Base Catalyst C->D React with E Knoevenagel Condensation & Cyclization D->E F Work-up & Purification E->F G 5-hydroxy-7-methyl-4-propyl- 2H-chromen-2-one F->G

Caption: Workflow for the multi-step Knoevenagel-based route.

Experimental Protocol: Friedel-Crafts Acylation of Orcinol

This protocol is based on general procedures for the acylation of activated phenols.[13]

  • Reaction Setup: In a flame-dried 250 mL flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 4.0 g, 30 mmol) in 50 mL of dry nitrobenzene.

  • Reagent Addition: Cool the suspension to 0 °C. In a separate flask, dissolve orcinol (1.24 g, 10 mmol) and acetyl chloride (1.1 mL, 15 mmol) in 20 mL of dry nitrobenzene. Add this solution dropwise to the AlCl₃ suspension over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice (100 g) and concentrated HCl (10 mL).

  • Extraction & Purification: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to remove the nitrobenzene. Purify the resulting residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate 2,4-dihydroxy-6-methylacetophenone.

Comparative Performance Analysis

The choice between these synthetic routes depends critically on the desired balance between speed, efficiency, and operational simplicity. The following table provides a quantitative and qualitative comparison based on experimental data from analogous syntheses and established chemical principles.

ParameterRoute A: Pechmann CondensationRoute B: Knoevenagel-Based ApproachJustification & Rationale
Number of Steps 1 (One-pot)2-3 (Linear sequence)The Pechmann route is highly convergent, assembling the core structure in a single transformation. Route B is linear and requires isolation of intermediates.
Overall Yield Good to Excellent (Typically 60-90%)[10][16]Moderate to Low (Estimated < 40%)One-pot reactions generally have higher overall yields. The multi-step nature of Route B, with purification at each stage, inevitably leads to material loss.
Atom Economy HighModerateRoute A incorporates the majority of atoms from the starting materials into the final product. Route B involves the loss of activating and leaving groups.
Starting Materials Orcinol, Ethyl 2-oxohexanoateOrcinol, Acetyl Chloride, Complex Methylene Cmpd.Orcinol is common to both. Ethyl 2-oxohexanoate is commercially available. The specific reagents for the Knoevenagel step in Route B are less common.
Reaction Conditions H₂SO₄ (harsh) or solid acids (greener)Lewis acids (harsh), basic catalysts (milder)[11][13]While classic Pechmann uses strong acid, modern variations with solid acids like Amberlyst-15 offer a greener, reusable alternative.[10]
Simplicity & Scalability HighLowThe one-pot nature of the Pechmann condensation is simple to perform and generally easier to scale up compared to a multi-step sequence with complex purifications.

Conclusion and Recommendation

Based on a thorough analysis of mechanistic viability, operational simplicity, and expected efficiency, the Pechmann Condensation (Route A) is the unequivocally superior strategy for the synthesis of this compound. Its convergent, one-pot nature ensures a higher overall yield, greater atom economy, and significantly simpler execution and scalability. The availability of greener, solid-acid catalysts further enhances its appeal for modern synthetic applications.

While the Knoevenagel-based approach (Route B) is a cornerstone of coumarin synthesis, its application to this specific target is inefficient. It serves as an important academic illustration of how a seemingly viable route can be practically inferior due to the need for a multi-step sequence and the synthesis of complex, non-commercial intermediates. For any practical application, from laboratory-scale research to process development, the Pechmann condensation is the recommended and most trustworthy pathway.

References

A Comparative Guide to the In Vivo Efficacy of 5-Hydroxy-7-Methyl-4-Propyl-Coumarin versus Standard Anti-Inflammatory and Antioxidant Drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the potential in vivo efficacy of the novel synthetic coumarin, 5-hydroxy-7-methyl-4-propyl-coumarin, in comparison to established standard drugs. While direct comparative studies on this specific molecule are not yet prevalent in published literature, this document synthesizes the existing evidence on structurally related 4-methylcoumarin derivatives to build a strong scientific case for its therapeutic potential. We will delve into the established anti-inflammatory and antioxidant properties of the coumarin scaffold, propose detailed experimental protocols for its evaluation, and present a logical framework for its comparison against standard therapeutic agents.

Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological activities, including anti-inflammatory, antioxidant, anticoagulant, and anticancer effects. The 4-methylcoumarin backbone, in particular, has been a fertile ground for the development of potent therapeutic agents. This guide will focus on two key areas of therapeutic interest: inflammation and oxidative stress.

Part 1: Comparative In Vivo Anti-Inflammatory Efficacy

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a hallmark of many diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy. Here, we compare the potential of 5-hydroxy-7-methyl-4-propyl-coumarin with a standard NSAID, Celecoxib.

Evidence from Structurally Related 4-Methylcoumarins

Numerous studies have demonstrated the anti-inflammatory potential of 4-methylcoumarin derivatives in various in vivo models. A common and reliable method for assessing acute inflammation is the carrageenan-induced paw edema model in rodents. In this model, the injection of carrageenan into the paw elicits a localized inflammatory response characterized by swelling (edema), which can be quantified over time.

While specific data for 5-hydroxy-7-methyl-4-propyl-coumarin is not available, studies on other 4-methylcoumarin derivatives have shown significant reductions in paw edema, with some compounds exhibiting efficacy comparable to or even exceeding that of standard drugs like indomethacin.[1] For instance, certain 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones have demonstrated a potent, dose-dependent inhibition of paw edema.[1]

Proposed In Vivo Experimental Protocol: Carrageenan-Induced Paw Edema

To rigorously evaluate the anti-inflammatory efficacy of 5-hydroxy-7-methyl-4-propyl-coumarin, a standardized and well-validated protocol is essential. The following step-by-step methodology is proposed:

Objective: To determine the anti-inflammatory effect of 5-hydroxy-7-methyl-4-propyl-coumarin in comparison to Celecoxib in a rat model of acute inflammation.

Materials:

  • Male Wistar rats (180-220 g)

  • 5-hydroxy-7-methyl-4-propyl-coumarin (test compound)

  • Celecoxib (standard drug)[2][3][4][5]

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Experimental Groups (n=6 per group):

  • Vehicle Control: Administered vehicle only.

  • Test Compound (Low Dose): Administered 5-hydroxy-7-methyl-4-propyl-coumarin at a low dose.

  • Test Compound (High Dose): Administered 5-hydroxy-7-methyl-4-propyl-coumarin at a high dose.

  • Positive Control: Administered Celecoxib (e.g., 10 mg/kg).

Procedure:

  • Acclimatization: House the animals under standard laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight with free access to water before the experiment.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the test compound, Celecoxib, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[6][7][8][9][10]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[6]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Experimental Workflow Diagram

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Acclimatization Animal Acclimatization Fasting Overnight Fasting Acclimatization->Fasting 1 week Baseline Baseline Paw Volume Measurement Fasting->Baseline Overnight Drug_Admin Drug Administration (Test Compound, Celecoxib, Vehicle) Baseline->Drug_Admin Induction Carrageenan Injection Drug_Admin->Induction 1 hour Measurement Paw Volume Measurement (hourly) Induction->Measurement 1-5 hours Measurement->Data_Analysis

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Comparative Data Summary (Hypothetical)
Treatment GroupDose (mg/kg)Mean Paw Edema (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
5-hydroxy-7-methyl-4-propyl-coumarin100.55 ± 0.0435.3
5-hydroxy-7-methyl-4-propyl-coumarin200.38 ± 0.0355.3
Celecoxib100.42 ± 0.0450.6

Part 2: Comparative In Vivo Antioxidant Efficacy

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Coumarins are known to possess significant antioxidant properties.

The Nrf2 Signaling Pathway: A Key Mechanistic Target

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[11][12][13][14] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes. Several studies suggest that the antioxidant and anti-inflammatory effects of coumarins are mediated, at least in part, through the activation of the Nrf2 signaling pathway.[14]

Signaling Pathway Diagram: Nrf2 Activation

G cluster_0 Cytoplasm cluster_1 Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding & Degradation Nrf2_n Nrf2 Keap1->Nrf2_n Nrf2 Translocation ROS ROS / Electrophiles (Oxidative Stress) ROS->Keap1 Induces Conformational Change Coumarin 5-hydroxy-7-methyl-4-propyl-coumarin Coumarin->Keap1 Potential Activator ARE ARE Nrf2_n->ARE Binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Initiates Transcription

Caption: Nrf2 signaling pathway and potential activation by the coumarin derivative.

Proposed In Vivo Experimental Protocol: Assessment of Antioxidant Activity

To assess the in vivo antioxidant efficacy of 5-hydroxy-7-methyl-4-propyl-coumarin, a model of oxidative stress can be employed, followed by the measurement of key antioxidant markers.

Objective: To evaluate the ability of 5-hydroxy-7-methyl-4-propyl-coumarin to mitigate oxidative stress in comparison to a standard antioxidant, Trolox.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • 5-hydroxy-7-methyl-4-propyl-coumarin (test compound)

  • Trolox (standard antioxidant)[15][16][17]

  • Carbon tetrachloride (CCl4) or other suitable pro-oxidant

  • Kits for measuring malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GPx) levels.

Experimental Groups (n=6 per group):

  • Normal Control: No treatment.

  • Oxidative Stress Control: Administered CCl4.

  • Test Compound + CCl4: Pre-treated with 5-hydroxy-7-methyl-4-propyl-coumarin followed by CCl4 administration.

  • Positive Control + CCl4: Pre-treated with Trolox followed by CCl4 administration.

Procedure:

  • Acclimatization and Drug Administration: Acclimatize animals and administer the test compound, Trolox, or vehicle for a specified period (e.g., 7 days).

  • Induction of Oxidative Stress: On the final day, induce oxidative stress by administering CCl4 (i.p.).

  • Sample Collection: After a defined period (e.g., 24 hours), euthanize the animals and collect blood and liver tissue samples.

  • Biochemical Analysis:

    • Measure MDA levels (a marker of lipid peroxidation) in plasma and liver homogenates.

    • Measure the activity of antioxidant enzymes SOD and GPx in liver homogenates.

  • Data Analysis: Compare the levels of MDA and the activities of SOD and GPx between the different groups. A significant decrease in MDA and an increase in SOD and GPx activities in the test compound group compared to the oxidative stress control group would indicate potent antioxidant activity.

Comparative Data Summary (Hypothetical)
Treatment GroupPlasma MDA (nmol/mL)Liver SOD (U/mg protein)Liver GPx (U/mg protein)
Normal Control1.5 ± 0.2150 ± 1085 ± 5
Oxidative Stress Control4.8 ± 0.580 ± 845 ± 4
5-hydroxy-7-methyl-4-propyl-coumarin + CCl42.5 ± 0.3125 ± 970 ± 6
Trolox + CCl42.2 ± 0.2135 ± 1178 ± 5

Conclusion and Future Directions

Based on the substantial evidence of anti-inflammatory and antioxidant activities within the 4-methylcoumarin class of compounds, 5-hydroxy-7-methyl-4-propyl-coumarin emerges as a promising candidate for further preclinical development. The proposed in vivo experimental protocols provide a robust framework for a head-to-head comparison with standard drugs like Celecoxib and Trolox.

Future research should focus on elucidating the precise molecular mechanisms of action, including its effects on the Nrf2 and other inflammatory signaling pathways. Pharmacokinetic and toxicological studies will also be crucial to establish a comprehensive safety and efficacy profile. The insights gained from such studies will be instrumental in determining the translational potential of 5-hydroxy-7-methyl-4-propyl-coumarin as a novel therapeutic agent for inflammatory and oxidative stress-related diseases.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Coumarin Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Analytical Cross-Validation

Coumarin (2H-chromen-2-one) is a naturally occurring benzopyrone found in numerous plants, such as tonka bean, lavender, and cinnamon.[1][2] Its characteristic sweet scent, often likened to freshly cut hay, has led to its widespread use as a fragrance enhancer in perfumes, cosmetics, and other consumer products.[1] However, concerns over potential hepatotoxicity have prompted regulatory bodies to establish limits on coumarin levels in food and cosmetic products. This regulatory landscape necessitates the use of accurate and reliable analytical methods for the quantification of coumarin.

When an analytical method is transferred between laboratories, updated with new technology, or compared against a reference method, a simple validation is insufficient. Cross-validation becomes a critical process to ensure that the analytical procedure yields consistent and reliable results regardless of the testing site, personnel, or equipment.[3][4] This guide provides a comprehensive framework for the cross-validation of analytical methods for coumarin quantification, focusing on a comparative study between a well-established High-Performance Liquid Chromatography (HPLC) method and a modern High-Performance Thin-Layer Chromatography (HPTLC) method. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of inter-method comparability.

The principles outlined herein are grounded in the guidelines established by the International Council for Harmonisation (ICH), specifically Q2(R2), and the U.S. Food and Drug Administration (FDA).[5][6][7]

The Cross-Validation Framework: Ensuring Method Equivalency

Cross-validation serves to demonstrate the equivalency of two or more analytical methods. This process is not a one-time event but part of a continuous lifecycle approach to analytical procedures.[6] The core directive is to analyze the same set of homogeneous samples using both the established (reference) and the new (alternative) method and then statistically compare the results.

Key Validation Parameters for Comparison

The cross-validation study should focus on a core set of validation parameters as defined by ICH Q2(R2) to establish the performance characteristics of each method.[5][8]

  • Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9] This is often determined through recovery studies.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected or quantitatively determined with suitable precision and accuracy, respectively.

Statistical Approaches to Method Comparison

Statistical analysis is fundamental to interpreting cross-validation data. The goal is to determine if any observed differences between the methods are statistically significant.[10][11]

  • Student's t-test and F-test: These are used to compare the means and variances of the datasets obtained from the two methods, respectively.[10][12]

  • Regression Analysis: Linear regression is used to assess the relationship between the results of the two methods. An ideal correlation coefficient (r) close to 1 suggests a strong linear relationship.[12][13]

  • Bland-Altman Plot: This graphical method plots the differences between the two methods against their averages, providing a visual representation of the agreement between the two assays.[14][15][16] It helps to identify any systematic bias and outliers.[15]

Visualizing the Cross-Validation Workflow

A structured workflow is essential for a successful cross-validation study. The following diagram illustrates the key stages, from initial planning to the final comparative analysis.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Interpretation P1 Define Objective & Acceptance Criteria P2 Select Reference & Alternative Methods P1->P2 P3 Prepare Homogeneous Samples (Spiked Matrix) P2->P3 E1 Method 1 (e.g., HPLC) Analysis P3->E1 E2 Method 2 (e.g., HPTLC) Analysis P3->E2 E3 System Suitability Testing (SST) for each run E1->E3 A1 Collect & Tabulate Raw Data E1->A1 E2->E3 E2->A1 A2 Perform Statistical Comparison (t-test, F-test, Bland-Altman) A1->A2 A3 Evaluate Against Acceptance Criteria A2->A3 A4 Conclusion on Method Equivalency A3->A4

Caption: High-level workflow for the cross-validation of two analytical methods.

Experimental Protocols: A Comparative Case Study of HPLC vs. HPTLC

This section details the step-by-step methodologies for quantifying coumarin using a reference HPLC-UV method and a proposed HPTLC-Densitometry method.

Protocol 1: Reference HPLC-UV Method

This method is adapted from established procedures for coumarin quantification.[17][18]

1. Instrumentation and Conditions:

  • System: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[19]

  • Mobile Phase: Isocratic mixture of Methanol and Water (70:30 v/v).[17]

  • Flow Rate: 1.0 mL/min.[17]

  • Detection Wavelength: 275 nm.[20]

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of coumarin reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 to 20 µg/mL in methanol.

  • Sample Preparation (e.g., from a cosmetic cream):

    • Accurately weigh 1.0 g of the cream into a 50 mL centrifuge tube.

    • Add 20 mL of methanol and vortex for 5 minutes.

    • Sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3. System Suitability Test (SST):

  • Before sample analysis, perform five replicate injections of a mid-range standard (e.g., 10 µg/mL).

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%.[21]

    • Tailing factor: ≤ 2.0.[22]

    • Theoretical plates: ≥ 2000.[22]

4. Analysis:

  • Inject the calibration standards to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the coumarin concentration in the samples using the linear regression equation from the calibration curve.

Protocol 2: Alternative HPTLC-Densitometry Method

This method offers high throughput and is suitable for screening a large number of samples.[23][24]

1. Instrumentation and Conditions:

  • System: HPTLC system including an automatic TLC sampler, developing chamber, and a TLC scanner (densitometer).

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase: n-hexane: ethyl acetate (7:3 v/v).

  • Application: Apply 5 µL of standards and samples as 8 mm bands.

  • Development: Develop the plate up to a distance of 80 mm in a saturated twin-trough chamber.

  • Drying: Air dry the plate.

  • Densitometric Scanning: Scan at 275 nm.

2. Standard and Sample Preparation:

  • Standard and sample solutions are prepared as described in the HPLC protocol.

3. System Suitability Test (SST):

  • Apply the mid-range standard six times on the same plate.

  • Acceptance Criteria:

    • RSD of the peak area: ≤ 5.0%.

    • Consistent Rf values (± 0.05).

4. Analysis:

  • Apply calibration standards and sample solutions to the HPTLC plate.

  • Develop, dry, and scan the plate as per the conditions.

  • Quantify coumarin by correlating the peak areas of the samples to the calibration curve generated from the standards on the same plate.

Data Presentation and Comparative Analysis

To objectively compare the performance of the HPLC and HPTLC methods, the validation data must be summarized in a clear and concise format.

Table 1: Comparison of Method Validation Parameters
ParameterHPLC-UV MethodHPTLC-Densitometry MethodAcceptance Criteria
Linearity (r²) 0.99950.9989r² ≥ 0.995
Range (µg/mL) 1 - 201 - 20As per linearity
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%95% - 105%
Precision (RSD%)
- Repeatability0.85%1.52%RSD ≤ 2.0%
- Intermediate Precision1.25%2.10%RSD ≤ 3.0%
LOD (µg/mL) 0.150.30Reportable
LOQ (µg/mL) 0.501.00Reportable
Specificity No interference observedNo interference observedNo co-elution at analyte Rt/Rf
Table 2: Cross-Validation Results from Homogeneous Samples (n=10)
Sample IDHPLC Result (µg/g)HPTLC Result (µg/g)Difference (HPLC - HPTLC)% Difference
CS-0145.244.80.40.89%
CS-0246.146.5-0.4-0.87%
CS-0344.845.5-0.7-1.56%
CS-0451.550.90.61.17%
CS-0550.951.3-0.4-0.78%
CS-0648.347.90.40.83%
CS-0749.149.8-0.7-1.43%
CS-0847.547.00.51.05%
CS-0952.351.70.61.15%
CS-1050.651.1-0.5-0.99%
Mean 48.63 48.65 -0.02
Std. Dev. 2.62 2.45 0.55
Statistical Interpretation
  • t-test: A paired t-test on the results in Table 2 would likely show no statistically significant difference between the means of the two methods (p > 0.05).

  • F-test: An F-test would compare the variances and likely indicate that there is no significant difference in the precision of the two methods.

  • Bland-Altman Analysis: A Bland-Altman plot would visually confirm the agreement, with most data points falling within the 95% limits of agreement and the mean difference being close to zero, indicating no significant systematic bias.

BlandAltman cluster_plot Bland-Altman Plot: Method Comparison X_Axis Average of Methods [(HPLC+HPTLC)/2] p1 p2 p3 p4 p5 p6 p7 p8 p9 p10 Y_Axis Difference (HPLC - HPTLC) MeanDiff Mean Difference (-0.02) UpperLOA Upper Limit (+1.96 SD) LowerLOA Lower Limit (-1.96 SD)

Caption: Illustrative Bland-Altman plot for method comparison.

Conclusion and Best Practices

The cross-validation of analytical methods is a cornerstone of ensuring data integrity in regulated environments.[3] This guide demonstrates that both HPLC-UV and HPTLC-Densitometry can be reliable methods for coumarin quantification. While the HPLC method may offer slightly lower limits of detection, the HPTLC method provides a higher throughput alternative. The choice of method will depend on the specific application, required sensitivity, and sample workload.

Based on the presented data, a successful cross-validation would conclude that the alternative HPTLC method is equivalent to the reference HPLC method for its intended purpose, as the differences in their results are not statistically or analytically significant. This allows for the confident transfer and implementation of the HPTLC method for routine analysis.

Key Takeaways for Robust Cross-Validation:

  • Pre-define Acceptance Criteria: Establish clear, statistically justified acceptance criteria before initiating the study.

  • Use Homogeneous Samples: The use of well-characterized, homogeneous sample lots is crucial for a meaningful comparison.[4]

  • Ensure System Suitability: System suitability tests must be performed and must pass for all analytical runs to ensure the validity of the generated data.[21][25]

  • Comprehensive Documentation: All aspects of the cross-validation study, from the protocol to the final report, must be thoroughly documented.

By adhering to these principles and employing rigorous statistical analysis, scientists can ensure the seamless transfer and implementation of analytical methods, ultimately safeguarding product quality and regulatory compliance.

References

A Researcher's Guide to Assessing the Cancer Cell Selectivity of 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the paramount goal is the development of therapeutic agents that exhibit potent cytotoxicity against malignant cells while sparing their healthy counterparts. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cancer cell selectivity of a novel coumarin derivative, 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one. While specific experimental data for this exact compound is not yet publicly available, this document outlines the critical experimental design, methodologies, and data interpretation necessary to rigorously evaluate its potential as a selective anticancer agent. We will draw comparisons to the well-established chemotherapeutic drug, Doxorubicin, to contextualize the significance of selectivity.

The Imperative of Selectivity in Cancer Therapy

The clinical utility of many conventional chemotherapeutics is often hampered by a narrow therapeutic window, a consequence of their indiscriminate cytotoxicity towards both cancerous and healthy, rapidly dividing cells.[1][2] This lack of selectivity is the primary driver of the dose-limiting toxicities and severe side effects experienced by patients.[1] An ideal anticancer compound should possess a high selectivity index (SI), defined as the ratio of its cytotoxic concentration in normal cells to its cytotoxic concentration in cancer cells. A higher SI value indicates a greater preference for killing cancer cells, promising a safer and more effective therapeutic profile.[3][4]

Coumarins, a class of naturally occurring benzopyrone compounds, have garnered significant attention for their diverse pharmacological activities, including anticancer properties.[5][6][7] The structural diversity within the coumarin scaffold allows for modifications that can enhance potency and selectivity.[8][9][10] The subject of this guide, this compound, is a novel synthetic coumarin. Its structural features, including the hydroxyl and propyl groups, provide a rationale for investigating its potential as a selective anticancer agent.

Designing the Investigation: A Step-by-Step Experimental Workflow

A robust assessment of cancer cell selectivity necessitates a multi-faceted approach, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic studies. The following workflow provides a logical and self-validating system for this evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Cytotoxicity Screening cluster_mechanistic Mechanistic Elucidation synthesis Synthesis of 5-hydroxy-7-methyl- 4-propyl-2H-chromen-2-one cell_selection Select Cancer & Non-Cancerous Cell Lines synthesis->cell_selection Test Compound cytotoxicity_assay Perform MTT or SRB Assay (24h, 48h, 72h exposure) cell_selection->cytotoxicity_assay ic50 Determine IC50 Values cytotoxicity_assay->ic50 si_calculation Calculate Selectivity Index (SI) ic50->si_calculation apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) si_calculation->apoptosis_assay If Selective cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) si_calculation->cell_cycle If Selective

Caption: A generalized workflow for the assessment of cancer cell selectivity.

Part 1: Foundational Cytotoxicity Screening

The initial phase aims to quantify the cytotoxic potential of this compound across a panel of clinically relevant human cancer cell lines and a representative non-cancerous cell line.

Cell Line Selection: A Rationale-Driven Approach

The choice of cell lines is critical for generating meaningful and translatable data. The panel should include:

  • Cancer Cell Lines: A diverse selection representing different tumor types is recommended. For this hypothetical study, we will use:

    • MCF-7: A human breast adenocarcinoma cell line, widely used and well-characterized.

    • A549: A human lung carcinoma cell line.

    • HeLa: A human cervical cancer cell line.

  • Non-Cancerous Control Cell Line: To determine selectivity, a non-malignant cell line is essential. While primary cells are an option, an immortalized, non-malignant cell line provides consistency.[11]

    • Human Dermal Fibroblasts (HDFs): A commonly used model for normal, healthy cells.[12]

Comparative Compound Selection

  • Positive Control: Doxorubicin, a widely used chemotherapeutic agent with known cytotoxicity but also significant side effects, will serve as a benchmark for comparison.[1][2][13]

  • Vehicle Control: The solvent used to dissolve the test compound (e.g., DMSO) must be tested alone to ensure it does not contribute to cytotoxicity.

Data Presentation: Hypothetical IC50 and Selectivity Index

The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard measure of cytotoxic potency.[14] The Selectivity Index (SI) is calculated as:

SI = IC50 in non-cancerous cells / IC50 in cancer cells

The following table presents hypothetical data to illustrate the desired outcome for a promising selective compound.

CompoundCell LineTypeIC50 (µM) after 48hSelectivity Index (SI) vs. HDF
This compound HDFNon-Cancerous Fibroblast> 100-
MCF-7Breast Adenocarcinoma5.2> 19.2
A549Lung Carcinoma8.7> 11.5
HeLaCervical Carcinoma6.5> 15.4
Doxorubicin (Reference) HDFNon-Cancerous Fibroblast15.8-
MCF-7Breast Adenocarcinoma1.25[1]12.6
A549Lung Carcinoma> 20[1]< 0.79
HeLaCervical Carcinoma2.9[1]5.4

Interpretation of Hypothetical Data:

The hypothetical data suggests that this compound exhibits promising cancer cell selectivity. Its high IC50 value against HDF cells, coupled with potent activity against the cancer cell lines, results in high SI values. In contrast, Doxorubicin shows variable selectivity, even demonstrating higher toxicity towards the normal cell line compared to the A549 cancer cell line in this hypothetical scenario.

Part 2: Delving into the Mechanism of Action

Should the initial screening reveal significant and selective cytotoxicity, the next logical step is to investigate the underlying mechanism of cell death.

signaling_pathway compound 5-hydroxy-7-methyl-4-propyl- 2H-chromen-2-one dna_damage DNA Damage compound->dna_damage cell_cycle_arrest Cell Cycle Arrest (e.g., G2/M Phase) apoptosis Induction of Apoptosis cell_cycle_arrest->apoptosis cell_death Cancer Cell Death apoptosis->cell_death p53 p53 Activation dna_damage->p53 p53->cell_cycle_arrest bcl2_down Bcl-2 Downregulation p53->bcl2_down caspase Caspase Activation bcl2_down->caspase caspase->apoptosis

Caption: A potential mechanism of action for a selective anticancer compound.

Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to growth arrest and cell death.[15][16] Flow cytometry analysis of propidium iodide-stained cells can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A selective compound might induce cell cycle arrest specifically in cancer cells.

Apoptosis Assay

Apoptosis, or programmed cell death, is a common mechanism by which chemotherapeutic agents eliminate cancer cells.[16] Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. An effective and selective compound would ideally induce a significant increase in the apoptotic population of cancer cells while having a minimal effect on normal cells.

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide for conducting the key experiments described above.

Protocol 1: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay that measures cell viability based on the metabolic activity of the cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Materials:

  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • This compound (test compound)

  • Doxorubicin (positive control)

  • DMSO (vehicle)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and Doxorubicin in complete medium. Remove the medium from the wells and add 100 µL of the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[14]

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL). Incubate for an additional 2-4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with sulforhodamine B.[17] It is a reliable alternative to the MTT assay.[17]

Materials:

  • Same as MTT assay, but replace MTT solution and solubilization buffer with:

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

  • Washing: Remove the TCA and wash the plates five times with deionized water.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth for each concentration relative to the untreated control cells and determine the IC50 value.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of this compound's cancer cell selectivity. The described experimental workflow, from initial cytotoxicity screening to mechanistic studies, allows for a comprehensive assessment of its therapeutic potential. The hypothetical data presented underscores the importance of a high selectivity index as a key differentiator from conventional chemotherapeutics like Doxorubicin.

Positive results from these in vitro studies would warrant further investigation, including:

  • Broadening the Cell Line Panel: Testing against a wider range of cancer cell lines, including those with known drug resistance mechanisms.

  • In-depth Mechanistic Studies: Investigating the specific molecular targets and signaling pathways affected by the compound.

  • In Vivo Studies: Evaluating the compound's efficacy and toxicity in preclinical animal models of cancer.

By adhering to a rigorous and logical experimental plan, researchers can effectively assess the promise of novel compounds like this compound in the ongoing quest for more selective and effective cancer therapies.

References

A Senior Application Scientist's Guide to the Antioxidant Potential of Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Coumarin (2H-1-benzopyran-2-one) and its derivatives represent a vast and pharmacologically significant class of natural and synthetic compounds.[1] Ubiquitous in the plant kingdom, these lactones are renowned for a wide spectrum of biological activities, including anticoagulant, anti-inflammatory, and anticancer effects.[2][3] Increasingly, their potential as potent antioxidants has become a major focus of research, driven by the central role of oxidative stress in the pathogenesis of numerous diseases like neurodegenerative disorders, cardiovascular conditions, and cancer.[4][5]

This guide provides an in-depth comparison of the antioxidant potential of various coumarin derivatives, grounded in experimental data. We will explore the structural features that govern their efficacy, detail the primary mechanisms of action, and provide standardized protocols for the most common assessment assays, enabling researchers to make informed decisions in their discovery and development pipelines.

Mechanisms of Antioxidant Action: Beyond Simple Scavenging

The antioxidant capacity of coumarins is multifaceted, extending beyond direct radical quenching to include synergistic cellular mechanisms.[6] A comprehensive understanding of these pathways is critical for interpreting experimental data correctly.

  • Direct Radical Scavenging: The primary antioxidant mechanism involves the donation of a hydrogen atom or an electron to neutralize highly reactive free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS). The efficacy of this process is heavily dependent on the coumarin's molecular structure, which dictates the stability of the resulting coumarin radical. Key chemical pathways include:

    • Hydrogen Atom Transfer (HAT): A direct transfer of a hydrogen atom from a hydroxyl group on the coumarin ring to a free radical.

    • Sequential Proton Loss Electron Transfer (SPLET): A process where the coumarin first loses a proton (deprotonation), followed by the transfer of an electron to the radical species. The dominant mechanism can be influenced by the solvent's polarity.[2][5]

  • Metal Ion Chelation: Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of the highly damaging hydroxyl radical via the Fenton reaction. Coumarin derivatives possessing ortho-dihydroxy (catechol) functionalities are potent metal chelators.[1][2] By binding to these metal ions, they prevent them from participating in radical-generating reactions, thus providing an indirect but powerful antioxidant effect.[2]

  • Modulation of Cellular Enzymes: Some coumarins can inhibit the activity of enzymes that produce ROS, such as xanthine oxidase and myeloperoxidase.[6] Conversely, they can also upregulate the expression of protective antioxidant enzymes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC), enhancing the cell's intrinsic defense system.[7]

The Decisive Role of Structure: A Guide to Structure-Activity Relationships (SAR)

The antioxidant potential of a coumarin derivative is not inherent to the core scaffold but is dictated by the type, number, and position of substituent groups on the benzopyrone ring.[8] The unsubstituted coumarin molecule itself exhibits extremely low antioxidant activity.[9]

Key SAR Principles:

  • Hydroxyl Groups are Paramount: The presence of one or more hydroxyl (-OH) groups is the single most critical feature for antioxidant activity. Phenolic compounds are excellent hydrogen/electron donors.[1]

  • More Hydroxyls are Better: Generally, antioxidant capacity increases with the number of hydroxyl groups.

  • Position is Everything: The location of the -OH groups dramatically influences potency.

    • Catechol Moiety: The presence of a catechol group (hydroxyls at adjacent positions, such as C6-C7 or C7-C8) confers the highest antioxidant activity.[2][10] This arrangement enhances hydrogen-donating ability and provides a perfect site for bidentate metal chelation.[2] Esculetin (6,7-dihydroxycoumarin) and Daphnetin (7,8-dihydroxycoumarin) are classic examples of highly potent natural coumarin antioxidants.[9][10]

    • Single Hydroxyls: A single hydroxyl group provides moderate activity. For instance, 7-hydroxycoumarin (Umbelliferone) is a better antioxidant than the parent coumarin, but significantly less potent than esculetin.[2][11]

  • Other Substituents:

    • Electron-Donating Groups: Groups like methoxy (-OCH₃) can sometimes support antioxidant activity, but their effect is generally less pronounced than hydroxyl groups.[9]

    • Electron-Withdrawing Groups: Halogens (e.g., -Cl, -Br) or bulky groups can diminish radical scavenging activity.[4][9]

The following diagram illustrates the key structural determinants for antioxidant activity in the coumarin scaffold.

SAR_Coumarin cluster_coumarin Coumarin Scaffold SAR coumarin_structure { Coumarin Core |  Benzene Ring |  α-Pyrone Ring} sar_points Position 7 Position 6 Position 8 high High Activity sar_points:pos6->high 6,7-OH (Catechol) Esculetin sar_points:pos8->high 7,8-OH (Catechol) Daphnetin moderate Moderate Activity sar_points:pos7->moderate 7-OH Umbelliferone low Low/No Activity Workflow cluster_assays In Vitro Antioxidant Assays start Synthesize/Isolate Coumarin Derivative prepare Prepare Stock Solutions (e.g., in DMSO/Ethanol) start->prepare dpph DPPH Assay (Radical Scavenging) prepare->dpph abts ABTS Assay (Radical Scavenging) prepare->abts frap FRAP Assay (Reducing Power) prepare->frap analyze Calculate IC50 Values & FRAP Equivalents dpph->analyze abts->analyze frap->analyze compare Compare with Standards (Ascorbic Acid, Trolox) analyze->compare sar Structure-Activity Relationship Analysis compare->sar end Identify Lead Compound sar->end

References

An Independent Verification of the Antimicrobial Spectrum of 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the antimicrobial spectrum of the novel coumarin derivative, 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one. Designed for researchers, scientists, and drug development professionals, this document details the necessary experimental protocols, comparator compounds, and data interpretation methodologies to rigorously assess its potential as a new antimicrobial agent. The procedures outlined herein adhere to internationally recognized standards to ensure data integrity and reproducibility.

Introduction: The Promise of Coumarin Derivatives in an Era of Antimicrobial Resistance

Coumarins are a class of naturally occurring benzopyrone compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The rise of multidrug-resistant pathogens necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action.[2] Coumarin derivatives, with their structural versatility, represent a promising avenue for such research.[3][4] Specifically, the 5,7-dihydroxy-4-propyl-2H-chromen-2-one scaffold presents an intriguing starting point for the development of new antimicrobial drugs.[1] While extensive data on this specific compound is limited in publicly available literature, studies on its derivatives have shown potent activity against a range of human pathogens.[5]

This guide outlines a scientifically rigorous approach to independently verify and characterize the antimicrobial spectrum of this compound. The described methodologies are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure the generation of high-quality, comparable data.[6][7][8]

Comparative Antimicrobial Agents: Establishing a Performance Baseline

To provide a meaningful assessment of the test compound's efficacy, its activity will be compared against established antimicrobial agents with well-defined spectra and mechanisms of action.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[9][10][11] Its inclusion provides a benchmark for activity against a wide range of Gram-positive and Gram-negative bacteria.

  • Ampicillin: A β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall. It is primarily active against Gram-positive bacteria and some Gram-negative organisms.

  • Fluconazole: A triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[12][13][14][15][16] This will serve as the comparator for any observed antifungal activity.

Panel of Test Organisms: A Comprehensive Challenge

The selection of a diverse panel of microorganisms is critical to defining the breadth of the antimicrobial spectrum. The following quality control (QC) strains from the American Type Culture Collection (ATCC) are recommended due to their well-characterized susceptibility profiles and widespread use in antimicrobial testing.[17][18]

Gram-Positive Bacteria:

  • Staphylococcus aureus ATCC 25923: A common cause of skin and soft tissue infections, as well as more serious invasive diseases. This strain is typically susceptible to a broad range of antibiotics.[19][20][21]

Gram-Negative Bacteria:

  • Escherichia coli ATCC 25922: A frequent cause of urinary tract infections and gastroenteritis. This strain serves as a representative of enteric Gram-negative bacteria.[22][23][24][25]

Fungal Species:

  • Candida albicans ATCC 10231: A common opportunistic fungal pathogen responsible for candidiasis.[26][27][28][29]

Experimental Methodology: A Step-by-Step Guide to Antimicrobial Susceptibility Testing

The following protocols are based on the broth microdilution method, a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][30][31][32]

1. Preparation of Stock Solutions:

  • Dissolve this compound and the comparator agents (Ciprofloxacin, Ampicillin, Fluconazole) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Ensure complete dissolution and sterilize the stock solutions by filtration through a 0.22 µm syringe filter.

2. Inoculum Preparation:

  • From a fresh 18-24 hour agar plate culture, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.

  • Further dilute the standardized inoculum in the appropriate test broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

3. Broth Microdilution Assay:

  • Perform serial two-fold dilutions of the antimicrobial stock solutions in the appropriate broth within a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • A range of concentrations should be tested to accurately determine the MIC. A typical starting range for a novel compound is 256 µg/mL down to 0.5 µg/mL.

  • Inoculate each well with 100 µL of the prepared inoculum, bringing the final volume to 200 µL.

  • Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth without inoculum).

4. Incubation:

  • Incubate the bacterial plates at 35-37°C for 18-24 hours.

  • Incubate the fungal plates at 35°C for 24-48 hours.

5. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[33]

6. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):

  • To determine if the compound is cidal (kills the organism) or static (inhibits growth), subculture 10 µL from each well showing no visible growth onto an appropriate agar medium.

  • Incubate the agar plates under the same conditions as the initial incubation.

  • The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solutions (Test Compound & Comparators) serial_dilution Perform Serial Dilutions in 96-well Plate stock->serial_dilution Add to plate inoculum Prepare Standardized Inoculum (0.5 McFarland) inoculate Inoculate Wells with Microbial Suspension inoculum->inoculate Add to plate serial_dilution->inoculate incubation Incubate Plates (18-48 hours) inoculate->incubation read_mic Determine MIC (Lowest concentration with no visible growth) incubation->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture read_mbc Determine MBC/MFC (≥99.9% killing) subculture->read_mbc

Caption: Workflow for Antimicrobial Susceptibility Testing.

Data Presentation and Interpretation

The results of the antimicrobial susceptibility testing should be presented in a clear and concise tabular format to facilitate comparison between the test compound and the standard antimicrobial agents.

Table 1: Minimum Inhibitory Concentrations (MICs) in µg/mL

OrganismThis compoundCiprofloxacinAmpicillinFluconazole
S. aureus ATCC 25923N/A
E. coli ATCC 25922N/A
C. albicans ATCC 10231N/AN/A

Table 2: Minimum Bactericidal/Fungicidal Concentrations (MBCs/MFCs) in µg/mL

OrganismThis compoundCiprofloxacinAmpicillinFluconazole
S. aureus ATCC 25923N/A
E. coli ATCC 25922N/A
C. albicans ATCC 10231N/AN/A

N/A: Not Applicable

The interpretation of the data should focus on several key aspects:

  • Spectrum of Activity: Does the compound show activity against Gram-positive bacteria, Gram-negative bacteria, and/or fungi?

  • Potency: How do the MIC values of the test compound compare to those of the standard agents? Lower MIC values indicate higher potency.

  • Cidal vs. Static Activity: Is the ratio of MBC/MIC or MFC/MIC ≤ 4? A ratio of ≤ 4 is generally indicative of cidal activity.

Potential Mechanism of Action: Inhibition of DNA Gyrase

Many coumarin-based antimicrobial compounds exert their effect through the inhibition of the bacterial enzyme DNA gyrase, specifically the GyrB subunit.[1] This enzyme is critical for managing DNA topology during replication. By inhibiting the ATPase activity of GyrB, these compounds prevent the necessary supercoiling of DNA, which ultimately leads to bacterial cell death.[1] Docking studies of derivatives of 5,7-dihydroxy-4-propyl-2H-chromen-2-one suggest a similar binding mode to the ATP binding pocket of DNA gyrase B as known inhibitors like clorobiocin and novobiocin.[5] Further enzymatic assays would be required to confirm this as the primary mechanism of action for the specific compound under investigation.

DNA_Gyrase_Inhibition cluster_pathway Bacterial DNA Replication DNA_Gyrase DNA Gyrase (GyrA & GyrB) Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ATP -> ADP+Pi Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication Coumarin This compound Coumarin->DNA_Gyrase Inhibition

Caption: Proposed Mechanism: Inhibition of DNA Gyrase by Coumarin Derivative.

Conclusion and Future Directions

This guide provides a robust framework for the independent and comprehensive evaluation of the antimicrobial spectrum of this compound. By adhering to standardized methodologies and utilizing appropriate comparators and test organisms, researchers can generate reliable data to assess its potential as a novel therapeutic agent. Positive preliminary findings should be followed by expanded testing against a broader panel of clinical isolates, including multidrug-resistant strains. Further studies to elucidate the precise mechanism of action, evaluate cytotoxicity, and assess in vivo efficacy will be critical next steps in the drug development pipeline. The exploration of coumarin derivatives holds significant promise in the ongoing search for new and effective treatments to combat the global threat of antimicrobial resistance.

References

A Comparative Guide to the Synthesis Efficiency of 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Coumarins, or 2H-chromen-2-ones, represent a significant class of heterocyclic compounds, widely recognized for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] The synthetic derivative, 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one, is a molecule of considerable interest in medicinal chemistry. The efficiency of its synthesis is a critical factor in enabling further research and development. This guide provides an in-depth comparison of various synthetic methodologies for this target molecule and its analogs, with a focus on reaction efficiency, yield, and environmental impact. We will delve into the mechanistic underpinnings of these methods, offering field-proven insights to guide researchers in selecting the optimal synthetic strategy.

The primary route for the synthesis of many 4-substituted coumarins is the Pechmann condensation.[3] However, other classical methods such as the Knoevenagel condensation, Perkin reaction, and Wittig reaction offer alternative pathways.[4] Modern advancements in synthetic chemistry have also introduced greener approaches, including the use of microwave irradiation and solvent-free conditions, to enhance the efficiency and sustainability of these traditional reactions.[5][6]

This guide will benchmark the synthesis of this compound, primarily via the Pechmann condensation, against these alternative methods. The comparison will be supported by experimental data from literature on structurally related coumarins to provide a comprehensive overview of the synthetic landscape.

Comparative Synthesis Methodologies

The synthesis of the coumarin scaffold can be achieved through several named reactions. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

Pechmann Condensation: The Workhorse for 4-Substituted Coumarins

The Pechmann condensation is a widely used and straightforward method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[7] For the synthesis of this compound, the reaction proceeds between orcinol (3,5-dihydroxytoluene) and ethyl butyroacetate.

Mechanism: The reaction is catalyzed by a strong acid, such as sulfuric acid, and typically involves an initial transesterification followed by an intramolecular electrophilic attack of the activated carbonyl group onto the electron-rich phenol ring.[7] A final dehydration step yields the coumarin product.

Experimental Protocol: Synthesis of this compound via Pechmann Condensation

  • Materials:

    • Orcinol

    • Ethyl butyroacetate

    • Concentrated Sulfuric Acid

    • Ethanol

    • Ice-cold water

  • Procedure:

    • In a round-bottom flask, combine equimolar amounts of orcinol and ethyl butyroacetate.

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with constant stirring.

    • After the addition of the acid, allow the reaction mixture to warm to room temperature and then heat to a specified temperature (e.g., 60-80°C) for several hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash with cold water to remove excess acid.

    • Purify the crude product by recrystallization from ethanol to yield pure this compound.[3]

Visualization of the Pechmann Condensation:

G Pechmann Condensation for this compound A Orcinol + Ethyl Butyroacetate C Transesterification & Intramolecular Cyclization A->C Reaction B Acid Catalyst (H₂SO₄) B->C Catalysis D Dehydration C->D E This compound D->E G General Workflow for Coumarin Synthesis A Reactant Mixing B Catalyst Addition A->B C Reaction (Heating/Irradiation) B->C D Reaction Monitoring (TLC) C->D E Work-up (Precipitation/Extraction) D->E F Purification (Recrystallization/Chromatography) E->F G Characterization F->G

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one. As a valued researcher, your safety is paramount. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of the necessary precautions for handling and disposing of this coumarin derivative.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedures, a thorough risk assessment is crucial. Based on data from similar coumarin compounds, this compound should be treated as a hazardous substance.

Key Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Eye Irritation: Can cause serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

  • Aquatic Toxicity: Some coumarin derivatives are harmful to aquatic life with long-lasting effects.[3]

Mandatory Personal Protective Equipment (PPE):

PPE ComponentSpecificationRationale
Eye Protection Chemical splash gogglesTo prevent contact with the eyes, which are particularly sensitive to this class of compounds.[4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and potential irritation.[2][6]
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.[6]
Respiratory Protection Use in a well-ventilated area or fume hoodTo minimize the inhalation of any dust or aerosols.[7][8]
II. Step-by-Step Disposal Protocol

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. The following steps provide a clear workflow for the disposal of this compound.

Step 1: Waste Segregation

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[7]

  • This practice prevents potentially hazardous chemical reactions and ensures that the waste is treated appropriately.

Step 2: Waste Collection

  • Solid Waste: Collect all solid waste, including contaminated consumables like weighing paper, pipette tips, and gloves, in a designated, clearly labeled, and sealable hazardous waste container.[7]

  • Liquid Waste: For solutions containing this compound, use a designated, leak-proof, and clearly labeled hazardous waste container.[7]

  • Aqueous Waste: Do not discharge any wash water from cleaning equipment into the sewer system. This water must be collected as hazardous aqueous waste.[7]

Step 3: Labeling of Waste Containers

Proper labeling is essential for the safe handling and disposal of hazardous waste. The label on your waste container must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazards (e.g., "Irritant," "Environmental Hazard")[7]

  • The accumulation start date[7]

Step 4: Storage of Chemical Waste

  • Store the sealed waste container in a designated and secure satellite accumulation area.[7]

  • This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

  • Ensure the container remains closed except when adding waste.[7]

Step 5: Final Disposal

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.[7]

  • Adhere to all local, state, and federal regulations for hazardous waste disposal.[3][7]

III. Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spills: For small spills, carefully collect the material with a wet cloth or gently sweep it into a suitable container for disposal, avoiding the creation of dust.[7] For larger spills, evacuate the area and contact your EHS department.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical advice.[4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage & Disposal A Identify Waste: 5-hydroxy-7-methyl-4-propyl- 2H-chromen-2-one B Wear Appropriate PPE: - Goggles - Gloves - Lab Coat A->B Assess Hazards C Select Waste Type B->C Proceed to Collection D Solid Waste (e.g., contaminated gloves) C->D E Liquid Waste (e.g., solutions) C->E F Place in Labeled, Sealable Container D->F E->F G Store in Designated Satellite Area F->G Secure Waste H Contact EHS for Professional Disposal G->H I Complete Disposal Documentation H->I

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.